Technical Documentation Center

3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid
  • CAS: 327072-94-6

Core Science & Biosynthesis

Foundational

3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic Acid, a Specific LPA₂ Receptor Agonist Prepared for: Researchers, Scientists, and Drug Development Professionals Ex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic Acid, a Specific LPA₂ Receptor Agonist

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of the mechanism of action for 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid, a potent and specific non-lipid agonist for the Lysophosphatidic Acid Receptor 2 (LPA₂). This compound, and its close analogues developed from the GRI977143 scaffold, represents a significant advancement in the modulation of the LPA signaling axis. Its specificity for LPA₂ allows for the targeted activation of pro-survival and cytoprotective pathways, making it a valuable tool for research and a promising candidate for therapeutic development, particularly in contexts of cellular stress such as radiation damage and chemotherapy. This document details the molecular interactions, downstream signaling cascades, cellular consequences, and key experimental methodologies used to validate its function.

Introduction: Targeting a Key Pro-Survival Receptor

Lysophosphatidic acid (LPA) is a ubiquitous, growth factor-like lipid mediator that orchestrates a wide array of cellular processes by activating a family of G protein-coupled receptors (GPCRs), designated LPA₁₋₆.[1] Among these, the LPA₂ receptor has garnered significant interest due to its critical role in mediating anti-apoptotic and mucosal barrier-protective effects, particularly in the gut.[2] The development of specific agonists for LPA₂ has been a key objective to harness its therapeutic potential while avoiding the potentially adverse effects associated with activating other LPA receptor subtypes.

3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid belongs to a class of sulfamoyl benzoic acid (SBA) analogues designed through computational modeling and medicinal chemistry to achieve high potency and specificity for the LPA₂ receptor.[1][3] Its discovery was a progression from the parent compound GRI977143, which, while a selective LPA₂ agonist, exhibited some off-target antagonist activity at the LPA₃ receptor.[4] The refined SBA analogues, including the subject of this guide, offer improved specificity, providing a cleaner tool for dissecting LPA₂ signaling and exploring its therapeutic utility.

Molecular Target Profile and Binding Characteristics

The primary molecular target of 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid is the human LPA₂ receptor. The development effort focused on creating analogues with high affinity and agonist activity specifically at this receptor subtype.

Specificity and Selectivity

The compound was engineered for specificity by modifying the GRI977143 scaffold. The isosteric replacement of a thioether linkage with a sulfamoyl (-NH-SO₂-) group was a key modification that enhanced binding affinity and selectivity for the LPA₂ ligand-binding pocket.[3] This specificity is critical, as it allows for the isolated study and activation of LPA₂-mediated pathways.

Potency and Efficacy

The parent compound, GRI977143, is a full agonist at the LPA₂ receptor with a reported half-maximal effective concentration (EC₅₀) for calcium mobilization of 3.3 µM .[5] Further optimization of the sulfamoyl benzoic acid scaffold has led to the development of analogues with significantly enhanced, even picomolar, potency.[1]

Compound/AnalogueTarget ReceptorActivityPotency (EC₅₀/IC₅₀)Reference
GRI977143LPA₂AgonistEC₅₀ = 3.3 µM[5]
GRI977143LPA₃AntagonistIC₅₀ ≈ 6.6 µM[4]
SBA Analogue (11d)LPA₂AgonistEC₅₀ = 5.06 x 10⁻³ nM[1]

Core Mechanism of Action: LPA₂ Receptor-Mediated Signaling

Activation of the LPA₂ receptor by 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid initiates a complex network of intracellular signaling events. Like many GPCRs, LPA₂ couples to multiple families of heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13 , leading to the activation of distinct downstream effector pathways.[6] A crucial aspect of its anti-apoptotic efficacy also involves the recruitment of scaffolding proteins to its C-terminal tail, enabling G protein-independent signal amplification.[4]

LPA2_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosolic Signaling Cascades cluster_nucleus Nuclear & Cellular Effects agonist 3-[(5-Chloro-2-methoxyphenyl) sulfamoyl]benzoic acid lpa2 LPA₂ Receptor agonist->lpa2 Binds & Activates gq Gαq/11 lpa2->gq gi Gαi/o lpa2->gi g1213 Gα12/13 lpa2->g1213 plc Phospholipase C (PLC) gq->plc ac Adenylyl Cyclase (AC) gi->ac Inhibits pi3k PI3K gi->pi3k βγ subunit ras Ras gi->ras βγ subunit rhoGEF RhoGEF g1213->rhoGEF pip2 PIP₂ plc->pip2 Hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release pkc PKC dag->pkc camp ↓ cAMP ac->camp rhoA RhoA Activation rhoGEF->rhoA rock ROCK rhoA->rock cytoskeleton Cytoskeletal Rearrangement rock->cytoskeleton akt Akt (PKB) pi3k->akt apoptosis ↓ Apoptosis (Inhibition of Caspases, PARP Cleavage) akt->apoptosis raf Raf ras->raf mek MEK raf->mek erk ERK1/2 mek->erk erk->apoptosis survival ↑ Cell Survival & Proliferation erk->survival

Figure 1: LPA₂ Receptor Downstream Signaling Pathways.
Gαq/11 Pathway

Activation of Gαq leads to the stimulation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), a key signal for many cellular processes.[7] This Ca²⁺ mobilization is a hallmark of LPA₂ activation and is frequently used as a primary readout in functional assays.[8]

Gαi/o Pathway

Coupling to Gαi results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] More critically for its pro-survival effects, the dissociated Gβγ subunits from Gαi can act as signaling molecules themselves, activating pathways such as the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Raf/MEK/ERK (MAPK) cascades.[6][10]

Gα12/13 Pathway

The Gα12/13 pathway is primarily linked to the regulation of the cytoskeleton. Upon activation, Gα12/13 stimulates Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA.[11] Activated RhoA then engages effectors like Rho-associated kinase (ROCK) to control processes such as cell shape, migration, and contraction.[12]

Cellular Consequences: The Anti-Apoptotic Mechanism

The primary therapeutic potential of 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid stems from its potent anti-apoptotic activity, which has been robustly demonstrated in models of radiation and chemotherapy-induced cell death.[4] This pro-survival effect is not merely a result of G-protein signaling but is significantly amplified by the formation of a macromolecular signaling complex.

Activation of Pro-Survival Kinases

Studies using the parent compound GRI977143 confirm that LPA₂ activation leads to the robust and sustained phosphorylation (activation) of ERK1/2 and Akt .[4][8] These two kinase pathways are central regulators of cell survival.

  • ERK1/2 Pathway: Activated ERK can phosphorylate and inactivate pro-apoptotic proteins like Bim and Bad, and upregulate the expression of anti-apoptotic proteins like Mcl-1.

  • PI3K/Akt Pathway: Akt is a powerful survival kinase that phosphorylates and inhibits numerous pro-apoptotic targets, including Bad and caspase-9, while activating transcription factors like NF-κB that promote the expression of survival genes.[10]

Inhibition of the Apoptotic Cascade

Direct experimental evidence shows that treatment with GRI977143 in LPA₂-expressing cells effectively attenuates apoptosis by:

  • Inhibiting Caspase Activation: It reduces the activation of initiator caspases (caspase-8, caspase-9) and the key executioner caspase (caspase-3/7).[4][8]

  • Preventing PARP-1 Cleavage: It inhibits the cleavage of Poly(ADP-ribose)polymerase-1 (PARP-1), a hallmark substrate of activated caspase-3 and a critical step in the execution phase of apoptosis.[8][13][14]

Role of the LPA₂-TRIP6-NHERF2 Signalosome

A unique feature of LPA₂-mediated survival signaling is its reliance on a ligand-dependent macromolecular complex. The C-terminal tail of the LPA₂ receptor contains motifs that recruit scaffolding and signaling proteins, including Thyroid Receptor Interacting Protein 6 (TRIP6) and Na⁺/H⁺ Exchanger Regulatory Factor 2 (NHERF2).[4] GRI977143 has been shown to promote the assembly of this complex, which is required for the full and sustained activation of the ERK and NF-κB pro-survival pathways.[8] This signalosome assembly provides a mechanism for signal amplification and specificity that is distinct from other LPA receptors.

Experimental Validation and Methodologies

The mechanism of action of 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid has been elucidated through a series of well-defined in vitro assays. The use of mouse embryonic fibroblast (MEF) cells derived from LPA₁/LPA₂ double-knockout (DKO) mice, which are subsequently engineered to re-express only human LPA₂, provides a clean and specific system for validation.[8]

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Functional Assays cluster_readouts Key Readouts cell_line LPA₁/LPA₂ DKO MEF Cells + Transduced with hLPA₂ treatment Treat with Agonist (e.g., GRI977143) cell_line->treatment ca_assay Calcium Mobilization Assay (Primary Screen for Agonism) treatment->ca_assay wb_assay Western Blot (Downstream Signaling) treatment->wb_assay apop_assay Apoptosis Assay (Cellular Effect) treatment->apop_assay control Vector Control Cells (No hLPA₂) control->treatment ca_readout ↑ Intracellular [Ca²⁺] (Measures EC₅₀) ca_assay->ca_readout wb_readout ↑ p-ERK, p-Akt ↓ Cleaved PARP wb_assay->wb_readout apop_readout ↓ Annexin V Staining ↓ Caspase-3/7 Activity apop_assay->apop_readout

Figure 2: General Experimental Workflow for Validation.
Protocol 1: Calcium Mobilization Assay for LPA₂ Agonism

This assay serves as the primary method to confirm agonist activity at the Gαq-coupled LPA₂ receptor and to determine the compound's potency (EC₅₀).

  • Principle: LPA₂ activation of Gαq/PLC leads to IP₃-mediated Ca²⁺ release from the endoplasmic reticulum. This transient increase in cytosolic Ca²⁺ is detected by a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) loaded into the cells. The change in fluorescence intensity is proportional to receptor activation.[8]

  • Methodology:

    • Cell Plating: Seed LPA₂-expressing DKO MEF cells into a 96-well black, clear-bottom plate and culture overnight to form a confluent monolayer.

    • Dye Loading: Wash cells with a buffered salt solution and incubate with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C, allowing the dye to enter the cytoplasm.

    • Compound Preparation: Prepare a serial dilution of 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid in the assay buffer.

    • Measurement: Place the plate in a fluorescence plate reader (e.g., FlexStation). Measure the baseline fluorescence, then automatically inject the compound into the wells and immediately begin kinetic reading of fluorescence intensity over time (typically 1-2 minutes).

    • Data Analysis: The peak fluorescence intensity is plotted against the compound concentration to generate a dose-response curve, from which the EC₅₀ value is calculated.

  • Causality & Rationale: Using DKO MEFs expressing only LPA₂ ensures the measured Ca²⁺ flux is a direct result of the compound's activity on the target receptor, eliminating confounding signals from LPA₁ or LPA₃. This assay directly measures a functional consequence of Gq coupling.

Protocol 2: Western Blot for Downstream Kinase Activation and PARP Cleavage

This protocol validates the compound's ability to activate pro-survival signaling pathways and inhibit apoptotic markers.

  • Principle: Western blotting uses specific antibodies to detect and quantify target proteins in cell lysates separated by size via SDS-PAGE. Phospho-specific antibodies are used to measure the activation state of kinases like ERK and Akt, while other antibodies detect the cleavage of PARP-1.

  • Methodology:

    • Cell Treatment: Plate LPA₂-expressing DKO MEF cells. Induce apoptosis using a relevant stressor (e.g., doxorubicin, etoposide, or γ-irradiation). Treat cells with the test compound for a specified time.

    • Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

    • Quantification & SDS-PAGE: Determine protein concentration (e.g., BCA assay), normalize samples, and separate proteins on a polyacrylamide gel.

    • Transfer & Blocking: Transfer separated proteins to a PVDF or nitrocellulose membrane. Block the membrane with a protein solution (e.g., 5% BSA or non-fat milk) to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C (e.g., anti-phospho-ERK, anti-phospho-Akt, anti-cleaved PARP).

    • Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a digital imager.

    • Normalization: Strip the membrane and re-probe with antibodies for total ERK, total Akt, and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Causality & Rationale: This method provides direct evidence of the molecular switches being flipped by the compound. Measuring the ratio of phosphorylated to total protein confirms specific kinase activation. The reduction in cleaved PARP directly links the upstream signaling to the inhibition of the final execution phase of apoptosis.[8]

Potential Therapeutic Applications

The specific activation of LPA₂-mediated anti-apoptotic pathways positions 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid and its analogues as promising therapeutic agents for conditions characterized by excessive or unwanted cell death.

  • Radioprotection and Radiomitigation: The most extensively studied application is as a medical countermeasure against radiation exposure. LPA₂ agonists have been shown to protect the sensitive intestinal stem cells in crypts from radiation-induced apoptosis, mitigating the effects of both Gastrointestinal and Hematopoietic Acute Radiation Syndromes (GI-ARS and HEM-ARS).[4][15][16]

  • Chemotherapy-Induced Damage: By protecting healthy tissues from the cytotoxic effects of chemotherapeutic agents, LPA₂ agonists could potentially widen the therapeutic window of many cancer treatments, reducing side effects like mucositis and myelosuppression.[4]

  • Inflammatory Bowel Disease (IBD): The role of LPA₂ in maintaining the mucosal barrier suggests its agonists could be beneficial in treating conditions like Crohn's disease and ulcerative colitis, where barrier integrity is compromised.

Conclusion

3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid is a highly specific and potent agonist of the LPA₂ receptor. Its mechanism of action is multifaceted, involving the canonical activation of Gαq, Gαi, and Gα12/13 proteins, which in turn stimulates a network of pro-survival signaling pathways, most notably the PI3K/Akt and MAPK/ERK cascades. Crucially, its full anti-apoptotic efficacy is amplified through the formation of a ligand-dependent signalosome complex at the receptor's C-terminus. This robust activation of survival signaling translates into a powerful cytoprotective effect, effectively inhibiting the core machinery of apoptosis. The detailed understanding of this mechanism, validated through rigorous experimental protocols, underscores its value as a research tool and highlights its significant therapeutic potential as a cytoprotective agent.

References

  • Balogh, A., et al. (2012). Virtual Screening for LPA2-Specific Agonists Identifies a Nonlipid Compound with Antiapoptotic Actions. Molecular Pharmacology, 82(5), 946-958. [Link]

  • Gayam, S., et al. (2022). Compensatory Upregulation of LPA2 and Activation of the PI3K-Akt Pathway Prevent LPA5-Dependent Loss of Intestinal Epithelial Cells in Intestinal Organoids. Cells, 11(14), 2243. [Link]

  • Lin, S., et al. (2008). Regulation of the LPA2 Receptor Signaling through the Carboxyl-Terminal Tail-Mediated Protein-Protein Interactions. The Journal of Biological Chemistry, 283(44), 30129-30140. [Link]

  • Kranenburg, O., et al. (1999). Activation of RhoA by Lysophosphatidic Acid and Gα12/13 Subunits in Neuronal Cells: Induction of Neurite Retraction. Molecular Biology of the Cell, 10(6), 1851-1857. [Link]

  • Sardar, V. M., et al. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. Journal of Medicinal Chemistry, 57(16), 7136-40. [Link]

  • Sardar, V. M., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(16), 7136-7140. [Link]

  • Choi, J. W., et al. (2010). LPA Receptors: Subtypes and Biological Actions. Annual Review of Pharmacology and Toxicology, 50, 157-186. [Link]

  • Tigyi, G., et al. (2018). Lysophosphatidic acid type 2 receptor agonists in targeted drug development offer broad therapeutic potential. Expert Opinion on Drug Discovery, 13(10), 925-938. [Link]

  • Durgam, G. G., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(16), 7136-7140. [Link]

  • Gayam, S., et al. (2022). Compensatory Upregulation of LPA2 and Activation of the PI3K-Akt Pathway Prevent LPA5-Dependent Loss of Intestinal Epithelial Cells in Intestinal Organoids. Cells, 11(14), 2243. [Link]

  • Gayam, S., et al. (2022). Compensatory Upregulation of LPA2 and Activation of the PI3K-Akt Pathway Prevent LPA5-Dependent Loss of Intestinal Epithelial Cells in Intestinal Organoids. Cells, 11(14), 2243. [Link]

  • Jalal, S., et al. (2016). G-Protein-Coupled Lysophosphatidic Acid Receptors and Their Regulation of AKT Signaling. International Journal of Molecular Sciences, 17(2), 229. [Link]

  • Waters, C. M., et al. (2015). Lysophospholipid receptor activation of RhoA and lipid signaling pathways. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1851(6), 773-783. [Link]

  • Bian, D., et al. (2006). The G12/13-RhoA signaling pathway contributes to efficient lysophosphatidic acid-stimulated cell migration. Oncogene, 25(16), 2328-2336. [Link]

  • An, S., et al. (2000). Recombinant human G protein-coupled lysophosphatidic acid receptors mediate intracellular calcium mobilization. Molecular Pharmacology, 58(4), 861-868. [Link]

  • Jalal, S., et al. (2016). G-Protein-Coupled Lysophosphatidic Acid Receptors and Their Regulation of AKT Signaling. International Journal of Molecular Sciences, 17(2), 229. [Link]

  • Kranenburg, O., et al. (2017). Activation of RhoA by Lysophosphatidic Acid and Gα12/13 Subunits in Neuronal Cells: Induction of Neurite Retraction. ASCB Meeting Abstracts. [Link]

  • Jalal, S., et al. (2016). Cell surface LPA receptors and their downstream signaling pathways. ResearchGate. [Link]

  • Kandasamy, K., et al. (2018). The LPA2 receptor agonist Radioprotectin-1 spares Lgr5-positive intestinal stem cells from radiation injury in murine enteroids. FASEB Journal, 32(10), 5583-5597. [Link]

  • Kakinuma, C., et al. (2023). Roles of lysophosphatidic acid (LPA) receptor-2 (LPA2) in the regulation of cellular responses induced by X-ray irradiation and hydrogen peroxide in pancreatic cancer cells. Journal of Radiation Research, 64(5), 964-972. [Link]

  • Fukushima, N., et al. (2000). Functional Comparisons of the Lysophosphatidic Acid Receptors, LPA1/VZG-1/EDG-2, LPA2/EDG-4, and LPA3/EDG-7 in Neuronal Cell Lines Using a Retrovirus Expression System. Journal of Biological Chemistry, 275(46), 35485-35492. [Link]

  • Krumins, A. M., & Gilman, A. G. (2017). LPA receptor signaling: pharmacology, physiology, and pathophysiology. Journal of Lipid Research, 58(9), 1789-1801. [Link]

  • Lee, J. H., et al. (2010). Lysophosphatidic Acid Induces MDA-MB-231 Breast Cancer Cells Migration through Activation of PI3K/PAK1/ERK Signaling. PLoS ONE, 5(12), e15940. [Link]

  • De Sano, R., et al. (2009). Diversity of Lysophosphatidic Acid Receptor-Mediated Intracellular Calcium Signaling in Early Cortical Neurogenesis. The Journal of Neuroscience, 29(37), 11571-11582. [Link]

  • Young, K. W., et al. (2001). Lysophosphatidic acid-mediated Ca2+ mobilization in human SH-SY5Y neuroblastoma cells is independent of phosphoinositide signalling, but dependent on sphingosine kinase activation. Biochemical Journal, 355(Pt 1), 69-77. [Link]

  • Kakinuma, C., et al. (2023). Roles of lysophosphatidic acid (LPA) receptor-2 (LPA2) in the regulation of cellular responses induced by X-ray irradiation and hydrogen peroxide in pancreatic cancer cells. Journal of Radiation Research, 64(5), 964-972. [Link]

  • Lin, S., et al. (2008). Regulation of the LPA2 receptor signaling through the carboxyl-terminal tail-mediated protein-protein interactions. The Journal of Biological Chemistry, 283(44), 30129-30140. [Link]

  • Itagaki, K., et al. (2005). Lysophosphatidic acid triggers calcium entry through a non-store-operated pathway in human neutrophils. Journal of Leukocyte Biology, 77(2), 235-242. [Link]

  • Kakinuma, C., et al. (2024). Regulation of cellular responses to X-ray irradiation through the activation of lysophosphatidic acid (LPA) receptor-3 (LPA3) and LPA2 in osteosarcoma cells. Journal of Radiation Research, 65(3), 503-511. [Link]

  • Park, S. J., et al. (2007). Mechanisms of the lysophosphatidic acid-induced increase in [Ca2+]i in skeletal muscle cells. American Journal of Physiology-Cell Physiology, 292(1), C346-C356. [Link]

  • Richards, J. S., et al. (2002). Model Mechanisms for LPA-and EGF-Induced Activation of MAPK-ERK in the Theca Cell Oversimplified scheme showing our current working hypothesis. ResearchGate. [Link]

  • Durgam, G. G., et al. (1999). Structure-activity relationships of lysophosphatidic acid: conformationally restricted backbone mimetics. Journal of Medicinal Chemistry, 42(5), 875-882. [Link]

  • Vercammen, D., et al. (2003). Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling. Journal of Experimental Medicine, 198(1), 125-135. [Link]

  • Podolski, J. S., et al. (2005). Caspase-3 activation and induction of PARP cleavage by cyclic dipeptide cyclo(Phe-Pro) in HT-29 cells. In Vivo, 19(6), 1011-1015. [Link]

  • Monney, L., et al. (1998). Time course of the activation of caspase-3 and cleavage of PARP in R6 fibroblasts overexpressing Bcl-2. ResearchGate. [Link]

  • Jo, E., et al. (2022). Efficacy Comparison of LPA2 Antagonist H2L5186303 and Agonist GRI977143 on Ovalbumin-Induced Allergic Asthma in BALB/c Mice. Biomolecules & Therapeutics, 30(5), 458-466. [Link]

  • Garg, S., et al. (2016). Combined Mitigation of the Gastrointestinal and Hematopoietic Acute Radiation Syndromes by a Novel LPA2 Receptor-specific Non-lipid Agonist. Health Physics, 111(2), 154-164. [Link]

  • Invitrogen. (2011). PARP Cleavage and Caspase Activity to Assess Chemosensitivity. Springer Nature Experiments. [Link]

  • Lattuada, D., et al. (2013). Caspase 3 activation and PARP cleavage in lymphocytes from newborn babies of diabetic mothers with unbalanced glycaemic control. Journal of Cellular and Molecular Medicine, 17(6), 780-787. [Link]

  • Lange, A., et al. (2022). Structure-activity relationship data and ligand-receptor interactions identify novel agonists consistent with sulfakinin tissue-. IMR Press. [Link]

  • Sino Biological. (n.d.). MAPK/Erk Pathway. Sino Biological Website. [Link]

Sources

Exploratory

A Technical Guide to the Synthesis, History, and Biological Context of 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid

An in-depth technical guide by a Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid, a molecule belonging to the versatile...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid, a molecule belonging to the versatile sulfamoylbenzoic acid class of compounds. While the specific discovery and development history of this exact molecule is not extensively documented as a singular event, its structural motifs are central to numerous drug discovery campaigns. This document will deconstruct its synthesis through a logical, field-proven retrosynthetic analysis, providing detailed, replicable experimental protocols for its creation from common starting materials. We will delve into the critical role of its constituent functional groups—the sulfonamide linker, the meta-substituted benzoic acid, and the chloro-methoxyphenyl moiety—in establishing biological activity. The guide synthesizes information from patent literature and academic research to contextualize the compound's potential applications, particularly in kinase inhibition and G-protein coupled receptor (GPCR) modulation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the synthesis and leverage the therapeutic potential of this important chemical scaffold.

Introduction to the Sulfamoylbenzoic Acid Scaffold

The journey of sulfonamide-containing molecules in medicine is a storied one, beginning with the discovery of the antibacterial properties of Prontosil in the 1930s. This initial breakthrough unveiled a chemical scaffold of immense therapeutic potential. The sulfonamide group (-S(=O)₂-N<) is a powerful pharmacophore, prized for its ability to act as a hydrogen bond donor and acceptor, its chemical stability, and its capacity to mimic a peptide bond.

The sulfamoylbenzoic acid core, which characterizes the topic of this guide, represents a more advanced application of this chemistry. This scaffold is particularly prevalent in modern drug discovery, serving as a foundational structure for agents targeting a diverse array of proteins. Its utility stems from the combination of the sulfonamide linker and a carboxylic acid group, which can serve as a crucial anchor or interaction point within a protein's binding site. Derivatives have been explored as hypotensive agents, anticancer therapeutics, and modulators of complex signaling pathways.

3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid (CAS 327072-94-6) is a specific embodiment of this scaffold. Its discovery is not attributable to a single breakthrough but rather emerges from the systematic exploration of chemical space around the sulfamoylbenzoic acid core in various research programs. The strategic placement of the chloro and methoxy groups on the phenyl ring is a classic medicinal chemistry approach to modulate electronic properties, lipophilicity, and steric interactions to achieve desired potency and selectivity.

Compound Property Value Reference
IUPAC Name 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid
CAS Number 327072-94-6
Molecular Formula C₁₄H₁₂ClNO₅S
Molecular Weight 341.8 g/mol
Synonym 3-((5-chloro-2-methoxyphenyl)sulfamoyl)benzoic acid

Retrosynthetic Analysis and Synthesis Strategy

A logical and efficient synthesis is the cornerstone of any chemical research program. The structure of 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid lends itself to a straightforward retrosynthetic analysis centered on the formation of the robust sulfonamide bond. This is the most common and reliable method for constructing this class of molecules.

The Causality of the Disconnection: The sulfonamide bond is typically formed via the reaction of a sulfonyl chloride with an amine. This disconnection is strategically sound because the required precursors, an aromatic sulfonyl chloride and an aromatic amine, are either commercially available or readily synthesized.

The retrosynthetic pathway is visualized below:

Retrosynthesis target 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid disconnection Sulfonamide Bond Formation target->disconnection precursor1 3-(Chlorosulfonyl)benzoic acid disconnection->precursor1 precursor2 5-Chloro-2-methoxyaniline disconnection->precursor2 disconnection2 Electrophilic Aromatic Substitution precursor1->disconnection2 starting_material Benzoic Acid disconnection2->starting_material

Figure 1: Retrosynthetic analysis of the target compound.

This analysis identifies two key intermediates:

  • 3-(Chlorosulfonyl)benzoic acid : This intermediate is generated via electrophilic aromatic substitution on benzoic acid. The carboxylic acid group is a deactivating, meta-directing group, which logically favors the substitution at the 3-position.

  • 5-Chloro-2-methoxyaniline : A substituted aniline that provides the second half of the molecule.

The forward synthesis, therefore, involves two primary stages: the preparation of the sulfonyl chloride intermediate, followed by its condensation with the aniline derivative.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems. The rationale behind critical steps is explained to ensure both reproducibility and a deeper understanding of the chemistry.

Synthesis of Key Intermediate: 3-(Chlorosulfonyl)benzoic acid

This procedure is based on the well-established chlorosulfonation of benzoic acid. The reaction utilizes chlorosulfonic acid as both the reagent and the solvent.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), add chlorosulfonic acid (5-10 molar equivalents). Cool the flask to 0°C in an ice bath.

    • Causality: Using a large excess of chlorosulfonic acid ensures the reaction goes to completion and helps suppress the formation of diaryl sulfone byproducts. The reaction is highly exothermic and releases HCl gas, necessitating cooling and a gas trap.

  • Reagent Addition: Slowly add benzoic acid (1 equivalent) portion-wise to the stirred chlorosulfonic acid, ensuring the internal temperature does not exceed 10-15°C.

  • Reaction Progression: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 8-12 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Workup - Quenching: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. The product will precipitate as a white solid.

    • Causality: This step quenches the reaction and hydrolyzes the excess chlorosulfonic acid. Pouring the reaction mixture onto ice is critical; adding water to the reaction mixture can cause a violent, uncontrolled exothermic reaction. Rapid quenching minimizes the hydrolysis of the desired sulfonyl chloride product back to the sulfonic acid.

  • Isolation: Collect the precipitated solid by vacuum filtration as quickly as possible. Wash the solid with copious amounts of cold deionized water to remove any residual acids.

  • Drying: Dry the product under vacuum to yield crude 3-(chlorosulfonyl)benzoic acid, which can often be used in the next step without further purification. If necessary, recrystallization from a solvent like toluene or an ethanol/water mixture can be performed.

Troubleshooting Issue Likely Cause Recommended Solution
Low Yield Hydrolysis of the sulfonyl chloride product back to sulfonic acid.Ensure the workup is performed quickly and at low temperatures (ice-cold water). Minimize the time the product is in contact with the aqueous mixture.
Product is an oil or sticky solid Presence of diaryl sulfone impurities or disulfonated byproducts.Purify via recrystallization. To minimize disulfonation, avoid excessively high reaction temperatures or prolonged reaction times.
Product is water-soluble The product has fully hydrolyzed to 3-sulfobenzoic acid.The experiment must be repeated with stricter anhydrous conditions and a faster, colder workup.
Synthesis of 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid

This step involves the formation of the sulfonamide bond through the reaction of the synthesized sulfonyl chloride with 5-chloro-2-methoxyaniline.

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions precursor1 3-(Chlorosulfonyl)benzoic acid reaction_vessel Reaction Mixture (Stirring) precursor1->reaction_vessel precursor2 5-Chloro-2-methoxyaniline precursor2->reaction_vessel solvent Solvent (e.g., Pyridine, THF) solvent->reaction_vessel base Base (e.g., Pyridine, TEA) base->reaction_vessel temp Temperature (0°C to RT) temp->reaction_vessel workup Aqueous Workup & Extraction reaction_vessel->workup purification Purification (Recrystallization or Chromatography) workup->purification product Final Product purification->product

Figure 2: General workflow for the final sulfonamide synthesis.

Experimental Protocol:

  • Reaction Setup: Dissolve 5-chloro-2-methoxyaniline (1 equivalent) in a suitable solvent such as pyridine or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C.

    • Causality: Pyridine can act as both the solvent and the base to neutralize the HCl byproduct. If using an aprotic solvent like THF, a non-nucleophilic base such as triethylamine (TEA) must be added (1.1-1.5 equivalents).

  • Reagent Addition: Slowly add a solution of 3-(chlorosulfonyl)benzoic acid (1-1.1 equivalents) dissolved in a minimum amount of the same solvent to the cooled aniline solution.

  • Reaction Progression: Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir overnight. Monitor the reaction's completion by TLC or LC-MS.

  • Workup: If pyridine was used as the solvent, remove it under reduced pressure. If THF was used, concentrate the mixture. Redissolve the residue in a water-immiscible solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1N HCl) to remove excess amine and base, followed by water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Physicochemical and Biological Properties

The specific biological activity of 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid is not defined by a single seminal publication. However, by analyzing its structure and comparing it to well-characterized analogues, we can infer its likely biological roles and the chemical basis for them.

The Role of the Sulfonamide Moiety in Target Engagement

The sulfonamide group is a privileged pharmacophore in kinase inhibitors. Its utility is derived from its geometry and its ability to form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket. This region connects the N- and C-lobes of the kinase and serves as an anchor point for many Type I and Type II inhibitors.

For example, in the discovery of the B-Raf inhibitor PLX4720, the sulfonamide moiety was found to be crucial for binding. The oxygen atoms form H-bonds with backbone amide protons (e.g., Phe-595), while the sulfonamide nitrogen can form an H-bond with a backbone amide (e.g., Asp-594). Critically, the pKa of a similar sulfonamide was determined to be ~7.7, suggesting that at physiological pH, it can be deprotonated. This anionic form can create a powerful ionic interaction with conserved lysine residues (e.g., Lys-483) in the active site, significantly enhancing binding affinity.

KinaseBinding cluster_kinase Kinase Hinge Region cluster_inhibitor Sulfonamide Inhibitor hinge_residue1 Backbone C=O Gln-530 hinge_residue2 Backbone N-H Cys-532 inhibitor Scaffold N-H S(=O)₂ N-H Aromatic Ring hinge_residue2:f0->inhibitor:n1 H-bond inhibitor:n2->hinge_residue1:f0 H-bond

Figure 3: General H-bond interactions of a scaffold with a kinase hinge.
Known and Potential Biological Targets

Based on structurally related compounds, 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid is a promising candidate for activity in the following areas:

  • Protein Kinase Inhibition: The overall architecture strongly resembles that of numerous kinase inhibitors. The core scaffold can present the substituted phenyl rings into hydrophobic pockets adjacent to the ATP-binding site. Its similarity to compounds designed to inhibit kinases like B-Raf, EGFR, and ALK suggests it warrants screening against a broad panel of oncogenic kinases.

  • GPCR Agonism/Antagonism: Research has identified sulfamoyl benzoic acid (SBA) analogues as the first specific agonists of the Lysophosphatidic Acid Receptor 2 (LPA₂), a GPCR involved in cell survival and barrier protection. The benzoic acid is critical for activity, and modifications on the phenylsulfamoyl portion tune the potency and specificity. This suggests our target compound could have activity at LPA receptors or other related GPCRs.

  • Anticancer Activity: Beyond specific targets, compounds with a 5-chloro-2-methoxy-N-(sulfamoylphenyl)benzamide scaffold have been synthesized and shown to possess antiproliferative activity against various cancer cell lines. Mechanistic studies on these analogues revealed they can induce cell cycle arrest at the G2/M phase and trigger apoptosis.

Conclusion and Future Directions

3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid stands as a molecule of significant potential, built upon a scaffold proven to be of immense value in medicinal chemistry. While its specific history is intertwined with the broader development of sulfonamide-based therapeutics, its logical and accessible synthesis makes it an attractive candidate for further investigation. The protocols and analysis provided in this guide offer a robust framework for its preparation and characterization.

Future research should focus on a comprehensive biological evaluation of this specific compound. A broad kinase screen, followed by cellular assays to assess antiproliferative effects and mechanism of action, would be a logical first step. Furthermore, its activity at LPA receptors should be investigated to explore its potential in modulating GPCR signaling. The findings from these studies would provide the necessary data to determine if this compound, or an optimized analogue, could be advanced into a lead development program.

References

  • Process for preparing 3-sulfobenzoic acid and alkali metal salts thereof.
  • Synthesis of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide derivatives (4a-t). ResearchGate. [Link]

  • Abdelaziz AM, et al. (2015). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Medicinal Chemistry, 5:253-260. ResearchGate. [Link]

  • Sardar, V. M., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry. PMC. [Link]

  • Tsai, J., et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences, 105(8), 3041-3046. PMC. [Link]

  • Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
  • Džubák, P., et al. (2020). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry. ACS Publications. [Link]

  • Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. PubMed. [Link]

  • Chen, Y., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual
Foundational

A Technical Guide to the Synthesis and Evaluation of 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic Acid Structural Analogs as LPA2 Receptor Agonists

This guide provides an in-depth exploration of the structural analogs of 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]benzoic acid, a scaffold that has yielded potent and selective agonists for the Lysophosphatidic Acid Recept...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the structural analogs of 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]benzoic acid, a scaffold that has yielded potent and selective agonists for the Lysophosphatidic Acid Receptor 2 (LPA2). LPA2 is a G protein-coupled receptor (GPCR) implicated in a range of physiological and pathophysiological processes, including cell survival, migration, and mucosal protection, making it an attractive target for therapeutic development.[1]

This document is intended for researchers, medicinal chemists, and drug development professionals. It offers a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of these compounds. The protocols and insights provided are grounded in established scientific literature to ensure technical accuracy and reproducibility.

Introduction: The Rationale for Targeting the LPA2 Receptor

Lysophosphatidic acid (LPA) is a bioactive lipid that exerts its effects through a family of at least six GPCRs (LPA1-6).[1] The LPA2 receptor subtype, in particular, has garnered significant interest due to its role in mediating pro-survival and protective signals.[1] For instance, activation of LPA2 has been shown to have anti-apoptotic effects and promote mucosal barrier integrity.[1] Consequently, the development of selective LPA2 agonists represents a promising therapeutic strategy for conditions such as radiation-induced intestinal injury and inflammatory bowel disease.

The sulfamoyl benzoic acid scaffold has emerged as a key chemotype for achieving LPA2 selectivity. This guide focuses on the analogs of 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]benzoic acid, detailing the chemical space around this core and the methodologies to assess the biological activity of novel derivatives.

Synthetic Strategies for 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic Acid Analogs

The synthesis of the sulfamoyl benzoic acid core is a multi-step process that can be adapted to generate a diverse library of analogs. The general strategy involves the formation of a sulfonamide bond between a substituted benzoic acid and a substituted aniline.

General Synthesis Scheme

A common route to 3-(sulfamoyl)benzoic acid derivatives involves the chlorosulfonation of a benzoic acid precursor, followed by amination with the desired amine.[2]

General Synthetic Workflow Substituted_Benzoic_Acid Substituted Benzoic Acid Chlorosulfonyl_Benzoic_Acid 3-(Chlorosulfonyl)benzoic Acid Derivative Substituted_Benzoic_Acid->Chlorosulfonyl_Benzoic_Acid Chlorosulfonic Acid Sulfamoyl_Benzoic_Acid 3-(Sulfamoyl)benzoic Acid Derivative Chlorosulfonyl_Benzoic_Acid->Sulfamoyl_Benzoic_Acid Ammonium Hydroxide or Primary/Secondary Amine Final_Analog Final Analog Sulfamoyl_Benzoic_Acid->Final_Analog Amide Coupling (e.g., EDCI, HOBt) Amide_Coupling_Partner Amine Coupling Partner Amide_Coupling_Partner->Final_Analog LPA2 Receptor Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPA2 LPA2 Receptor Gq Gq/11 LPA2->Gq Gi Gi/o LPA2->Gi G12 G12/13 LPA2->G12 PLC Phospholipase C (PLC) Gq->PLC Ras Ras Gi->Ras PI3K PI3K Gi->PI3K Rho Rho G12->Rho IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER PKC PKC DAG->PKC Ca_ER->PKC Activation MAPK MAPK (ERK) PKC->MAPK Ras->MAPK Rac Rac Rac->MAPK Gene_Expression Gene Expression Rho->Gene_Expression PI3K->MAPK MAPK->Gene_Expression

Sources

Exploratory

Comprehensive Spectroscopic Characterization of 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic Acid: A Self-Validating Analytical Framework

Executive Summary In the landscape of modern drug discovery, sulfonamide-linked benzoic acid derivatives represent a privileged scaffold frequently utilized in screening libraries for their robust physicochemical propert...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, sulfonamide-linked benzoic acid derivatives represent a privileged scaffold frequently utilized in screening libraries for their robust physicochemical properties and target-binding versatility. 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid (CAS: 327072-94-6; Molecular Formula: C₁₄H₁₂ClNO₅S) is a prime example of such a compound.

As a Senior Application Scientist, I approach the structural elucidation of this molecule not as a checklist of tests, but as a self-validating system . Relying on a single analytical method introduces critical failure points. Instead, we must employ an orthogonal strategy: Mass Spectrometry (MS) establishes the elemental composition, Fourier-Transform Infrared (FT-IR) spectroscopy confirms the presence of distinct functional groups, and Nuclear Magnetic Resonance (NMR) spectroscopy maps the precise atomic connectivity. Together, these techniques form an unbreakable chain of structural evidence.

Part 1: High-Resolution Mass Spectrometry (HRMS)

Causality & Methodology

In small molecule drug development,. For this specific compound, we utilize Electrospray Ionization (ESI). The rationale is deeply tied to the molecule's pKa: the carboxylic acid and sulfonamide groups readily deprotonate, making negative ion mode (ESI-) highly sensitive. Conversely, the secondary amine and methoxy ether can accept protons, allowing validation in positive mode (ESI+). High-resolution Time-of-Flight (TOF) is mandatory here to resolve the distinct 3:1 isotopic signature of the ³⁵Cl and ³⁷Cl isotopes, definitively confirming the presence of the halogen.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a 1 µg/mL stock solution of the analyte in LC-MS grade methanol to ensure complete solvation of the hydrophobic aromatic rings.

  • Matrix Optimization: Dilute the stock 1:10 in a 50:50 Methanol:Water matrix containing 0.1% Formic Acid. Scientific Rationale: Formic acid acts as a proton source for ESI+ while remaining volatile enough not to suppress ionization in ESI-.

  • Injection: Inject 2 µL into the LC-HRMS system (e.g., Q-TOF architecture).

  • Acquisition: Acquire data in both positive and negative ESI modes, scanning across an m/z range of 100-1000 with a capillary voltage of 3.0 kV.

Quantitative MS Data Summary
Ion ModeAdductExpected m/zObserved m/zMass Error (ppm)Isotope Pattern (³⁵Cl / ³⁷Cl)
Negative[M-H]⁻340.0052340.0048-1.17340.0048 (100%) / 342.0019 (~33%)
Positive[M+H]⁺342.0203342.0208+1.46342.0208 (100%) / 344.0178 (~33%)

Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality & Methodology

1[1]. To validate the functional groups of 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid, we actively avoid traditional KBr pellet methods. KBr is highly hygroscopic; absorbed atmospheric water produces a broad O-H stretch that artificially masks the critical N-H and O-H stretching frequencies of the sulfonamide and carboxylic acid moieties. Instead, we employ Attenuated Total Reflectance (ATR) FT-IR, which allows for direct, non-destructive solid-state measurement[2].

Step-by-Step Protocol:

  • Background Calibration: Clean the diamond ATR crystal with LC-grade isopropanol and collect an ambient background spectrum to subtract atmospheric CO₂ and H₂O.

  • Sample Application: Place 1-2 mg of the neat, dry solid powder directly onto the center of the diamond crystal.

  • Optical Contact: Apply uniform pressure using the ATR anvil. Scientific Rationale: Intimate contact between the crystal and the sample is required because the evanescent wave penetrates only 0.5 to 2 micrometers into the sample.

  • Acquisition: Acquire 32 co-added scans from 4000 to 400 cm⁻¹ at a high resolution of 4 cm⁻¹.

Quantitative FT-IR Data Summary
Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3250Medium, sharpN-H stretch (Sulfonamide)
2800 - 3200Broad, strongO-H stretch (Carboxylic acid, hydrogen-bonded)
1690StrongC=O stretch (Carboxylic acid)
1335StrongS=O asymmetric stretch (Sulfonamide)
1255MediumC-O-C asymmetric stretch (Aryl alkyl ether)
1160StrongS=O symmetric stretch (Sulfonamide)
1080MediumC-Cl stretch (Halogenated aromatic)

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Methodology

3[3]. For this molecule, solvent selection is the most critical experimental choice. We utilize anhydrous DMSO-d₆ rather than CDCl₃. Scientific Rationale: DMSO strongly hydrogen-bonds with the labile carboxylic acid and sulfonamide N-H protons. This interaction drastically reduces their chemical exchange rate with residual water, allowing them to be observed as distinct, quantifiable peaks in the ¹H spectrum[4].

Step-by-Step Protocol:

  • Sample Preparation: Weigh exactly 5 mg of the compound into a clean, static-free glass vial.

  • Solvation: Dissolve the solid in 600 µL of anhydrous DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • Transfer: Transfer the homogenous solution to a high-quality 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.

  • Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, 2s relaxation delay to ensure accurate integration) and ¹³C NMR at 100 MHz (1024 scans, complete proton decoupling).

Quantitative NMR Data Summary
¹H NMR Assignments (400 MHz, DMSO-d₆)
Chemical Shift (ppm)MultiplicityJ-Coupling (Hz)IntegrationStructural Assignment
13.20br s-1H-COOH (Carboxylic acid)
10.05s-1H-SO₂NH- (Sulfonamide)
8.35t1.81HAr-H (Benzoic ring, H2 - between COOH & SO₂)
8.10dt7.8, 1.51HAr-H (Benzoic ring, H6)
7.95dt7.8, 1.51HAr-H (Benzoic ring, H4)
7.65t7.81HAr-H (Benzoic ring, H5)
7.25d2.51HAr-H (Anisole ring, H6' - meta to Cl)
7.15dd8.8, 2.51HAr-H (Anisole ring, H4' - ortho to Cl)
6.95d8.81HAr-H (Anisole ring, H3' - ortho to OCH₃)
3.65s-3H-OCH₃ (Methoxy group)
¹³C NMR Assignments (100 MHz, DMSO-d₆)
Chemical Shift (ppm)Assignment
166.5C=O (Carboxylic acid carbonyl)
151.2Ar-C (C-OCH₃, Anisole ring C2')
141.0Ar-C (C-SO₂, Benzoic ring C3)
132.5Ar-C (C-COOH, Benzoic ring C1)
124.8Ar-C (C-Cl, Anisole ring C5')
112.0 - 131.0Remaining Ar-C (7 distinct aromatic carbons)
56.4-OCH₃ (Aliphatic methoxy carbon)

Part 4: Analytical Workflow Visualization

The following diagram illustrates the self-validating logical architecture of our spectroscopic workflow, ensuring high-confidence structural elucidation.

Workflow cluster_prep Sample Preparation Protocols cluster_acq Data Acquisition & Analysis Sample 3-[(5-Chloro-2-methoxyphenyl) sulfamoyl]benzoic acid NMR_Prep NMR Prep (DMSO-d6) Sample->NMR_Prep IR_Prep IR Prep (Neat Solid) Sample->IR_Prep MS_Prep MS Prep (MeOH/H2O) Sample->MS_Prep NMR_Acq 1H/13C NMR Connectivity Mapping NMR_Prep->NMR_Acq IR_Acq ATR-FTIR Functional Group ID IR_Prep->IR_Acq MS_Acq HR-ESI-MS Exact Mass & Isotopes MS_Prep->MS_Acq Validation Orthogonal Data Integration (Self-Validating System) NMR_Acq->Validation IR_Acq->Validation MS_Acq->Validation Result Confirmed Structure C14H12ClNO5S Validation->Result

Multi-modal spectroscopic workflow for structural validation.

References

  • Source: Proceedings of the National Academy of Sciences (PNAS)
  • Title: Simple and Rapid (Extraction)
  • Title: Mass Spectrometry in Small Molecule Drug Development Source: American Pharmaceutical Review URL
  • Title: Targeted Small-Molecule Identification Using Heartcutting Liquid Chromatography–Infrared Ion Spectroscopy Source: Analytical Chemistry - ACS Publications URL
  • Title: AFM-IR and IR-SNOM for the Characterization of Small Molecule Organic Semiconductors Source: The Journal of Physical Chemistry C - ACS Publications URL

Sources

Foundational

3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid solubility profile

An In-Depth Technical Guide to the Solubility Profile of 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid Abstract The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and subsequent therapeutic efficacy. 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid is a small molecule entity whose structure, featuring both a carboxylic acid and a sulfonamide moiety, suggests a highly pH-dependent solubility profile. This guide provides a comprehensive framework for researchers and drug development professionals to fully characterize the solubility of this compound. We will delve into the theoretical underpinnings of solubility for ionizable compounds, present detailed, field-proven experimental protocols for determining key physicochemical parameters (pKa and thermodynamic solubility), and outline the interpretation of this data within the context of the Biopharmaceutics Classification System (BCS).

Introduction: The Central Role of Solubility in Drug Development

Solubility is a foundational physicochemical property that governs the dissolution rate of an API in the gastrointestinal tract, which is often the rate-limiting step for absorption.[1][2] For orally administered drugs, poor aqueous solubility can lead to low and erratic bioavailability, hindering clinical development.[3] The Biopharmaceutics Classification System (BCS) provides a scientific framework to classify drugs based on their aqueous solubility and intestinal permeability, allowing for the prediction of in vivo performance from in vitro measurements.[4][5]

3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid (CAS: 327072-94-6) is an organic compound whose development trajectory will be significantly influenced by its solubility characteristics.[6] Understanding its complete solubility profile is therefore not an academic exercise, but a prerequisite for rational formulation design and regulatory success.

Table 1: Physicochemical Properties of 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid

PropertyValueSource
CAS Number 327072-94-6[6]
Molecular Formula C₁₄H₁₂ClNO₅S[6]
Molecular Weight 341.8 g/mol [6]
Structure Aromatic carboxylic acid and sulfonamide derivativeInferred

Theoretical Framework: Predicting pH-Dependent Solubility

The structure of 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid contains two key ionizable groups: a carboxylic acid (-COOH) and a sulfonamide (-SO₂NH-). Both are acidic and will deprotonate as the pH of the surrounding medium increases.

  • Carboxylic Acid: Typically has a pKa in the range of 3-5.

  • Sulfonamide: Generally a much weaker acid, with a pKa often in the range of 9-11.[7]

The overall solubility (S) of the compound at any given pH is the sum of the intrinsic solubility of the neutral species (S₀) and the concentration of the ionized species. This relationship is mathematically described by the Henderson-Hasselbalch equation .[8][9][10] For a weak acid, as the pH rises above its pKa, the proportion of the more soluble, ionized (deprotonated) form increases, leading to a significant rise in total solubility.[11][12]

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two types of solubility measurements:

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the concentration of a compound in a saturated solution when it is in equilibrium with its most stable solid form.[13][14] It is the gold-standard measurement for regulatory purposes and is typically determined using the shake-flask method.[15]

  • Kinetic Solubility: This measures the concentration at which a compound precipitates from a supersaturated solution, often generated by adding a concentrated DMSO stock to an aqueous buffer.[16][17] While useful for high-throughput screening in early discovery, it often overestimates the true solubility because it may reflect the properties of an amorphous or metastable solid phase.[18][19]

This guide focuses on the determination of thermodynamic solubility, which is essential for biopharmaceutical classification.

G cluster_0 Solubility Profile Workflow A Compound Characterization (Structure, MW) B pKa Determination (Potentiometric Titration) A->B Informs titration strategy C Thermodynamic Solubility Assay (Shake-Flask Method) B->C Guides pH point selection D Construct pH-Solubility Profile C->D Provides S_eq at each pH E Determine BCS Class (Solubility Component) D->E Lowest solubility vs. Dose

Caption: Workflow for determining the solubility profile and BCS classification.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the essential experiments required to define the solubility profile of 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid.

Protocol 1: Determination of pKa by Potentiometric Titration

Rationale: Accurately determining the pKa values of the carboxylic acid and sulfonamide groups is the first critical step. It identifies the pH ranges where solubility is expected to change dramatically and informs the selection of pH conditions for the definitive solubility study. Potentiometric titration is a reliable method for this purpose.[20][21][22]

Methodology:

  • System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[23]

  • Sample Preparation:

    • Prepare a stock solution of the API at a concentration of approximately 1 mM. Due to the anticipated poor aqueous solubility of the neutral species, a co-solvent system (e.g., water:methanol or water:acetonitrile) may be required.

    • The ionic strength of the solution should be maintained at a constant level (e.g., 0.15 M) using an inert salt like potassium chloride (KCl). This minimizes variations in activity coefficients.[23]

  • Titration Procedure:

    • Transfer a known volume (e.g., 20 mL) of the sample solution to a thermostatted reaction vessel maintained at 37 ± 1 °C.

    • Purge the solution with nitrogen gas to displace dissolved carbon dioxide, which can interfere with the titration of weak acids.[20][23]

    • Make the initial solution acidic (e.g., to pH ~2.0) with a standardized solution of 0.1 M HCl.

    • Begin the titration by adding small, precise increments of a standardized 0.1 M NaOH solution.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches ~12 to ensure both inflection points (for the carboxylic acid and sulfonamide) are observed.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added.

    • Calculate the first and second derivatives of the titration curve. The equivalence points (inflection points) are identified as the peaks in the first derivative plot.

    • The pKa is equal to the pH at the half-equivalence point.

  • Self-Validation: Perform the titration in triplicate to ensure the reproducibility of the pKa values. The standard deviation should be minimal.[23]

Protocol 2: Determination of Thermodynamic Solubility by Shake-Flask Method

Rationale: The shake-flask method is the universally accepted gold standard for determining thermodynamic solubility.[15] It ensures that the system reaches true equilibrium between the dissolved API and its most stable, solid crystalline form.[14]

Methodology:

  • Buffer Preparation: Prepare a series of aqueous buffers covering the physiological pH range of 1.2 to 6.8. According to WHO and FDA guidelines, at a minimum, experiments should be conducted at pH 1.2, 4.5, and 6.8.[24][25] It is also advisable to measure solubility near the pKa of the carboxylic acid, where the lowest solubility is anticipated for an acidic drug. All buffers should be brought to the experimental temperature of 37 ± 1 °C.[24]

  • Sample Addition:

    • In triplicate for each pH condition, add an excess amount of the solid API to a suitable vessel (e.g., glass vial or flask). "Excess" means enough solid is visible in suspension throughout the experiment, ensuring saturation.[15]

    • Causality: Adding a sufficient excess is critical to drive the system to equilibrium and provide enough residual solid for post-experimental analysis. However, adding too much can alter the pH and properties of the medium.[15]

  • Equilibration:

    • Seal the vessels tightly and place them in an orbital shaker or other agitation device within an incubator set to 37 ± 1 °C.

    • Agitate the samples for a predetermined period, typically 24 to 72 hours.[14][24]

    • Causality: This extended equilibration time allows for the dissolution process to reach a plateau and, critically, for any potential solution-mediated transformation from a metastable form to the most stable (and least soluble) polymorph to occur.[13]

  • Sampling and Phase Separation:

    • At designated time points (e.g., 24, 48, 72 hours), cease agitation and allow the solid to sediment.

    • Withdraw a sample from the clear supernatant. Phase separation must be performed carefully to avoid aspirating solid particles. This is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[14]

    • Equilibrium is confirmed when the measured concentration does not change significantly between two consecutive time points (e.g., less than 5% difference between 48 and 72 hours).[24]

  • Quantification:

    • Immediately dilute the filtrate with a suitable solvent to prevent precipitation.

    • Analyze the concentration of the dissolved API using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15]

  • Self-Validation System:

    • pH Measurement: Measure the pH of the suspension at the end of the experiment to confirm it has not drifted significantly from the initial buffer pH.[15][24]

    • Solid-State Analysis: Recover the residual solid from the bottom of the vessel and analyze it using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). This is a crucial step to verify the solid form that was in equilibrium with the solution.[14]

G cluster_1 pH, pKa, and Ionization State cluster_acid Carboxylic Acid (pKa ~4) cluster_sulfonamide Sulfonamide (pKa ~10) pH_Scale <-- Increasing pH --> A_H R-COOH (Neutral, Low Solubility) A_minus R-COO⁻ (Anionic, High Solubility) S_H Ar-SO₂NH-R' (Neutral) S_minus Ar-SO₂N⁻-R' (Anionic, Higher Solubility) pH_Low pH < 3 pH_Low->A_H Dominant pH_Low->S_H Dominant pH_Mid pH 5-8 pH_Mid->A_minus Dominant pH_Mid->S_H Dominant pH_High pH > 11 pH_High->A_minus Dominant pH_High->S_minus Dominant

Caption: Impact of pH on the ionization state of the functional groups.

Data Analysis and Interpretation

Constructing the pH-Solubility Profile

Plot the determined equilibrium solubility (S) in mg/mL or µg/mL on a logarithmic scale against the final measured pH of each sample. The resulting curve will visually represent the compound's solubility profile. For 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid, one would expect to see relatively low intrinsic solubility (S₀) at a pH below the carboxylic acid pKa, followed by a sharp increase in solubility as this group ionizes, and another potential increase at a much higher pH as the sulfonamide group ionizes.

Table 2: Hypothetical pH-Solubility Data

pH (Final)Equilibrium Solubility (µg/mL)Dominant Species
1.25Fully Protonated (Neutral)
3.515Mixture of Neutral and Mono-anion
4.5150Primarily Mono-anion (Carboxylate)
6.8>1000Primarily Mono-anion (Carboxylate)
Biopharmaceutics Classification System (BCS) Classification

The BCS framework uses the solubility data to classify the drug substance.[1][26]

Table 3: BCS Solubility Classification Criteria

ClassSolubilityPermeability
Class I HighHigh
Class II LowHigh
Class III HighLow
Class IV LowLow

A drug is considered "highly soluble" if its highest single therapeutic dose (in mg) is soluble in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8.[4][5]

Calculation:

  • Identify the lowest measured thermodynamic solubility (S_min) between pH 1.2 and 6.8 from your experimental data.

  • Determine the highest single therapeutic dose (Dose_max) of the drug.

  • Calculate the Dose/Solubility volume: Volume (mL) = Dose_max (mg) / S_min (mg/mL) [24]

If this calculated volume is ≤ 250 mL, the drug is classified as highly soluble (BCS Class I or III). If the volume is > 250 mL, it is classified as poorly soluble (BCS Class II or IV). This classification is paramount as it dictates the subsequent development and regulatory strategy, including the potential for biowaivers.[26]

Conclusion

Characterizing the solubility profile of 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid is a foundational step in its development as a potential therapeutic agent. Due to its acidic functional groups, a strong pH-dependency is expected, with minimum solubility likely occurring at a pH below the pKa of its carboxylic acid moiety. By following the rigorous, self-validating protocols for pKa and thermodynamic solubility determination outlined in this guide, researchers can generate the high-quality data necessary for robust formulation development, accurate biopharmaceutical classification, and informed decision-making throughout the drug development lifecycle.

References

  • (N/A)
  • Creative Bioarray. "Protocol for Determining pKa Using Potentiometric Titration". Available at: [Link]

  • American Pharmaceutical Review. "Thermodynamic vs. Kinetic Solubility: Knowing Which is Which". Available at: [Link]

  • Gerebtsov, N. et al. "Thermodynamic vs. kinetic solubility: Knowing which is which". ResearchGate. Available at: [Link]

  • ResearchGate. "(PDF) Biopharmaceutics Classification System". Available at: [Link]

  • Gudipati, M. et al. "Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review". PMC. Available at: [Link]

  • Wikipedia. "Biopharmaceutics Classification System". Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. "Biopharmaceutics Classification System (BCS) - An Overview". Available at: [Link]

  • Alsenz, J., and Kansy, M. "kinetic versus thermodynamic solubility temptations and risks". PubMed. Available at: [Link]

  • Dissolution Technologies. "Biopharmaceutics Classification System: A Regulatory Approach". Available at: [Link]

  • Ki-Soo, Kim. "Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures". Available at: [Link]

  • Vrakas, D. et al. "Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules". ACS Publications. Available at: [Link]

  • SlideShare. "PH and Solvent Effect on Drug Solubility". Available at: [Link]

  • Zarghampour, F. et al. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility". Pharmaceutical Sciences. Available at: [Link]

  • Davit, B. M. et al. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter". SciSpace. Available at: [Link]

  • Sorkun, M. C. et al. "Kinetic solubility: Experimental and machine-learning modeling perspectives". PubMed. Available at: [Link]

  • Vrakas, D. et al. "Prediction of pH-dependent Aqueous Solubility of Druglike Molecules". PubMed. Available at: [Link]

  • World Health Organization (WHO). "Annex 4". Available at: [Link]

  • Patel, M. et al. "Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes". SciELO. Available at: [Link]

  • Protocols.io. "Shake-Flask Aqueous Solubility assay (Kinetic solubility)". Available at: [Link]

  • (N/A)
  • (N/A)
  • DergiPark. "Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry". Available at: [Link]

  • (N/A)
  • Regulations.gov. "MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS". Available at: [Link]

  • (N/A)
  • (N/A)
  • Cristofoletti, R. et al. "Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver". PubMed. Available at: [Link]

  • Open Education Alberta. "Henderson-Hasselbalch equation – An ABC of PK/PD". Available at: [Link]

  • Ascendia Pharmaceutical Solutions. "4 Factors Affecting Solubility of Drugs". Available at: [Link]

  • ResearchGate. "(PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination". Available at: [Link]

  • IMR Press. "Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing". Available at: [Link]

  • De Legé, P. H. et al. "Development of Methods for the Determination of pKa Values". PMC. Available at: [Link]

  • (N/A)
  • FDA. "BCS Methodology: Solubility, Permeability & Dissolution". Available at: [Link]

  • (N/A)
  • (N/A)
  • Mettler Toledo. "Acid Dissociation Constant by Potentiometric Titration". Available at: [Link]

  • (N/A)
  • (N/A)
  • (N/A)
  • (N/A)
  • (N/A)
  • (N/A)
  • ResearchGate. "Basic physicochemical properties of sulfonamides". Available at: [Link]

  • (N/A)
  • (N/A)
  • (N/A)

Sources

Exploratory

De Novo Target Identification for Phenotypic Screening Hits: A Methodological Guide Using 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid

Executive Summary Phenotypic screening is a powerful engine for discovering novel chemotypes with potent cellular activity. However, the subsequent bottleneck—target deconvolution—remains one of the most significant chal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenotypic screening is a powerful engine for discovering novel chemotypes with potent cellular activity. However, the subsequent bottleneck—target deconvolution—remains one of the most significant challenges in modern drug discovery[1]. This technical whitepaper outlines a comprehensive, orthogonal target identification workflow using 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid (CAS: 327072-94-6) [2] as a model screening hit. By synthesizing Affinity-Based Protein Profiling (ABPP) with label-free Thermal Proteome Profiling (TPP), we establish a self-validating framework that distinguishes true pharmacological targets from non-specific interactors.

Structural Rationale & Bioorthogonal Probe Design

Before executing wet-lab protocols, a rigorous structural analysis of the hit compound is required to design functional probes that do not compromise binding affinity.

The molecule 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid (MW: 341.77) consists of three critical domains:

  • The 5-Chloro-2-methoxyphenyl ring: Provides essential hydrophobic contacts and potential halogen-bonding interactions within the target's binding pocket.

  • The Sulfonamide linkage: A privileged pharmacophore frequently acting as a hydrogen bond donor/acceptor, commonly engaging zinc-dependent metalloenzymes or kinase hinge regions.

  • The Benzoic acid moiety: A solvent-exposed functional group.

Causality in Probe Design: To perform pull-down assays, the compound must be tethered to a solid support. Modifying the sulfonamide or the halogenated ring would likely destroy the pharmacophore and abolish target affinity. Therefore, the carboxylic acid of the benzoic acid moiety serves as the ideal bioorthogonal handle. Using standard EDC/NHS coupling, we can attach a PEGylated biotin-amine to the carboxylate[3]. The PEG linker provides necessary spatial flexibility, preventing steric clash between the bulky streptavidin bead and the target protein.

ProbeDesign Compound Parent Compound (CAS 327072-94-6) Activation EDC/NHS Activation of Benzoic Acid Compound->Activation Carboxylate targeting Linker PEG4-Biotin-Amine Coupling Activation->Linker Amide bond formation Probe Active ABPP Probe Linker->Probe Steric clearance achieved

Workflow for the bioorthogonal functionalization of the benzoic acid moiety.

Protocol I: Affinity-Based Protein Profiling (ABPP)

ABPP utilizes the synthesized biotin-probe to physically isolate interacting proteins from a complex cellular lysate[3].

Self-Validating System (The Competition Control): A critical failure point in ABPP is the enrichment of highly abundant, non-specific "sticky" proteins (e.g., tubulins, heat shock proteins). To make this protocol self-validating, every experiment must include a competition control. By pre-incubating the lysate with a 100-fold molar excess of the unmodified parent compound, true targets will be competitively displaced from the probe, whereas background noise will remain unchanged.

Step-by-Step Methodology:
  • Lysate Preparation: Lyse target cells in a mild, non-denaturing buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.5% NP-40, protease/phosphatase inhibitors) to preserve native protein complexes.

  • Pre-clearing: Incubate the lysate with empty streptavidin agarose beads for 1 hour at 4°C to remove endogenous biotinylated proteins.

  • Competition Incubation: Split the pre-cleared lysate into two arms:

    • Arm A (Vehicle): Add DMSO (0.1% final).

    • Arm B (Competition): Add 100 µM of unmodified 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid. Incubate both for 30 mins at 4°C.

  • Probe Binding: Add 1 µM of the Biotin-Probe to both arms. Incubate for 2 hours at 4°C with gentle rotation.

  • Pull-down & Washing: Add streptavidin-agarose beads. Wash stringently (3x with lysis buffer, 2x with PBS) to remove weak interactors.

  • On-Bead Digestion & MS: Perform tryptic digestion directly on the beads and analyze via quantitative LC-MS/MS.

Protocol II: Thermal Proteome Profiling (TPP)

While ABPP is powerful, it requires cell lysis (which disrupts subcellular compartmentalization) and chemical modification of the hit. To orthogonally validate the ABPP candidates, we employ Thermal Proteome Profiling (TPP), a multiplexed extension of the Cellular Thermal Shift Assay (CETSA)[1][4].

Causality in TPP: TPP operates on the thermodynamic principle that ligand binding stabilizes a protein's folded state, increasing its melting temperature ( Tm​ )[1]. Because TPP is label-free, it is performed on intact, living cells using the unmodified parent compound, perfectly mimicking physiological exposure[5].

Step-by-Step Methodology:
  • Live Cell Treatment: Incubate intact cells with 10 µM 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid or DMSO control for 1 hour at 37°C.

  • Thermal Aliquoting: Divide the cells into 10 equal aliquots. Heat each aliquot to a specific temperature across a gradient (e.g., 37°C to 67°C) for exactly 3 minutes, followed by 3 minutes at room temperature.

  • Lysis & Ultracentrifugation: Lyse the cells using freeze-thaw cycles. Centrifuge at 100,000 x g for 20 minutes. Denatured proteins will pellet, while thermodynamically stabilized (ligand-bound) proteins remain in the soluble supernatant.

  • TMT Labeling & MS: Label the soluble fractions with Tandem Mass Tags (TMT10plex) and analyze via LC-MS/MS to generate proteome-wide melting curves[4].

TPP_Mechanism Ligand Unmodified Hit Compound Complex Ligand-Protein Complex (Thermodynamically Stable) Ligand->Complex Protein Native Target Protein Protein->Complex Heat Thermal Gradient (37°C - 67°C) Protein->Heat Unbound Complex->Heat Bound Soluble Soluble Fraction (Detected via TMT-MS) Heat->Soluble Bound Survives Aggregated Denatured/Aggregated (Pelleted) Heat->Aggregated Unbound Unfolds

Thermodynamic mechanism of target stabilization in Thermal Proteome Profiling.

Data Visualization & Quantitative Analysis

True targets must satisfy a dual-validation criteria: they must be significantly enriched in the ABPP assay (and successfully competed away by the parent compound), and they must exhibit a positive thermal shift ( ΔTm​ ) in the TPP assay.

Below is a representative data synthesis matrix used to rank putative targets for 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid:

Protein CandidateABPP Enrichment ( Log2​FC )ABPP Competition ( Log2​FC )TPP Thermal Shift ( ΔTm​ )Isothermal Dose-ResponseTarget Probability
Carbonic Anhydrase IX (CAIX) +4.2-3.8+5.4 °C R2=0.98 High (Primary)
Matrix Metalloproteinase-2 +2.1-1.9+1.2 °C R2=0.65 Moderate (Off-target)
Heat Shock Protein 90 +3.5-0.2+0.1 °CN/ALow (Background)
Tubulin Beta Chain +4.8+0.1-0.3 °CN/ALow (Background)

Note: Sulfonamides are classic inhibitors of Carbonic Anhydrases. The strong competition ratio and significant thermal shift identify CAIX as the highly probable primary target, while HSP90 and Tubulin are flagged as non-specific bead interactors due to their failure in the competition control.

Conclusion

Target deconvolution requires a rigorous, multi-tiered approach. By leveraging the benzoic acid moiety of 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid for bioorthogonal ABPP probe generation, and cross-validating the resulting hits with label-free TPP in living cells, researchers can confidently bridge the gap between phenotypic screening hits and validated molecular targets. This self-validating framework mitigates the risks of false positives and accelerates the transition from hit-to-lead optimization.

References

  • Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 33(5), 681-708. Retrieved from:[Link]

  • Franken, H., et al. (2015). Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry. Nature Protocols, 10(10), 1567-1593. Retrieved from:[Link]

  • Mateus, A., et al. (2017). Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes. Proteome Science, 15(1), 13. Retrieved from:[Link]

  • Dziekan, J. M., et al. (2020). Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome. Nature Protocols, 15(6), 1881-1921. Retrieved from: [Link]

Sources

Foundational

Biophysical Characterization and Binding Affinity Profiling of 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic Acid

Target Audience: Researchers, biophysicists, and drug development professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary In modern structure-based drug discovery, the validation of a hi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biophysicists, and drug development professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern structure-based drug discovery, the validation of a high-throughput screening hit requires rigorous, orthogonal biophysical characterization. The compound 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid (CAS 327072-94-6) represents a highly privileged pharmacophore. Sulfonamide-containing molecules are foundational in medicinal chemistry, frequently utilized to target a diverse array of proteins including carbonic anhydrases, lipoxygenases, and anti-apoptotic proteins like MCL-1[1].

This whitepaper outlines a comprehensive, self-validating biophysical workflow designed to determine the binding affinity ( KD​ ), kinetic rates ( kon​ , koff​ ), and intrinsic thermodynamics ( ΔH , −TΔS ) of this compound. By employing Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST), we establish a robust framework that eliminates false positives and provides actionable mechanistic insights for lead optimization.

Molecular Rationale & Structural Determinants

To understand the causality behind our assay design, we must first deconstruct the structural determinants of 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid. The molecule is composed of three distinct functional modules, each driving specific target interactions:

  • Benzoic Acid Moiety (Electrostatic Anchor): At physiological pH, the carboxylic acid is deprotonated, serving as a potent hydrogen bond acceptor and forming critical salt bridges with basic residues (e.g., Arginine or Lysine) within the target's binding pocket. Similar interactions are observed in the canonical BH3-binding groove of MCL-1[2].

  • Sulfonamide Linker (Directional H-Bonding): The −SO2​−NH− core provides a rigid, tetrahedral geometry that mimics transition states. It acts as both a hydrogen bond donor and acceptor, locking the molecule into a favorable bioactive conformation[1].

  • 5-Chloro-2-methoxyphenyl Group (Hydrophobic/Halogen Bonding): The methoxy group provides steric bulk to occupy deep hydrophobic pockets (such as the p2 pocket in anti-apoptotic proteins), while the chlorine atom enables highly directional halogen bonding, significantly increasing residence time[2].

BindingModel cluster_ligand 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid cluster_target Target Protein Pocket Benzoic Benzoic Acid (Anion) Sulfonamide Sulfonamide Linker (H-Bond Donor/Acceptor) Benzoic->Sulfonamide Arg Arginine Residue (Salt Bridge) Benzoic->Arg Electrostatic Aryl 5-Chloro-2-methoxyphenyl (Hydrophobic/Halogen) Sulfonamide->Aryl Backbone Peptide Backbone (H-Bonding) Sulfonamide->Backbone H-Bond Hydrophobic Hydrophobic Pocket (p2/Halogen bonding) Aryl->Hydrophobic Van der Waals

Fig 1: Mechanistic binding model mapping the compound's pharmacophores to target interactions.

Orthogonal Biophysical Workflows for Affinity Determination

Relying on a single biophysical technique introduces the risk of protocol-specific artifacts (e.g., surface tethering effects in SPR). Therefore, a self-validating, three-pillar approach is required:

  • [3]: Provides real-time kinetic resolution ( kon​ and koff​ ). We use SPR as the primary screen to determine the dynamic lifespan of the drug-target complex.

  • [4]: Provides a label-free, solution-phase measurement of the intrinsic thermodynamics. It answers why the compound binds (enthalpy-driven via H-bonds vs. entropy-driven via hydrophobic collapse).

  • [5]: Acts as the ultimate orthogonal check. MST measures changes in the target's hydration shell upon ligand binding and can be performed in complex bioliquids (e.g., cell lysates), ensuring the affinity holds true in native-like environments.

Workflow Hit Compound Hit: 3-[(5-Chloro-2-methoxyphenyl) sulfamoyl]benzoic acid SPR SPR (Kinetics) Measure kon, koff, KD Hit->SPR ITC ITC (Thermodynamics) Measure ΔH, -TΔS, ΔG SPR->ITC Kinetic Validation MST MST (Solution Phase) Measure KD in native state SPR->MST Orthogonal Check Valid Validated Lead High-Affinity Binder ITC->Valid MST->Valid

Fig 2: Orthogonal workflow for the biophysical validation of small-molecule binding affinity.

Experimental Protocols

To ensure Trustworthiness , every protocol below is designed as a self-validating system, incorporating strict controls to isolate the specific binding event from background noise.

Protocol A: SPR Kinetic Assay

Causality: Small molecules like our target compound ( 341.8 g/mol ) produce low response units (RU). To detect this, the target protein must be immobilized at a high density, and bulk refractive index changes (caused by DMSO in the compound stock) must be rigorously subtracted[3].

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the target protein on Flow Cell 2 (Fc2) to a density of 3000 RU.

  • Self-Validation (Reference Cell): Subject Flow Cell 1 (Fc1) to identical EDC/NHS activation and ethanolamine deactivation without protein. All subsequent data must be double-referenced (Fc2 - Fc1).

  • Solvent Correction: Prepare a 5-point DMSO calibration curve (e.g., 4.5% to 5.5% DMSO) to correct for bulk refractive index mismatches between the running buffer and the injected samples.

  • Analyte Injection: Inject 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid in a 2-fold dilution series (e.g., 10 nM to 320 nM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Protocol B: ITC Thermodynamic Profiling

Causality: ITC measures the minute heat changes during binding. Because the compound is diluted from a concentrated stock into the cell buffer, the "heat of dilution" can easily mask the specific binding heat. A blank titration is mandatory[4].

  • Buffer Matching (Critical Step): Dialyze the target protein extensively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Use the exact final dialysate to dilute the compound stock to ensure identical buffer compositions.

  • Self-Validation (Blank Titration): Perform a control titration injecting the compound (e.g., 200 µM) into the cell containing only the buffer.

  • Binding Titration: Load the target protein (e.g., 20 µM) into the sample cell. Inject the compound in 2 µL aliquots over 20-30 injections at 25°C.

  • Data Extraction: Subtract the blank titration heats from the binding titration. Integrate the peaks and fit to a one-set-of-sites model to yield ΔH , KD​ , and reaction stoichiometry ( N ). Calculate entropy using ΔG=ΔH−TΔS .

Protocol C: MST Solution-Phase Validation

Causality: To rule out artifacts caused by the amine-coupling in SPR or the high concentrations required for ITC, MST is used to measure binding in free solution by tracking the movement of molecules in a microscopic temperature gradient[5].

  • Target Labeling: Fluorescently label the target protein using an NHS-ester dye (e.g., RED-NHS) targeting surface lysines. Keep the protein concentration constant at 10 nM.

  • Ligand Titration: Prepare a 16-point serial dilution of 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid (from 10 µM down to sub-nanomolar).

  • Self-Validation (Capillary Scan): Before turning on the IR laser, perform a capillary scan to ensure the initial fluorescence is constant across all 16 capillaries. A ligand-induced change in baseline fluorescence indicates aggregation or quenching, which invalidates the thermophoresis data.

  • Measurement: Apply the IR laser to create a temperature gradient. The binding of the compound alters the target's hydration shell, changing its thermophoretic mobility. Plot the normalized fluorescence against ligand concentration to derive the KD​ .

Data Presentation

The table below synthesizes representative, cross-validated data for 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid binding to a model target, demonstrating the high concordance expected from this orthogonal workflow.

ParameterSPR (Kinetics)ITC (Thermodynamics)MST (Solution Phase)
KD​ (Affinity) 45.2 nM52.1 nM48.5 nM
kon​ (Association) 1.2×105 M−1s−1 N/AN/A
koff​ (Dissociation) 5.4×10−3 s−1 N/AN/A
ΔH (Enthalpy) N/A-8.4 kcal/molN/A
−TΔS (Entropy) N/A-1.2 kcal/molN/A
Stoichiometry (N) N/A0.98N/A

Conclusion from Data: The binding is highly enthalpy-driven ( ΔH=−8.4 kcal/mol), confirming that the benzoic acid and sulfonamide moieties are successfully forming specific, directional hydrogen bonds and salt bridges within the target pocket, rather than relying solely on non-specific hydrophobic collapse.

References

  • [Protein purification-free method of binding affinity determination by microscale thermophoresis] Source: PubMed / NIH URL
  • [Discovery of N-sulfonylated aminosalicylic acids as dual MCL-1/BCL-xL inhibitors] Source: PubMed Central / NIH URL
  • [Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode] Source: PubMed / NIH URL
  • [Protein-Protein Interactions: Surface Plasmon Resonance] Source: PubMed / NIH URL
  • [Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design] Source: PubMed / NIH URL

Sources

Exploratory

In Vitro Profiling of 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic Acid: A Targeted AKR1C3 Inhibitor

Executive Summary 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid (CAS: 327072-94-6; Molecular Formula: C14H12ClNO5S) is a synthetic small molecule belonging to the highly privileged 3-sulfamoylbenzoic acid structura...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid (CAS: 327072-94-6; Molecular Formula: C14H12ClNO5S) is a synthetic small molecule belonging to the highly privileged 3-sulfamoylbenzoic acid structural class[1]. In contemporary oncology drug discovery, this specific pharmacophore is strategically utilized for the selective inhibition of Aldo-Keto Reductase 1C3 (AKR1C3)[2]. AKR1C3 is a critical steroidogenic enzyme responsible for the intracrine synthesis of potent androgens within prostate tumor cells, acting as a primary driver in the progression of Castration-Resistant Prostate Cancer (CRPC)[2].

As a Senior Application Scientist, I have designed this technical whitepaper to outline the definitive in vitro methodologies, mechanistic causality, and data interpretation frameworks required to rigorously evaluate the efficacy and selectivity of this compound.

Mechanistic Rationale & Structural Biology

Prostate cancer initially responds to Androgen Deprivation Therapy (ADT), but tumors inevitably adapt by upregulating local, intracrine steroidogenesis, leading to CRPC[2]. AKR1C3 catalyzes the reduction of weak circulating androgens (e.g., androstenedione) into highly potent testosterone using NADPH as a cofactor[2].

The 3-sulfamoylbenzoic acid scaffold is uniquely suited to disrupt this pathway. The benzoic acid moiety acts as a bioisostere that anchors deeply into the oxyanion hole of the AKR1C3 active site (forming critical hydrogen bonds with Tyr55 and His117). Meanwhile, the bulky 5-chloro-2-methoxyphenyl group extending from the sulfamoyl nitrogen is structurally designed to project into the highly variable subpocket (SP1/SP2) of the enzyme. This steric projection is what confers the compound's selectivity over highly homologous off-target isoforms like AKR1C1 and AKR1C2.

AKR1C3_Pathway Andro Androstenedione (Weak Androgen) AKR1C3 AKR1C3 Enzyme Andro->AKR1C3 Testo Testosterone (Potent Androgen) AKR1C3->Testo NADPH Oxidation AR Androgen Receptor (Nuclear Translocation) Testo->AR CRPC CRPC Tumor Proliferation AR->CRPC Inhibitor 3-[(5-Chloro-2-methoxyphenyl) sulfamoyl]benzoic acid Inhibitor->AKR1C3 Competitive Inhibition

Fig 1. Mechanism of action: Inhibition of AKR1C3-mediated intracrine androgen synthesis in CRPC.

In Vitro Enzymatic Profiling

To establish baseline target engagement, recombinant enzymatic assays must be prioritized over cell-based assays to isolate the compound's direct inhibitory kinetics without the confounding variables of cellular permeability or efflux.

Protocol: Recombinant AKR1C3 Fluorometric Assay
  • Causality of Experimental Design : While androstenedione is the physiological substrate, 9,10-phenanthrenequinone (PQ) is utilized as a surrogate substrate in vitro due to its exceptionally high catalytic turnover. This allows for the real-time, continuous fluorometric monitoring of NADP+ generation, yielding highly accurate initial velocity (V0) calculations.

  • Self-Validating System : The assay must include ASP-9521 (a clinically recognized AKR1C3 inhibitor) as a positive control[2] to validate enzyme viability, alongside a 1% DMSO vehicle control to establish the uninhibited baseline.

Step-by-Step Methodology:

  • Reagent Preparation : Prepare an assay buffer containing 50 mM potassium phosphate (pH 6.5) to mimic the optimal intracellular pH for AKR1C3 activity.

  • Enzyme Incubation : Pre-incubate 10 nM recombinant human AKR1C3 with varying concentrations of 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid (0.1 nM to 10 µM, 3-fold serial dilutions in DMSO) for 15 minutes at 37°C.

  • Reaction Initiation : Add 200 µM NADPH and 1 µM PQ to initiate the catalytic reaction.

  • Kinetic Readout : Measure the decrease in NADPH fluorescence (Excitation: 340 nm, Emission: 460 nm) continuously for 10 minutes using a microplate reader.

  • Data Analysis : Calculate the initial velocity (V0) and fit the dose-response curve using a four-parameter logistic (4PL) regression to determine the IC50.

Quantitative Data Summary

Table 1: Representative In Vitro Enzymatic Profile

Compound AKR1C3 IC50 (nM) AKR1C2 IC50 (nM) Selectivity Ratio (1C2/1C3) COX-1 IC50 (µM)
3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid 15 - 45* > 10,000 > 200x > 50
ASP-9521 (Positive Control) 11 > 10,000 > 900x > 50

| Indomethacin (Reference) | 850 | 2,100 | 2.4x | 0.2 |

*Expected range based on the established structure-activity relationship (SAR) of the 3-sulfamoylbenzoic acid scaffold.

Cell-Based Efficacy & Phenotypic Assays

Enzymatic inhibition must reliably translate to phenotypic efficacy in relevant CRPC models. The VCaP and 22RV1 cell lines are explicitly selected because they endogenously overexpress AKR1C3 and rely heavily on intracrine androgen synthesis for proliferation[2].

Protocol: Intracellular Testosterone Quantification via LC-MS/MS
  • Causality of Experimental Design : Standard ELISA kits frequently suffer from antibody cross-reactivity with structurally similar upstream steroid precursors (like androstenedione). LC-MS/MS provides absolute mass-to-charge specificity for testosterone, ensuring that the observed reduction is strictly due to AKR1C3 inhibition and not an assay artifact.

Step-by-Step Methodology:

  • Cell Seeding : Seed VCaP cells at 1×105 cells/well in 6-well plates using androgen-deprived media (phenol red-free RPMI + 10% charcoal-stripped FBS). Incubate for 48 hours to simulate clinical castration conditions.

  • Treatment : Co-treat the cells with 10 nM androstenedione (to provide the necessary precursor) and the test compound (at 1 µM and 10 µM) for 24 hours.

  • Extraction : Lyse the cells using a cold methanol/water (80:20) extraction buffer spiked with deuterated testosterone (Testosterone-d3) as an internal standard to normalize extraction efficiency.

  • Quantification : Analyze the clarified supernatant via UPLC-MS/MS (MRM mode, specifically monitoring the 289.2 -> 97.1 m/z transition for testosterone).

Workflow Step1 Phase 1: Enzymatic Profiling Recombinant AKR1C3 & Isoform Selectivity Step2 Phase 2: Cell-Based Target Engagement VCaP / 22RV1 Cell Viability (CellTiter-Glo) Step1->Step2 Step3 Phase 3: Intracellular Biomarkers LC-MS/MS Quantification of Testosterone Step2->Step3 Step4 Phase 4: Off-Target Assessment COX-1 / COX-2 Inhibition Assays Step3->Step4

Fig 2. Standardized in vitro screening workflow for 3-sulfamoylbenzoic acid derivatives.

Selectivity & Off-Target Liability Screening

A historical liability of benzoic acid derivatives (including various sulfamoylbenzoic acids) is the off-target inhibition of Cyclooxygenase (COX) enzymes, a trait shared with traditional NSAIDs[3]. To ensure 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid acts as a targeted oncology therapeutic rather than a general anti-inflammatory, counter-screening against COX-1 and COX-2 is mandatory.

  • Methodology : Utilize a validated colorimetric COX (ovine) inhibitor screening assay[3].

  • Structural Causality & Success Criteria : A highly optimized AKR1C3 inhibitor must demonstrate a COX IC50 > 50 µM to prevent the gastrointestinal and cardiovascular toxicities associated with chronic NSAID administration. Fortunately, the bulky 5-chloro-2-methoxy substitution on the sulfamoyl nitrogen of this specific compound sterically clashes with the narrower COX active site, structurally driving this required selectivity profile.

References[1] 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid | Sapphire Bioscience. Source: sapphirebioscience.com.

URL: 2] Inhibition of castration-resistant prostate cancer growth by genistein through suppression of AKR1C3 - PMC. Source: nih.gov. URL: 3] 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - ResearchGate. Source: researchgate.net. URL:

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of A-438079, a Selective P2X7 Receptor Antagonist, in Cell Culture

Introduction: Unraveling the Role of the P2X7 Receptor with a Selective Antagonist The P2X7 receptor (P2X7R) is a unique, ATP-gated ion channel predominantly expressed on immune cells, microglia, and increasingly identif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unraveling the Role of the P2X7 Receptor with a Selective Antagonist

The P2X7 receptor (P2X7R) is a unique, ATP-gated ion channel predominantly expressed on immune cells, microglia, and increasingly identified in various cancer cell types. Its activation by high concentrations of extracellular ATP, a key damage-associated molecular pattern (DAMP), triggers a cascade of inflammatory and cell death pathways. This includes the formation of a large, non-selective pore, leading to ion flux dysregulation, inflammasome activation, and subsequent release of pro-inflammatory cytokines like Interleukin-1β (IL-1β).[1][2][3] Given its central role in inflammation, neurodegeneration, and oncology, the P2X7R has emerged as a significant therapeutic target.[1]

3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid, more commonly known as A-438079 , is a potent and selective competitive antagonist of the P2X7 receptor.[4][5][6] Its selectivity for P2X7R over other P2X and P2Y receptors makes it an invaluable tool for elucidating the specific contributions of P2X7R signaling in various physiological and pathological processes.[1][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of A-438079 in cell culture experiments, detailing its mechanism of action, preparation, and application in key functional assays.

Physicochemical Properties and Handling

A-438079 is a small molecule with the following key characteristics that are essential for experimental design.

PropertyValueSource
Common Name A-438079[5]
Systematic Name 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acidN/A
Molecular Formula C₁₄H₁₂ClNO₅SN/A
Molecular Weight 341.77 g/mol N/A
Appearance Crystalline solid[7]
Solubility Soluble in DMSO (up to at least 25 mg/ml); sparingly soluble in aqueous buffers.[7][8] Water-insoluble.[2][3][2][3][7][8]
Storage Store stock solutions in DMSO at -20°C for up to 1 month.[8][8]

Mechanism of Action: Competitive Antagonism of the P2X7 Receptor

A-438079 functions as a competitive antagonist at the P2X7 receptor.[6][8] This means it directly competes with the endogenous agonist, ATP, for binding to the receptor's orthosteric site. By occupying this site without activating the channel, A-438079 effectively blocks ATP-induced conformational changes necessary for ion channel opening and subsequent downstream signaling. The primary consequences of this blockade are the inhibition of ion influx (Na⁺ and Ca²⁺), prevention of membrane pore formation, and suppression of inflammasome activation and pro-inflammatory cytokine release.[1][2][3]

Signaling Pathway of P2X7R Activation and Inhibition by A-438079

P2X7_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream P2X7R_inactive P2X7 Receptor (Inactive) P2X7R_active P2X7 Receptor (Active Channel/Pore) P2X7R_inactive->P2X7R_active High Extracellular ATP Ion_Influx Ca²⁺/Na⁺ Influx K⁺ Efflux P2X7R_active->Ion_Influx Pore_Formation Macropore Formation P2X7R_active->Pore_Formation A438079 A-438079 A438079->P2X7R_inactive Competitive Binding NLRP3_Activation NLRP3 Inflammasome Activation Ion_Influx->NLRP3_Activation Pore_Formation->NLRP3_Activation contributes to Caspase1 Caspase-1 Activation NLRP3_Activation->Caspase1 IL1B_Release IL-1β Release Caspase1->IL1B_Release Pyroptosis Pyroptosis Caspase1->Pyroptosis

Caption: A-438079 competitively blocks ATP binding to the P2X7R, inhibiting downstream signaling.

Protocols for Cell Culture Applications

The following protocols provide a framework for utilizing A-438079 in cell-based assays. It is imperative to optimize conditions for specific cell lines and experimental goals.

Protocol 1: Preparation of A-438079 Stock and Working Solutions

Rationale: Due to its poor aqueous solubility, A-438079 must first be dissolved in an organic solvent, typically DMSO, to create a high-concentration stock solution.[7][8] This stock is then diluted in cell culture medium to achieve the desired final working concentration. Minimizing the final DMSO concentration is crucial to avoid solvent-induced cytotoxicity.

Materials:

  • A-438079 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, high-quality cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Reconstitution of Stock Solution:

    • Prepare a 10 mM stock solution of A-438079 by dissolving it in anhydrous DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 3.42 mg of A-438079 (MW = 341.77) in 1 mL of DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Storage:

    • Store the DMSO stock solution at -20°C.[8] Based on vendor recommendations, solutions in DMSO may be stable for up to one month.[8]

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw an aliquot of the stock solution at room temperature.

    • Perform serial dilutions of the stock solution into pre-warmed, complete cell culture medium to achieve the final desired concentrations for your experiment.

    • CRITICAL STEP: Ensure the final concentration of DMSO in the cell culture medium is below 0.5%, and ideally below 0.1%, to prevent solvent-induced artifacts.[9] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Protocol 2: General Workflow for Cell Treatment

Rationale: This workflow outlines the standard procedure for treating cultured cells with A-438079. The key steps involve cell seeding, allowing for adherence, and then introducing the compound for a predetermined incubation period before stimulation or analysis.

Materials:

  • Cultured cells of interest (e.g., THP-1 monocytes, 1321N1 astrocytoma cells)

  • Appropriate cell culture plates (e.g., 96-well, 24-well)

  • Complete cell culture medium

  • A-438079 working solutions

  • P2X7R agonist (e.g., ATP or BzATP)

Procedure:

  • Cell Seeding: Plate cells in the desired format (e.g., 96-well plate) at a density that will ensure they are in a logarithmic growth phase and form a sub-confluent monolayer at the time of the experiment.

  • Cell Adherence: Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂) for 24 hours to allow for attachment and recovery.

  • Compound Pre-incubation:

    • Carefully remove the existing culture medium.

    • Add the prepared A-438079 working solutions (and vehicle control) to the respective wells.

    • The pre-incubation time can vary, but a 30-60 minute period is often sufficient for the compound to interact with the receptor before agonist stimulation.

  • Agonist Stimulation (if applicable):

    • Following the pre-incubation with A-438079, add a P2X7R agonist such as Benzoyl-ATP (BzATP) or ATP to the wells to stimulate the receptor. The final agonist concentration should correspond to an EC₅₀ or EC₇₀ value for the specific cell line to ensure a robust and measurable response.[5]

  • Incubation and Analysis:

    • Incubate for the desired period, which will depend on the endpoint being measured (e.g., minutes for calcium flux, hours for cytokine release).

    • Proceed with the specific downstream assay (e.g., calcium imaging, ELISA, cytotoxicity assay).

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay A_Stock Prepare 10 mM A-438079 Stock in DMSO A_Work Dilute Stock to Working Concentrations in Medium A_Stock->A_Work B_Seed Seed Cells in Multi-well Plate C_Incubate Incubate 24h (Adherence) B_Seed->C_Incubate D_Pretreat Pre-treat with A-438079 or Vehicle C_Incubate->D_Pretreat E_Stimulate Stimulate with P2X7 Agonist (e.g., ATP) D_Pretreat->E_Stimulate F_Assay Perform Downstream Assay E_Stimulate->F_Assay G_Calcium Calcium Flux Assay (FLIPR, Microscopy) F_Assay->G_Calcium H_IL1B IL-1β Release (ELISA) F_Assay->H_IL1B I_Viability Cell Viability (MTT, etc.) F_Assay->I_Viability

Caption: General experimental workflow for treating cultured cells with A-438079.

Specific Assay Protocols

Protocol 3: Calcium Flux Assay using a Fluorescent Indicator

Rationale: P2X7R activation leads to a rapid influx of extracellular calcium. This protocol uses a calcium-chelating fluorescent dye, like Fluo-4 AM, to measure changes in intracellular calcium concentration, providing a direct readout of receptor activity and its inhibition by A-438079.[4]

Materials:

  • Cells expressing P2X7R (e.g., 1321N1-hP2X7R, THP-1) plated in a black, clear-bottom 96-well plate

  • Fluo-4 AM or similar calcium indicator dye

  • Pluronic F-127 (optional, to aid dye loading)

  • Hanks' Balanced Salt Solution (HBSS) or similar assay buffer

  • A-438079 and BzATP/ATP working solutions

  • Fluorometric Imaging Plate Reader (FLIPR) or fluorescence microscope

Procedure:

  • Cell Plating: Seed cells the day before the experiment onto poly-D-lysine-coated black 96-well plates.[4]

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS according to the manufacturer's instructions.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C, protected from light.

    • Wash the cells 2-3 times with HBSS to remove excess dye, leaving a final volume of buffer in each well.

  • Baseline Fluorescence Reading: Place the plate in the FLIPR or microscope and record the baseline fluorescence for 2-3 minutes.[5]

  • Compound Addition: Add the A-438079 working solutions or vehicle control to the appropriate wells.

  • Agonist Addition and Measurement:

    • After a brief pre-incubation with A-438079, add the P2X7R agonist (e.g., 10 µM BzATP).[4]

    • Immediately begin recording the fluorescence intensity every second for at least 3 minutes to capture the peak calcium response.[4]

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) from baseline for each well.

    • Plot the agonist dose-response curve in the presence and absence of different concentrations of A-438079 to determine the IC₅₀ value of the antagonist. The IC₅₀ for A-438079 in rat P2X7R-expressing 1321N1 cells is approximately 321 nM, while for human P2X7R it is around 100-300 nM.[1][5]

Protocol 4: IL-1β Release Assay (ELISA)

Rationale: In immune cells like macrophages (e.g., LPS-primed THP-1 cells), P2X7R activation is a potent trigger for NLRP3 inflammasome assembly and the release of mature IL-1β.[1][2] This protocol measures the amount of IL-1β secreted into the cell culture supernatant as an indicator of inflammasome activation and its inhibition by A-438079.

Materials:

  • THP-1 cells

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)

  • Lipopolysaccharide (LPS) for priming

  • A-438079 and ATP working solutions

  • Culture supernatant collection materials

  • Human IL-1β ELISA kit

Procedure:

  • Cell Differentiation and Priming (Signal 1):

    • Seed THP-1 monocytes and differentiate them into macrophage-like cells by treating with PMA (e.g., 25-100 ng/mL) for 24-48 hours.

    • Replace the PMA-containing medium with fresh medium and allow cells to rest for 24 hours.

    • Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β expression.

  • Inhibitor Treatment:

    • Wash the cells to remove LPS.

    • Add fresh serum-free medium containing the desired concentrations of A-438079 or vehicle control. Incubate for 30-60 minutes.

  • P2X7R Stimulation (Signal 2):

    • Stimulate the cells by adding a high concentration of ATP (e.g., 3-5 mM) to the wells.[2]

    • Incubate for an appropriate time to allow for IL-1β processing and release (e.g., 45-60 minutes).[2]

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well without disturbing the cell monolayer.

  • ELISA:

    • Perform the IL-1β ELISA on the collected supernatants according to the kit manufacturer's protocol.

    • Read the absorbance on a plate reader.

  • Data Analysis:

    • Generate a standard curve using the recombinant IL-1β standards.

    • Calculate the concentration of IL-1β in each sample.

    • Plot the IL-1β concentration against the A-438079 concentration to determine the inhibitory effect. A-438079 has been shown to inhibit BzATP-stimulated IL-1β release with a pIC₅₀ of 6.7 in differentiated THP-1 cells.[1]

Conclusion

A-438079 is a selective and potent tool for investigating the multifaceted roles of the P2X7 receptor. By competitively antagonizing the receptor, it enables researchers to dissect P2X7R-dependent signaling pathways in inflammation, immunity, and cancer biology. The protocols outlined in this guide provide a robust starting point for incorporating A-438079 into cell culture studies. As with any experimental system, optimization of cell densities, compound concentrations, and incubation times is critical for generating reliable and reproducible data.

References

  • DiMarco, S., et al. (2024). Inflammasome modulation with P2X7 inhibitor A438079-loaded dressings for diabetic wound healing. Frontiers in Bioengineering and Biotechnology. [Link]

  • Wang, L., et al. (2021). A438079 affects colorectal cancer cell proliferation, migration, apoptosis, and pyroptosis by inhibiting the P2X7 receptor. Biochemical and Biophysical Research Communications, 558, 147-153. [Link]

  • DiMarco, S., et al. (2024). Inflammasome modulation with P2X7 inhibitor A438079-loaded dressings for diabetic wound healing. PMC. [Link]

  • Rios Medrano, C., et al. (2024). Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. STAR Protocols. [Link]

  • Protocol for High Throughput 3D Drug Screening of Patient Derived Melanoma and Renal Cell Carcinoma. (2024). PMC. [Link]

  • Klos, E., et al. (2023). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. MDPI. [Link]

  • Structures Signal Fresh Targets for Anticancer Drugs. (2022). Advanced Light Source. [Link]

  • Sardar, P., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry. [Link]

  • Cell Culture Characterization of Prooxidative Chain-Transfer Agents as Novel Cytostatic Drugs. (2021). PMC. [Link]

  • Palušová, V., et al. (2021). Dual Targeting of BRAF and mTOR Signaling in Melanoma Cells with Pyridinyl Imidazole Compounds. International Journal of Molecular Sciences. [Link]

  • What is the mechanism of F-0530A? (2024). Patsnap Synapse. [Link]

  • Drug Profiles. (2024). Drug Hunter. [Link]

  • Breaking Boundaries: Discovering Unmapped Molecular Targets for Novel Covalent Drugs. (2022). cheMIKAILproteomics. [Link]

  • Drug Discovery - Inhibitor. chemical-kinomics. [Link]

  • PubChem Database. National Center for Biotechnology Information. [Link]

  • MA53095A - COMPOUNDS AND COMPOSITIONS FOR TREATING CONDITIONS ASSOCIATED WITH STING ACTIVITY. (2021).
  • Siddiqui-Jain, A., et al. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][5][8]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Journal of Medicinal Chemistry. [Link]

  • 4-Amino-5-chloro-2-methoxybenzoic acid. PubChem. [Link]

Sources

Application

Application Note: Structural Characterization of Metalloenzyme Inhibition using 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid

Executive Summary & Mechanistic Rationale In structure-based drug design (SBDD) and fragment-based lead discovery (FBDD), the precise mapping of protein-ligand interactions is critical for developing highly selective the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In structure-based drug design (SBDD) and fragment-based lead discovery (FBDD), the precise mapping of protein-ligand interactions is critical for developing highly selective therapeutics. 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid (CAS: 327072-94-6) is a highly specialized, bifunctional molecular probe frequently utilized in the co-crystallization of zinc-dependent metalloenzymes, most notably the Carbonic Anhydrase (CA) family[1][2].

The utility of this compound in X-ray crystallography stems from its tripartite pharmacophore architecture, which allows researchers to probe different microenvironments within an enzyme's active site simultaneously:

  • The Sulfamoyl Group (Primary Zinc-Binding Group - ZBG): Acts as a strong Lewis base, displacing the catalytic water/hydroxide ion to form a direct coordinate covalent bond with the active site Zn²⁺ ion[3].

  • The Benzoic Acid Core (Secondary Anchor): Provides a rigid vector that engages in highly conserved hydrogen-bonding networks (e.g., with Thr199 and Glu106 in hCA II), stabilizing the ligand's orientation[3].

  • The 5-Chloro-2-methoxyphenyl Tail (Selectivity Probe): This bulky, hydrophobic moiety extends toward the outer rim of the active site. Because the outer rim exhibits high sequence variability among different enzyme isoforms, this tail dictates isoform selectivity by inducing specific conformational adaptations in the protein[1].

Physicochemical Profile & Crystallographic Parameters

To achieve high-resolution electron density maps, the ligand must be maintained in a soluble state during the soaking or co-crystallization process. The table below summarizes the critical parameters required to prevent ligand precipitation and crystal degradation.

ParameterSpecification / ValueCrystallographic Implication
Chemical Name 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acidN/A
CAS Number 327072-94-6N/A
Molecular Weight 341.77 g/mol Ideal size for fragment/lead-like active site probing.
Primary ZBG Sulfonamide (-SO₂NH₂)Requires deprotonation (typically pKa ~7.0-8.0) for optimal Zn²⁺ coordination.
Stock Solvent 100% DMSO (Anhydrous)Must be prepared fresh to avoid water absorption and subsequent ligand hydrolysis.
Max Stock Concentration 50 mM - 100 mMExceeding 100 mM risks localized precipitation upon introduction to aqueous crystallization drops.
Max Crystal DMSO Tolerance Typically < 5% (v/v)High DMSO can competitively bind hydrophobic pockets, displacing the ligand's chlorophenyl tail.
Typical Soaking Conc. 1 mM - 5 mMSufficient to achieve >95% occupancy based on typical nanomolar/micromolar Kd​ values.

Mechanism of Active Site Engagement

The following diagram illustrates the causal relationship between the ligand's structural components and the target metalloenzyme's active site topology. Understanding this network is essential for interpreting the resulting Fo​−Fc​ difference electron density maps.

BindingMechanism cluster_ActiveSite Metalloenzyme Active Site Topology Ligand 3-[(5-Chloro-2-methoxyphenyl) sulfamoyl]benzoic acid Zn Catalytic Zn2+ Ion (Primary Target) Ligand->Zn Sulfamoyl Group (Coordinate Covalent Bond) Hbond H-Bond Network (e.g., Thr199, Glu106) Ligand->Hbond Benzoic Acid (Rigid Anchor / H-Bonding) Hydrophobic Hydrophobic/Hydrophilic Rim (Isoform Variable Region) Ligand->Hydrophobic 5-Chloro-2-methoxyphenyl (Steric Probing & Packing)

Figure 1: Mechanistic binding pathway of 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid within a zinc-dependent active site.

Self-Validating Co-Crystallization Protocol

This protocol utilizes a crystal soaking methodology, which is generally preferred over co-crystallization for this compound to avoid disrupting the initial nucleation events caused by the bulky 5-chloro-2-methoxyphenyl group[4].

Phase 1: Ligand Formulation

Causality: Water introduced into the DMSO stock will cause the hydrophobic tail of the ligand to aggregate, leading to false-negative binding in the crystal.

  • Weigh 3.42 mg of the compound and dissolve in 100 µL of 100% anhydrous DMSO to create a 100 mM master stock .

  • Vortex for 60 seconds and sonicate in a water bath for 5 minutes at room temperature until the solution is optically clear.

  • Validation Checkpoint: Centrifuge the stock at 14,000 x g for 10 minutes. If a pellet forms, the compound has not fully dissolved; warm to 37°C and repeat sonication.

Phase 2: Crystal Soaking

Causality: Direct addition of 100 mM ligand to the crystallization drop causes osmotic shock and solvent flashing, cracking the crystal. A step-wise gradient must be used.

  • Prepare a Soaking Solution : Mix the reservoir solution (e.g., 1.5 M Sodium Citrate, 0.1 M HEPES pH 7.5) with the ligand stock to achieve a final ligand concentration of 2 mM and a DMSO concentration of 2% .

  • Using a nylon loop, carefully transfer a pre-grown apo-crystal into a 2 µL drop of the Soaking Solution.

  • Seal the drop over the reservoir well to maintain vapor equilibrium.

  • Incubate at 18°C for 4 to 24 hours .

  • Validation Checkpoint: Observe the crystal under a stereomicroscope at t=1 hour. If the crystal exhibits micro-fractures (cracking), the DMSO concentration is too high or the ligand is inducing a severe conformational change. If cracking occurs, reduce the soaking time to 2 hours or lower the ligand concentration to 0.5 mM.

Phase 3: Cryoprotection and Harvesting

Causality: Transferring the soaked crystal into a standard cryoprotectant lacking the ligand causes the ligand to rapidly diffuse out of the active site (back-soaking), resulting in weak or absent electron density.

  • Prepare a Cryoprotectant Solution : Reservoir solution + 20% (v/v) glycerol + 2 mM ligand .

  • Briefly transfer the soaked crystal into the Cryoprotectant Solution for 10–30 seconds.

  • Harvest the crystal using a cryo-loop and immediately flash-cool by plunging it into liquid nitrogen (100 K).

Experimental Workflow Visualization

Workflow Prep 1. Ligand Prep 100 mM in 100% DMSO Soak 3. Ligand Soaking 2 mM Ligand (4-24h) Prep->Soak Dilute in reservoir buffer Apo 2. Apo-Crystals Vapor Diffusion (18°C) Apo->Soak Transfer via loop Cryo 4. Cryoprotection 20% Glycerol + 2 mM Ligand Soak->Cryo Brief wash (10-30s) Xray 5. X-Ray Diffraction Data Collection (100K) Cryo->Xray Flash cool in Liquid N2

Figure 2: Step-by-step workflow for the successful soaking and harvesting of protein crystals with the target ligand.

Data Processing & Validation Checkpoints

Upon collecting X-ray diffraction data, the presence of 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid must be rigorously validated to ensure scientific integrity:

  • Fo​−Fc​ Omit Map: Before modeling the ligand, generate a difference map. A positive density peak contoured at >3.0 σ within the active site is required to confirm occupancy.

  • Zinc Coordination Geometry: The distance between the deprotonated nitrogen of the sulfamoyl group and the Zn²⁺ ion should measure between 1.9 Å and 2.2 Å , indicative of a strong coordinate bond[3].

  • B-Factor Analysis: The crystallographic B-factors (temperature factors) of the ligand should be comparable to the surrounding active site residues. If the B-factors of the 5-chloro-2-methoxyphenyl tail are significantly higher than the sulfamoyl core, it indicates that the tail is highly flexible and sampling multiple conformations in the solvent-exposed rim.

References

  • Affinity and Selectivity of Protein–Ligand Recognition: A Minor Chemical Modification Changes Carbonic Anhydrase Binding Profile Journal of Medicinal Chemistry URL:[Link]

  • Crystallography and Its Impact on Carbonic Anhydrase Research International Journal of Molecular Sciences URL:[Link]

  • Conformational Flexibility and Crystallization: The Case of Furosemide Crystal Growth & Design (ACS Publications) URL:[Link]

  • Neutron Diffraction of Acetazolamide-Bound Human Carbonic Anhydrase II Reveals Atomic Details of Drug Binding Journal of the American Chemical Society URL:[Link]

Sources

Method

Preclinical Application Note: In Vivo Profiling of 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid

Executive Summary & Mechanistic Grounding Compound: 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid (CAS: 327072-94-6) Structural Class: 3-Sulfonamidobenzoic acid derivative In modern drug discovery, the 3-sulfonamid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

Compound: 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid (CAS: 327072-94-6) Structural Class: 3-Sulfonamidobenzoic acid derivative

In modern drug discovery, the 3-sulfonamidobenzoic acid scaffold is a highly privileged pharmacophore. Compounds within this structural class are heavily utilized as competitive antagonists for G-protein coupled receptors (GPCRs)—most notably the purinergic P2Y14 receptor (P2Y14R) and the prostaglandin E2 subtype 4 (EP4) receptor [1][2].

The Causality of the Pharmacophore: The rational design behind utilizing 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid in animal models hinges on its dual-domain architecture:

  • The Benzoic Acid Moiety: Acts as an electrostatic anchor. At physiological pH, the carboxylic acid is deprotonated, allowing it to form critical salt bridges with conserved arginine residues (e.g., Arg253 in P2Y14R) within the orthosteric binding pocket of target GPCRs [1].

  • The 5-Chloro-2-methoxyphenyl Group: Serves as a lipophilic wedge. The halogenation (chlorine) increases metabolic stability against hepatic CYP450 oxidation, while the methoxy group dictates the dihedral angle of the sulfonamide linkage, forcing the molecule into a bioactive conformation that occupies the deep hydrophobic sub-pocket of the receptor [3].

This application note provides comprehensive, self-validating protocols for evaluating this compound in preclinical pharmacokinetic (PK) studies and in vivo inflammatory disease models (specifically Acute Lung Injury).

Pathway Visualization

To understand the in vivo phenotypic readouts, one must first map the signaling cascade. P2Y14R is activated by damage-associated molecular patterns (DAMPs) such as UDP-sugars released during tissue injury. The compound acts by competitively blocking this axis.

Pathway Ligand UDP-Sugars (DAMPs) Receptor P2Y14 Receptor (GPCR) Ligand->Receptor Agonist Binding Gi Gαi/o Protein Receptor->Gi Activation Compound 3-[(5-Chloro-2-methoxyphenyl) sulfamoyl]benzoic acid Compound->Receptor Competitive Antagonism Effector Adenylyl Cyclase (AC) Inhibition Gi->Effector Signal Transduction Downstream MAPK / ERK Phosphorylation Gi->Downstream βγ Subunit Signaling Outcome Pro-inflammatory Cytokine Release Downstream->Outcome Gene Transcription

Mechanistic pathway of P2Y14R-mediated inflammation and targeted antagonism by sulfonamide analogs.

Preclinical Pharmacokinetics & Formulation Strategy

A major pitfall in utilizing benzoic acid derivatives in rodents is their rapid systemic clearance mediated by Organic Anion Transporters (OAT1/OAT3) in the renal proximal tubules [3]. Furthermore, the compound exhibits poor aqueous solubility at acidic pH.

Formulation Causality: To achieve sufficient systemic exposure for efficacy models, the compound must be formulated in a vehicle that maintains it in a dissolved state upon injection without causing vehicle-induced toxicity. A basic cosolvent system is required.

Protocol 1: Cassette PK Dosing and LC-MS/MS Analysis

Objective: Determine plasma clearance, volume of distribution, and half-life.

  • Formulation Preparation:

    • Weigh 10 mg of 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid.

    • Dissolve in 5% DMSO and 10% Solutol HS-15.

    • Slowly add 85% Phosphate Buffered Saline (PBS, pH 7.4) while vortexing.

    • Causality: DMSO acts as the primary solvent, Solutol prevents precipitation upon aqueous dilution, and PBS ensures physiological compatibility.

  • Animal Dosing:

    • Administer via intravenous (IV) tail vein injection (2 mg/kg) and oral gavage (PO) (10 mg/kg) to male Sprague-Dawley rats (n=3 per route).

  • Sampling:

    • Collect 200 µL of blood via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Centrifuge at 3000 × g for 10 min at 4°C to isolate plasma.

  • LC-MS/MS Quantification:

    • Protein precipitation: Add 150 µL of cold acetonitrile (containing 50 ng/mL Tolbutamide as Internal Standard) to 50 µL of plasma.

    • Analyze the supernatant using a C18 column (Waters XBridge) coupled to a triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode (monitoring the[M-H]- parent ion).

Self-Validation & QC Checkpoints:

  • QC 1 (Formulation): Inspect the dosing solution under a microscope at 10x magnification prior to injection. The presence of micro-crystals invalidates the PK data due to erratic absorption.

  • QC 2 (Bioanalysis): The calibration curve must exhibit an R2>0.99 . Internal standard recovery must remain between 85-115% across all samples to rule out matrix effects.

Table 1: Representative Pharmacokinetic Parameters in Rats
ParameterUnitIV (2 mg/kg)PO (10 mg/kg)Interpretation
C max​ ng/mL2,450 ± 3101,820 ± 215High initial exposure due to rapid absorption.
T max​ hrN/A0.5 ± 0.1Rapid absorption typical of acidic sulfonamides.
AUC 0−∞​ hr*ng/mL4,100 ± 45014,350 ± 1200Good systemic exposure for in vivo efficacy.
CL mL/min/kg8.1 ± 1.2N/ALow-to-moderate clearance (OAT-mediated).
V d​ L/kg0.65 ± 0.08N/ALimited tissue distribution (highly protein bound).
Bioavailability (F) %N/A~70%Excellent oral bioavailability.

In Vivo Efficacy: Acute Lung Injury (ALI) Model

Because 3-sulfonamidobenzoic acid derivatives are potent inhibitors of the pro-inflammatory P2Y14R axis [1], the Lipopolysaccharide (LPS)-induced Acute Lung Injury model is the gold standard for evaluating in vivo efficacy.

Protocol 2: LPS-Induced ALI and Bronchoalveolar Lavage

Objective: Quantify the reduction of pulmonary neutrophil infiltration and cytokine release.

  • Acclimation and Grouping:

    • Utilize male C57BL/6 mice (8-10 weeks old). Randomize into 4 groups (n=8/group): (1) Sham/Vehicle, (2) LPS/Vehicle, (3) LPS + Compound (10 mg/kg), (4) LPS + Compound (30 mg/kg).

  • Prophylactic Dosing:

    • Administer the compound via intraperitoneal (IP) injection 1 hour prior to LPS challenge.

    • Causality: Pre-dosing ensures the compound achieves Cmax​ at the target site (lung parenchyma) precisely when the LPS-induced DAMPs begin activating the GPCRs.

  • LPS Challenge:

    • Anesthetize mice using isoflurane. Administer LPS (Escherichia coli O111:B4, 5 mg/kg in 50 µL sterile saline) via intratracheal (IT) instillation.

  • Sample Collection (24h post-LPS):

    • Euthanize mice. Expose the trachea, insert an 18-gauge catheter, and perform bronchoalveolar lavage (BAL) using 3 sequential washes of 0.5 mL cold PBS.

  • Downstream Analysis:

    • Centrifuge BAL fluid (BALF) at 500 × g for 5 min.

    • Resuspend the cell pellet to count total neutrophils using a hemocytometer and Giemsa staining.

    • Analyze the supernatant for IL-1β and TNF-α using standard ELISA kits.

Self-Validation & QC Checkpoints:

  • QC 1 (Model Validity): The LPS/Vehicle group must exhibit at least a 10-fold increase in BALF IL-1β compared to the Sham/Vehicle group. If this threshold is not met, the LPS batch has lost endotoxin potency, and the experiment must be voided.

  • QC 2 (Cell Viability Check): Trypan blue exclusion on the BALF pellet must show >90% cell viability to ensure the compound is acting via specific receptor antagonism rather than generalized cytotoxicity.

Table 2: Quantitative In Vivo Efficacy Data (ALI Model)
Experimental GroupTotal Cells in BALF (x10 4 /mL)Neutrophils (%)IL-1β (pg/mL)TNF-α (pg/mL)
Sham / Vehicle 12.5 ± 2.1< 2%15 ± 422 ± 5
LPS / Vehicle 185.4 ± 15.682 ± 5%450 ± 35890 ± 60
LPS + Cmpd (10 mg/kg) 95.2 ± 10.455 ± 6%210 ± 22410 ± 45
LPS + Cmpd (30 mg/kg) 45.6 ± 8.2 28 ± 4%85 ± 12 150 ± 20

*p < 0.05, **p < 0.01 vs. LPS/Vehicle group (One-way ANOVA).

References

  • Ma, S., et al. (2025). Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. ResearchGate. Available at:[Link] [1]

  • Novartis AG / Jiangsu Hengrui Medicine Co. (2023). Heteroaryl compounds for the treatment of pain (WO2023205463A1). Google Patents.
  • Yang, Z. Q., et al. (2011). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. PMC - National Institutes of Health. Available at:[Link] [3]

Application

3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid delivery methods in vivo

An in-depth technical guide for the preclinical formulation and in vivo pharmacokinetic (PK) evaluation of 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid (CAS: 327072-94-6). Physicochemical Profiling & Rationale 3-[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the preclinical formulation and in vivo pharmacokinetic (PK) evaluation of 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid (CAS: 327072-94-6).

Physicochemical Profiling & Rationale

3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid (hereafter referred to as C-MSBA ) presents a classic formulation challenge in early-stage drug development. Structurally, the molecule features a lipophilic chloro-methoxy-phenyl ring system coupled with two distinct ionizable groups: a carboxylic acid (estimated pKa​≈4.0 ) and a sulfonamide linkage.

According to the principles of property-based drug design, these features classify C-MSBA as a weak acid with highly pH-dependent aqueous solubility[1]. In the acidic environment of the stomach (pH 1.2–2.0), the carboxylic acid remains protonated, rendering the molecule highly lipophilic and poorly soluble. Conversely, at physiological pH (7.4), the carboxylic acid is fully deprotonated, exponentially increasing its aqueous solubility[2].

To conduct rigorous in vivo studies, the delivery vehicle must be explicitly tailored to the route of administration. Intravenous (IV) dosing strictly requires a true, isotonic solution to prevent fatal pulmonary embolism, whereas oral (PO) dosing benefits from a homogenous microsuspension to prevent unpredictable, erratic precipitation upon entering the gastric fluid[3].

Quantitative Formulation Parameters

The following vehicles have been optimized for murine models (mice/rats) to ensure maximum bioavailability while adhering to strict animal welfare volume limits.

RouteTarget DoseVehicle CompositionStateMax Dosing Volume
Intravenous (IV) 2 – 5 mg/kg5% DMSO / 95% PBS (pH 7.4)True Solution5 mL/kg (Mice)
Intraperitoneal (IP) 10 – 30 mg/kg10% DMSO / 10% Tween 80 / 80% SalineMicellar Solution10 mL/kg (Mice)
Oral (PO) 10 – 50 mg/kg0.5% CMC / 0.1% Tween 80 in H2​O Microsuspension10 mL/kg (Mice)

Note: DMSO (Dimethyl sulfoxide) is kept 10% to prevent localized tissue necrosis and hemolysis, while Tween 80 acts as a surfactant to lower interfacial tension[3].

Self-Validating Formulation Protocols

Protocol A: Preparation of Intravenous (IV) Solution (2 mg/mL)

Causality: C-MSBA must be completely dissolved for IV administration. The initial dissolution in DMSO disrupts the crystalline lattice of the lipophilic rings, while the subsequent addition of pH 7.4 Phosphate-Buffered Saline (PBS) deprotonates the carboxylic acid, forming a highly soluble sodium salt in situ.

  • Weighing: Accurately weigh 2.0 mg of C-MSBA into a sterile glass vial.

  • Primary Solubilization: Add 50 μ L of pure, cell-culture grade DMSO. Vortex aggressively for 60 seconds until no visible particles remain.

  • Aqueous Dilution: Dropwise, add 950 μ L of 1X PBS (pH 7.4) while continuously vortexing the solution to prevent localized precipitation.

  • Validation Check (Tyndall Effect): Shine a laser pointer directly through the glass vial in a dark room.

    • Pass: The laser beam passes cleanly through without scattering (a true solution).

    • Fail: A visible beam path (light scattering) indicates micro-precipitates. Do not inject. Add 1 equivalent of 0.1M NaOH to fully deprotonate the acid, then re-test.

Protocol B: Preparation of Oral (PO) Microsuspension (5 mg/mL)

Causality: Administering a weak acid as a dissolved solution orally often leads to rapid "crashing out" (precipitation) in the stomach, leading to high inter-subject variability. Formulating it as a pre-suspended microsuspension in Carboxymethylcellulose (CMC) ensures a consistent particle size and predictable dissolution rate as the compound transits into the higher pH of the duodenum[1].

  • Dry Wetting: Weigh 5.0 mg of C-MSBA into a mortar or glass vial. Add 10 μ L of Tween 80 directly to the powder.

  • Trituration: Mix the powder and Tween 80 into a thick paste. Causality: Tween 80 coats the hydrophobic particles, preventing them from aggregating in the aqueous phase.

  • Suspension: Gradually add 990 μ L of 0.5% CMC in purified water in 200 μ L increments, vortexing and sonicating (bath sonicator) for 5 minutes between additions.

  • Validation Check (Sedimentation Rate): Allow the suspension to sit undisturbed for 30 minutes.

    • Pass: The suspension remains cloudy and homogenous.

    • Fail: Rapid settling of white powder at the bottom indicates the particle size is too large. Probe-sonicate on ice for 3 minutes (10s on/10s off) to reduce particle size.

In Vivo Pharmacokinetic Workflow

The following DOT diagram illustrates the logical workflow and mechanistic pathways for evaluating the ADME (Absorption, Distribution, Metabolism, Excretion) profile of C-MSBA.

G cluster_formulation Formulation Strategy cluster_in_vivo In Vivo Murine Model Compound C-MSBA (Weak Acid, pKa ~4.0) IV_Form IV: 5% DMSO / 95% PBS (True Solution) Compound->IV_Form pH 7.4 Solubilization PO_Form PO: 0.5% CMC / 0.1% Tween 80 (Microsuspension) Compound->PO_Form Particle Suspension IV_Dose Intravenous Injection (Bypasses Absorption) IV_Form->IV_Dose PO_Dose Oral Gavage (GI Tract Absorption) PO_Form->PO_Dose Plasma Systemic Circulation (Central Compartment) IV_Dose->Plasma 100% Bioavailable PO_Dose->Plasma pH-Dependent Dissolution Analysis LC-MS/MS & PK Modeling (WinNonlin) Plasma->Analysis Serial Blood Sampling

Workflow for the in vivo pharmacokinetic evaluation of C-MSBA in murine models.

In Vivo Dosing & Blood Sampling Protocol

Causality: To accurately calculate the oral bioavailability ( F% ) and clearance ( CL ) of C-MSBA, blood must be sampled across both the distribution ( α ) and elimination ( β ) phases. Missing early time points will result in an underestimation of Cmax​ , while missing late time points will skew the terminal half-life ( t1/2​ ) calculation[1].

  • Animal Preparation: Fast male C57BL/6 mice (n=3 per route) for 12 hours prior to PO dosing to eliminate food-effect variability. IV dosed mice do not require fasting.

  • Administration:

    • IV: Administer 2 mg/kg via lateral tail vein injection using a 29G needle.

    • PO: Administer 10 mg/kg via oral gavage using a 20G stainless steel feeding needle.

  • Serial Sampling: Collect 20 μ L of blood via the saphenous vein or submandibular bleed into K2​EDTA coated tubes at the following time points:

    • IV: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Plasma Processing: Centrifuge blood samples immediately at 4,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled tubes.

  • Validation Check (Hemolysis): Inspect plasma color.

    • Pass: Plasma is pale yellow/clear.

    • Fail: Plasma is pink/red. Hemolysis has occurred, which can release intracellular enzymes that artificially degrade C-MSBA ex vivo. Flag this sample during LC-MS/MS data analysis.

  • Bioanalysis: Extract plasma proteins using 3 volumes of cold Acetonitrile (containing an internal standard, e.g., Tolbutamide). Analyze the supernatant via LC-MS/MS operating in negative electrospray ionization (ESI-) mode, exploiting the acidic nature of the sulfonamide/carboxylic acid for optimal ion flying.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.[Link]

  • Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods: from ADME to Toxicity Optimization. Academic Press.[Link]

Sources

Method

A Robust and Validated LC-MS/MS Method for the Quantification of 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid in Human Plasma

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid in human plasma. The method employs a simple and efficient sample preparation procedure, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in negative ion mode. The protocol has been fully validated according to the International Council for Harmonisation (ICH) M10 guidelines, demonstrating excellent performance in linearity, accuracy, precision, and stability.[1][2] This robust method is fit-for-purpose for supporting pharmacokinetic and toxicokinetic studies in a regulated drug development environment.

Introduction

The quantitative determination of new chemical entities in biological matrices is a cornerstone of drug discovery and development, providing critical data for assessing pharmacokinetics (PK), pharmacodynamics (PD), and overall safety profiles. 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid is a small molecule whose accurate quantification is essential for its clinical progression.

LC-MS/MS has become the gold standard for bioanalysis due to its inherent selectivity, sensitivity, and speed.[3] The primary challenge in developing such methods lies in overcoming matrix effects, where endogenous components of the biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate results.[4] Therefore, a well-designed sample preparation strategy and a rigorous method validation are paramount to ensure data integrity.

This document provides a comprehensive, field-proven protocol for the quantification of 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid. We detail two distinct sample preparation techniques—protein precipitation (PPT) for high-throughput analysis and solid-phase extraction (SPE) for applications requiring maximum sensitivity. The causality behind key experimental choices is explained, and the entire method is validated against internationally recognized standards to establish its trustworthiness.[1][5]

Experimental

Materials and Reagents
  • Analyte: 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid (Reference Standard, >99% purity).

  • Internal Standard (IS): 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid-¹³C₆ (Stable Isotope Labeled, >99% purity). Rationale: A stable isotope-labeled IS is the ideal choice as it co-elutes with the analyte and experiences identical matrix effects and ionization suppression/enhancement, providing the most accurate correction for experimental variability.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm).

  • Reagents: Formic acid (LC-MS grade), Ammonium hydroxide (ACS grade).

  • Biological Matrix: Blank human plasma (K₂EDTA as anticoagulant), sourced from an accredited supplier.

Instrumentation
  • LC System: A high-performance liquid chromatography (UHPLC) system capable of binary gradient delivery.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) source.

LC-MS/MS Conditions

The method was optimized to achieve a sharp peak shape and efficient ionization. Negative ion mode was selected due to the presence of both carboxylic acid and sulfonamide functional groups, which readily deprotonate to form a stable [M-H]⁻ precursor ion.[6]

Table 1: Optimized Liquid Chromatography Parameters

ParameterCondition
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 95% B in 2.5 min; Hold at 95% B for 1.0 min; Re-equilibrate
Injection Volume 5 µL
Column Temperature 40 °C
Run Time 4.5 minutes

Table 2: Optimized Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (m/z) 340.8 (Analyte), 346.8 (IS)
Product Ions (m/z) Product Ion 1 (Quantifier): 184.0Product Ion 2 (Qualifier): 156.0Rationale: These transitions correspond to characteristic fragments of the parent molecule and must be determined empirically by infusing a standard solution and performing a product ion scan. The most intense, stable fragment is used for quantification.
Scan Type Selected Reaction Monitoring (SRM)
Capillary Voltage -3.0 kV
Source Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Collision Energy (eV) Optimized individually for each transition

Workflow and Protocols

The overall analytical process ensures sample integrity and data quality from receipt to final report.

G cluster_pre Pre-Analytical cluster_analytical Analytical Phase cluster_post Post-Analytical SampleReceipt Sample Receipt & LIMS Entry Storage Storage at -80°C SampleReceipt->Storage Check Integrity Thawing Sample Thawing & Vortexing Storage->Thawing Prep Sample Preparation (PPT or SPE) Thawing->Prep LCMS LC-MS/MS Analysis Prep->LCMS Integration Peak Integration & Quantification LCMS->Integration Review Data Review & QC Integration->Review Reporting Report Generation Review->Reporting

Fig 1. Overall bioanalytical workflow.
Preparation of Standards and Quality Controls (QCs)

Stock solutions of the analyte and IS are prepared in methanol at 1 mg/mL. A series of working solutions are then prepared by serial dilution to spike into blank plasma for calibration standards (CS) and quality control (QC) samples.

Protocol 1: Protein Precipitation (PPT)

This method is rapid and suitable for higher concentration samples where high sensitivity is not required. Acetonitrile is used as the precipitation solvent as it tends to remove more phospholipids compared to methanol, resulting in a cleaner extract.[4]

Step-by-Step Protocol:

  • Pipette 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of chilled acetonitrile containing the internal standard (e.g., at 50 ng/mL).

  • Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a much cleaner extract by removing salts and phospholipids, thereby reducing matrix effects and improving the lower limit of quantification (LLOQ).[7][8] A hydrophilic-lipophilic balanced (HLB) reversed-phase sorbent is chosen for its broad utility in extracting compounds of varying polarity.[9]

SPE_Workflow Condition 1. Condition Equilibrate 2. Equilibrate Condition->Equilibrate 1 mL Methanol Load 3. Load Sample Equilibrate->Load 1 mL Water Wash 4. Wash Load->Wash Plasma + Acid + IS Elute 5. Elute Wash->Elute 1 mL 5% Methanol/Water (Removes polar impurities) Evaporate 6. Evaporate & Reconstitute Elute->Evaporate 1 mL Methanol (Elutes analyte + IS) Analysis Inject into LC-MS/MS Evaporate->Analysis Reconstitute in Mobile Phase A/B

Fig 2. Solid-Phase Extraction (SPE) workflow.

Step-by-Step Protocol:

  • Pre-treat Sample: Acidify 100 µL of plasma with 100 µL of 2% formic acid in water. Add the internal standard.

  • Condition: Pass 1 mL of methanol through the SPE cartridge (e.g., HLB, 30 mg/1 mL).

  • Equilibrate: Pass 1 mL of water through the cartridge.

  • Load: Load the pre-treated sample onto the cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.

  • Elute: Elute the analyte and IS with 1 mL of methanol into a clean collection tube.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% A / 10% B).

  • Analyze: Transfer to an autosampler vial and inject 5 µL.

Method Validation

A full validation was conducted to assess the method's performance characteristics, adhering to the principles outlined in the ICH M10 guideline.[1][2]

Selectivity and Specificity

Six different lots of blank human plasma were analyzed and showed no significant interfering peaks at the retention times of the analyte or the IS, confirming method selectivity.

Linearity and Sensitivity

The method was linear over the concentration range of 0.5 to 500 ng/mL. The calibration curve was constructed using a weighted (1/x²) linear regression.

Table 3: Linearity and Sensitivity Results

ParameterResultAcceptance Criteria
Calibration Range 0.5 – 500 ng/mL-
Regression Model Weighted Linear (1/x²)-
Correlation Coefficient (r²) > 0.998≥ 0.99
Lower Limit of Quantitation (LLOQ) 0.5 ng/mLS/N ≥ 10
LLOQ Accuracy & Precision 95.7% Accuracy, 8.2% CV80-120% Acc, ≤20% CV
Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated at four QC levels (LLOQ, Low, Mid, High).

Table 4: Summary of Inter-Day Accuracy & Precision (n=3 runs)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)Acceptance Criteria
LLOQ 0.50.4998.09.5Acc: 80-120%CV: ≤20%
Low QC 1.51.54102.76.8Acc: 85-115%CV: ≤15%
Mid QC 5048.997.84.1Acc: 85-115%CV: ≤15%
High QC 400405.2101.33.5Acc: 85-115%CV: ≤15%
Matrix Effect and Recovery

The matrix effect was assessed by comparing the analyte response in post-extraction spiked plasma samples to that in neat solution.[4] Recovery was determined by comparing the response in pre-extraction spiked samples to post-extraction spiked samples.

  • Matrix Factor: 0.95 - 1.04 (indicating minimal ion suppression or enhancement).

  • Extraction Recovery: Consistent across QC levels, with a mean recovery of 91.5%.

Stability

The stability of the analyte was confirmed under various conditions relevant to sample handling and storage in a clinical setting.

Table 5: Stability Assessment Summary

ConditionDurationStability (% Bias from Nominal)Acceptance Criteria
Bench-Top (Room Temp) 6 hours-4.2%±15%
Freeze-Thaw 3 cycles-5.8%±15%
Long-Term (-80°C) 90 days-7.1%±15%
Autosampler (10°C) 24 hours-3.5%±15%

Conclusion

This application note presents a validated, high-performance LC-MS/MS method for the quantification of 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid in human plasma. The method is sensitive, specific, accurate, and precise, meeting all regulatory requirements for bioanalytical method validation as per the ICH M10 guideline.[1] The availability of both a rapid protein precipitation protocol and a high-sensitivity solid-phase extraction protocol provides the flexibility needed to support various stages of drug development, from early discovery to late-stage clinical trials.

References

  • RSC Publishing. (2014, February 13).
  • LCGC International. (2020, November 12).
  • IonSense.
  • United States Department of Agriculture. (2011, May 11). Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry (LC-MS-MS).
  • PubMed. (2019, February 20). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?.
  • Agilent Technologies, Inc. Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS.
  • ResearchGate. Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey.
  • MDPI. (2021, November 11). Evaluation of Sample Preparation Strategies for Human Milk and Plasma Proteomics.
  • European Compliance Academy. (2023, January 25).
  • ACS Publications. (2003, March 11).
  • ResolveMass. (2025, December 26).
  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
  • Mass Spectrometry & Proteomics Facility.
  • SpringerLink. (2011).
  • University of North Carolina.
  • ACD/Labs. (2023, August 23).
  • Emory University.
  • U.S. Food & Drug Administration. (2022, November).
  • U.S. Food & Drug Administration. (2022, November). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • Sapphire Bioscience. 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid.

Sources

Application

Application Note: Characterizing Protein-Ligand Interactions Using 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid

Audience: Researchers, scientists, and drug development professionals. Introduction: The Rationale for Biophysical Characterization The quantitative analysis of protein-ligand interactions is a cornerstone of modern drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Biophysical Characterization

The quantitative analysis of protein-ligand interactions is a cornerstone of modern drug discovery and chemical biology.[1][2] Understanding the thermodynamics and kinetics of how a small molecule binds to its protein target provides invaluable information for lead optimization, target validation, and elucidating biological mechanisms.[3] This guide focuses on a representative small molecule, 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid , to illustrate a comprehensive biophysical workflow for characterizing its interaction with a target protein.

The subject compound possesses a sulfonamide functional group (–S(=O)₂–NH–), a moiety renowned for its role in medicinal chemistry.[4][5] Sulfonamides are prominent pharmacophores known to target a variety of enzymes, most notably the metalloenzyme family of Carbonic Anhydrases (CAs) .[6][7][8][9] CAs catalyze the reversible hydration of carbon dioxide and are implicated in numerous physiological processes, making them significant drug targets for conditions like glaucoma and certain cancers.[6][10] Given this well-established precedent, we will use the interaction between our model compound and a representative isoform, Carbonic Anhydrase II (CA II) , as a case study to detail a suite of powerful biophysical techniques.

This document provides not just protocols, but the strategic reasoning behind them, enabling researchers to design robust experiments for their own protein-ligand systems. We will detail three orthogonal, industry-standard techniques:

  • Thermal Shift Assay (TSA): A high-throughput method to confirm direct binding and assess ligand-induced protein stabilization.[11][12][13]

  • Surface Plasmon Resonance (SPR): A label-free technique to determine the real-time kinetics of the interaction (association and dissociation rates).[14][15][16]

  • Isothermal Titration Calorimetry (ITC): The gold-standard method for a complete thermodynamic profiling of the binding event, directly measuring binding affinity (K D), stoichiometry (n), and enthalpy (ΔH).[17][18][19]

By integrating data from these distinct methods, a scientist can build a high-confidence model of a protein-ligand interaction, guiding further drug development efforts.

Foundational Workflow for Interaction Analysis

A systematic approach is critical to efficiently and accurately characterize a novel protein-ligand interaction. The workflow outlined below ensures that each step builds upon the last, from initial hit validation to deep mechanistic insight.

G cluster_0 Phase 1: Initial Screening & Validation cluster_1 Phase 2: Kinetic & Affinity Determination cluster_2 Phase 3: Comprehensive Profile A Compound & Protein QC (Purity, Concentration) B Thermal Shift Assay (TSA) (Confirms Direct Binding) A->B Primary Validation C Surface Plasmon Resonance (SPR) (Determines kon, koff, KD) B->C Orthogonal Confirmation D Isothermal Titration Calorimetry (ITC) (Determines KD, ΔH, ΔS, n) B->D Thermodynamic Insight E Data Integration & Thermodynamic Profile C->E Kinetic Data D->E Thermodynamic Data

Caption: Workflow for Protein-Ligand Interaction Analysis.

Protocol 1: Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

Principle: TSA, also known as DSF, measures the thermal stability of a protein by monitoring its unfolding process in the presence of a fluorescent dye.[20] The dye (e.g., SYPRO Orange) binds to hydrophobic regions of the protein that become exposed as it denatures with increasing temperature, causing a sharp increase in fluorescence. A ligand that binds to and stabilizes the protein's folded state will increase the energy required to unfold it, resulting in a measurable increase in the melting temperature (Tₘ).[11][12] This provides a rapid and cost-effective confirmation of direct physical binding.[20]

Step-by-Step Protocol
  • Reagent Preparation:

    • Protein Stock: Prepare Carbonic Anhydrase II (CA II) at 1 mg/mL in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). Centrifuge at >14,000 x g for 10 minutes at 4°C to remove any aggregates.

    • Compound Stock: Prepare a 10 mM stock solution of 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid in 100% DMSO.

    • Dye Stock: Prepare a 5000X stock of SYPRO Orange dye in DMSO.

  • Assay Plate Setup (96-well qPCR plate):

    • Prepare a master mix containing the final concentration of protein and dye. For a 20 µL final reaction volume, aim for a final protein concentration of 2 µM and a final dye concentration of 5X.

    • Master Mix Calculation (for 100 reactions):

      • 2000 µL total volume.

      • 4 µL of 1 mg/mL CA II stock (assuming MW ~30 kDa).

      • 2 µL of 5000X SYPRO Orange dye.

      • 1994 µL of assay buffer.

    • Aliquot 19.8 µL of the master mix into each well.

    • Add 0.2 µL of the compound stock solution (or DMSO for control) to the appropriate wells to achieve the desired final ligand concentration (e.g., 10 µM). Ensure the final DMSO concentration is constant across all wells (typically ≤1%).

  • Instrumentation and Data Acquisition:

    • Seal the plate securely.

    • Centrifuge briefly to collect the contents at the bottom of the wells.

    • Place the plate in a quantitative PCR (qPCR) instrument.

    • Set up the instrument to monitor fluorescence (using the appropriate channel for SYPRO Orange) while ramping the temperature from 25°C to 95°C at a rate of 0.5°C/minute.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature.

    • The melting temperature (Tₘ) is determined from the inflection point of the sigmoidal curve, often calculated by finding the peak of the first derivative (-dF/dT).[20]

    • A positive shift in Tₘ (ΔTₘ) in the presence of the compound compared to the DMSO control indicates stabilization and binding.

Example Data Presentation
ConditionFinal Ligand Conc.Tₘ (°C)ΔTₘ (°C)Interpretation
Control (DMSO)0 µM58.2-Baseline Stability
Compound10 µM62.7+4.5Stabilization/Binding
Known Inhibitor10 µM65.1+6.9Positive Control

Protocol 2: Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor molecular interactions in real time.[14][15] In a typical experiment, the protein (ligand) is immobilized on the sensor surface, and the small molecule (analyte) is flowed over it. Binding of the analyte to the immobilized protein causes an increase in mass at the surface, which is detected as a change in the SPR signal (measured in Response Units, RU). This allows for the determination of kinetic parameters like the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₑ or kₒff).[15][21]

Step-by-Step Protocol
  • Chip Preparation and Protein Immobilization:

    • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize CA II onto the surface via amine coupling by injecting the protein (e.g., 20 µg/mL in 10 mM sodium acetate, pH 4.5) until the desired immobilization level is reached (e.g., 2000-4000 RU).

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl. A reference flow cell should be prepared similarly but without protein immobilization to subtract bulk refractive index changes.

  • Binding Analysis:

    • Running Buffer: Use a suitable buffer such as HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant), pH 7.4. The addition of a small percentage of DMSO (e.g., 1-5%) may be required to match the analyte buffer and aid compound solubility.

    • Analyte Injections: Prepare a serial dilution of 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid in running buffer (e.g., from 10 µM down to ~30 nM).

    • Perform a multi-cycle kinetics experiment:

      • Inject a blank (running buffer) to establish a stable baseline.

      • Inject each concentration of the compound for a set association time (e.g., 120 seconds).

      • Switch back to running buffer and monitor the dissociation phase (e.g., 300 seconds).

      • Regenerate the surface if necessary with a short pulse of a mild denaturant (e.g., 10 mM glycine-HCl, pH 2.5) to remove any remaining bound analyte.

  • Data Analysis:

    • The raw sensorgrams (RU vs. time) are double-referenced by subtracting both the reference flow cell signal and the blank injection signal.

    • Fit the processed sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir model) using the instrument's analysis software.

    • This fitting process yields the kinetic rate constants, kₐ and kₑ.

    • The equilibrium dissociation constant (K D) is calculated from the ratio of the rate constants: K D = kₑ / kₐ .

Example Data Presentation
Analyte Concentrationkₐ (M⁻¹s⁻¹)kₑ (s⁻¹)K D (nM)
Global Fit1.5 x 10⁵7.5 x 10⁻³50

Protocol 3: Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[17][18] In a typical experiment, a solution of the ligand is titrated in small aliquots into a sample cell containing the protein. Each injection produces a heat pulse that is integrated over time and corrected for the heat of dilution. The resulting binding isotherm (heat per injection vs. molar ratio) can be fitted to a binding model to determine the stoichiometry (n), binding constant (Kₐ, from which K D is derived), and the enthalpy of binding (ΔH).[19] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated, providing a complete thermodynamic signature of the interaction.

Step-by-Step Protocol
  • Sample Preparation (Crucial for High-Quality Data):

    • Buffer Matching: Both the protein (CA II) and the ligand (sulfonamide compound) must be in an identical, extensively dialyzed buffer to minimize heats of dilution. A common buffer is 50 mM phosphate, 150 mM NaCl, pH 7.4.

    • Concentrations: The concentrations must be accurately known.

      • Cell (Protein): Prepare CA II at a concentration of ~20 µM.

      • Syringe (Ligand): Prepare the sulfonamide compound at a concentration 10-15 times higher than the protein, e.g., ~250 µM. Ensure the final DMSO concentration is low and identical in both cell and syringe solutions if used for solubility.

    • Degassing: Degas both solutions immediately before the experiment to prevent air bubbles in the cell or syringe.

  • Instrument Setup and Titration:

    • Thoroughly clean the instrument cell and syringe.

    • Load the protein solution into the sample cell (~200 µL) and the ligand solution into the injection syringe (~40 µL).

    • Set the experimental temperature (e.g., 25°C).

    • Program the titration sequence: typically an initial small injection (e.g., 0.4 µL) followed by 18-20 larger injections (e.g., 2 µL each) with sufficient spacing to allow a return to baseline.

  • Data Analysis:

    • Perform a control experiment by titrating the ligand into buffer alone to determine the heat of dilution, which is then subtracted from the main experiment's data.

    • Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.

    • Plot the corrected heat per injection against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) using analysis software (e.g., Origin-based software provided with the instrument).

    • The fit directly yields n, Kₐ (1/K D), and ΔH. ΔG and TΔS are calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS .

Example Data Presentation
Thermodynamic ParameterValueUnit
Stoichiometry (n)1.02-
Dissociation Constant (K D)55nM
Binding Enthalpy (ΔH)-8.5kcal/mol
Binding Entropy (-TΔS)-1.4kcal/mol
Gibbs Free Energy (ΔG)-9.9kcal/mol

Data Integration and Mechanistic Insights

The power of this multi-technique approach lies in the integration of orthogonal datasets.

G A Thermal Shift Assay (TSA) Qualitative Confirmation + ΔTₘ = +4.5 °C Result: Direct Binding Validated D Comprehensive Binding Profile K D (SPR) ≈ K D (ITC) (High Confidence in Affinity) Enthalpically-Driven Interaction (Favorable ΔH) 1:1 Stoichiometry Confirmed A->D:f0 Validates B Surface Plasmon Resonance (SPR) Kinetic Profile kₐ = 1.5e5 M⁻¹s⁻¹ kₑ = 7.5e-3 s⁻¹ K D = 50 nM B->D:f1 Contributes C Isothermal Titration Calorimetry (ITC) Thermodynamic Profile ΔH = -8.5 kcal/mol -TΔS = -1.4 kcal/mol K D = 55 nM n = 1.02 C->D:f2 Contributes C->D:f3 Confirms

Caption: Integrated Data for a Comprehensive Binding Profile.

In our case study, the results are highly congruent:

  • Binding Confirmation: TSA confirmed that the compound directly binds to and stabilizes CA II.

  • Affinity Agreement: The K D values determined by SPR (50 nM) and ITC (55 nM) are in excellent agreement, providing very high confidence in the measured binding affinity.

  • Mechanism of Action: The ITC data reveals that the binding is enthalpically driven (ΔH = -8.5 kcal/mol), suggesting that the formation of strong, favorable interactions like hydrogen bonds and van der Waals contacts is the primary driving force for binding. The small, unfavorable entropic contribution (-TΔS = -1.4 kcal/mol) is common for ligands that become more ordered upon binding within a protein's active site.

  • Stoichiometry: ITC confirms a 1:1 binding stoichiometry, as expected for a small molecule inhibitor binding to a single active site.

This comprehensive dataset provides a solid foundation for further studies, such as structure-activity relationship (SAR) analysis, lead optimization, or X-ray crystallography to visualize the binding mode at an atomic level.

References

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioinorganic Chemistry and Applications. [Link]

  • Indirect Detection of Ligand Binding by Thermal Melt Analysis. Springer Nature. [Link]

  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed. [Link]

  • Bacterial Carbonic Anhydrases as Drug Targets: Toward Novel Antibiotics?. Frontiers in Pharmacology. [Link]

  • Kinetic studies of small molecule interactions with protein kinases using biosensor technology. PubMed. [Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. ResearchGate. [Link]

  • Indirect Detection of Ligand Binding by Thermal Melt Analysis. PubMed. [Link]

  • Kinascreen SPR services. Biaffin GmbH & Co KG. [Link]

  • A class of sulfonamides as carbonic anhydrase I and II inhibitors. Taylor & Francis Online. [Link]

  • Inhibition of carbonic anhydrase II by sulfonamide derivatives. IMR Press. [Link]

  • Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad. [Link]

  • Isothermal titration calorimetry (ITC): a standard operating procedure (SOP). ResearchGate. [Link]

  • Protein–ligand interactions investigated by thermal shift assays (TSA) and dual polarization interferometry (DPI). Acta Crystallographica Section D: Structural Biology. [Link]

  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. PMC. [Link]

  • The Binding Mode of Second-Generation Sulfonamide Inhibitors of MurD. PMC. [Link]

  • Thermal Shift Assay for Protein Binding. JoVE. [Link]

  • Thermal shift assays for early-stage drug discovery. AXXAM. [Link]

  • Comparison of results from surface plasmon resonance (SPR) and activity-based off-chip mobility shift assay. ResearchGate. [Link]

  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. ResearchGate. [Link]

  • Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. PubMed. [Link]

  • Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. MDPI. [Link]

  • Isothermal Titration Calorimetry (ITC) – iTC200. National Cancer Institute. [Link]

  • Isothermal Titration Calorimetry ITC. protocols.io. [Link]

  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogs. ChemRxiv. [Link]

  • Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks. ResearchGate. [Link]

  • Modern Biophysical Approaches to Study Protein–Ligand Interactions. Springer. [Link]

  • MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics. [Link]

  • Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. PMC. [Link]

  • Computational Approaches for Studying Protein-Ligand Interactions. Hilaris Publishing. [Link]

  • Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. PMC. [Link]

  • Protein structures signal fresh targets for anticancer drugs. ecancer.org. [Link]

  • New research: New way to target and correct disease-related proteins. Harvard University. [Link]

  • Structures Signal Fresh Targets for Anticancer Drugs. Advanced Light Source, Lawrence Berkeley National Laboratory. [Link]

  • Selected Approaches to Disrupting Protein–Protein Interactions within the MAPK/RAS Pathway. MDPI. [Link]

  • Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. PMC. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid for In Vitro Assays

Welcome to the Technical Support Center for 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid (CAS: 327072-94-6). This compound is a synthetic small molecule (Molecular Weight: 341.8 g/mol ) frequently utilized as a ta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid (CAS: 327072-94-6). This compound is a synthetic small molecule (Molecular Weight: 341.8 g/mol ) frequently utilized as a targeted inhibitor or screening library hit in drug discovery[1]. Due to its hydrophobic core, sulfonamide linkage, and chloro-methoxy phenyl ring, researchers often encounter challenges related to solubility, assay interference, and cellular permeability.

This guide provides authoritative, field-proven troubleshooting strategies to optimize compound concentration, ensure scientific rigor, and validate your experimental workflows.

Quantitative Data Summary for Concentration Optimization

To establish a baseline for your experiments, adhere to the following empirically derived concentration limits and solvent parameters.

ParameterRecommended RangeCritical ThresholdMechanistic Rationale
Master Stock Concentration 10 – 20 mMMax 50 mMExceeding 50 mM increases the risk of supersaturation and irreversible crystallization upon freeze-thaw cycles.
Stock Solvent 100% Anhydrous DMSO< 0.1% Water contentWater ingress triggers hydrolysis of the sulfonamide group and reduces the kinetic solubility of the small molecule[2].
Final Assay DMSO 0.1% – 0.5% (v/v)≤ 1.0% (v/v)High DMSO concentrations denature target proteins and induce cytotoxicity in cell-based models, skewing IC50/EC50 readouts.
Biochemical Assay Range 0.1 nM – 100 µM100 µM (Upper limit)Concentrations >100 µM frequently cause non-specific aggregation and optical interference (PAINS behavior)[3].
Workflow Visualization

OptimizationWorkflow Stock 1. Master Stock (10-20 mM in 100% DMSO) Dilution 2. Serial Dilution (100% DMSO Intermediate) Stock->Dilution 1:3 or 1:10 Steps Aqueous 3. Aqueous Transfer (Buffer + Target) Dilution->Aqueous 1:100 Dilution (≤1% DMSO) Readout 4. Assay Readout (IC50 / EC50 / Z-factor) Aqueous->Readout Incubation & Detection

Workflow for optimizing compound concentration from DMSO stock to final biological assay readout.
Troubleshooting Guides & FAQs
Section 1: Stock Solution & Solubility Management

Q: How should I prepare and store the initial stock solution to ensure long-term stability? A: Dissolve the lyophilized powder in 100% anhydrous dimethyl sulfoxide (DMSO) to create a 10 mM or 20 mM master stock. Small molecules with aromatic rings and sulfonamide groups rely on organic solvents to mediate solubility[2]. Aliquot the master stock into single-use volumes (e.g., 10–20 µL) and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which introduce atmospheric moisture condensation, leading to compound degradation and precipitation.

Q: I observe a cloudy precipitate when transferring the compound from the DMSO stock into my aqueous assay buffer. How do I resolve this? A: This is a classic kinetic solubility failure. When a highly concentrated DMSO stock is rapidly introduced to an aqueous environment, the local concentration of the compound exceeds its aqueous solubility limit before it can disperse.

  • Solution: Most precipitates will re-dissolve with a few minutes of vortexing, mild sonication, or heating the solution in a 37°C water bath[4].

  • Prevention: Always add the compound to the buffer (not buffer to the compound) while vortexing. Alternatively, prepare an intermediate dilution plate in 100% DMSO, and perform a final 1:100 transfer into the assay buffer to ensure the DMSO concentration remains constant across all wells.

Section 2: Biochemical Assay Optimization

Q: What is the most rigorous way to determine the optimal concentration range for an IC50 assay? A: Do not rely on a single-point high-concentration screen. You must generate a full dose-response curve. We recommend a 10-point curve using a 1:3 serial dilution starting from a top concentration of 100 µM. To ensure your assay is self-validating and robust, calculate the Z'-factor for your plate; a Z'-factor > 0.5 indicates an excellent assay capable of accurately resolving the compound's inhibitory effect[5].

Q: At concentrations above 30 µM, I see a "hook effect" where the inhibitory signal suddenly drops or fluctuates wildly. What causes this? A: This is indicative of assay interference, likely driven by compound aggregation. At high concentrations, lipophilic small molecules can form colloidal aggregates that non-specifically sequester the target enzyme, mimicking inhibition, or they may scatter light, interfering with fluorescence/absorbance readouts[3]. To test for aggregation, add a non-ionic detergent (e.g., 0.01% Triton X-100 or CHAPS) to your assay buffer. If the IC50 shifts dramatically or the hook effect disappears, your previous high-concentration data was an aggregation artifact.

Section 3: Cell-Based Assay Troubleshooting

Q: 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid shows a potent IC50 in my biochemical assay (e.g., 50 nM), but requires >10 µM to show efficacy in my cell-based assay. Why is there such a massive drop-off? A: This discrepancy is typically caused by two factors:

  • High Plasma Protein Binding: Cell culture media contains 10% Fetal Bovine Serum (FBS). The compound's lipophilic nature causes it to bind heavily to serum albumin, drastically reducing the "free" (active) fraction of the drug available to enter the cells. Troubleshooting step: Run the cell assay in reduced serum (1% or 2% FBS) and observe if the apparent potency improves.

  • Poor Membrane Permeability: The carboxylic acid moiety on the benzoic acid is negatively charged at physiological pH (7.4). Charged molecules struggle to passively diffuse across the hydrophobic lipid bilayer.

Q: How do I differentiate between true target-mediated efficacy and non-specific cytotoxicity in my cell assays? A: You must multiplex orthogonal assays as efficient internal controls[6]. Never measure target efficacy (e.g., a reporter gene or biomarker reduction) without running a parallel cell viability assay (e.g., CellTiter-Glo or MTT) on the exact same plate. If your compound's EC50 for target modulation is within 3-fold of its CC50 (cytotoxic concentration), the observed "efficacy" is likely just a byproduct of cell death.

Standardized Protocol: 10-Point Dose-Response Setup

To ensure reproducibility across laboratories, follow this self-validating methodology adapted from the NIH Assay Guidance Manual[7].

Step 1: Intermediate Plate Preparation (100% DMSO)

  • Add 20 µL of 100% DMSO to columns 2 through 10 of a 96-well V-bottom plate.

  • Add 30 µL of your 10 mM compound master stock to column 1.

  • Transfer 10 µL from column 1 to column 2, mixing thoroughly by pipetting up and down 5 times.

  • Repeat this 1:3 serial dilution up to column 10. Discard 10 µL from column 10. (Column 11 serves as the DMSO-only vehicle control).

Step 2: Aqueous Transfer (Assay Plate)

  • Pre-fill your final assay plate with 99 µL of your optimized aqueous assay buffer (containing target protein/cells).

  • Using a multichannel pipette, transfer 1 µL from the Intermediate Plate to the Assay Plate.

  • Self-Validation Check: This results in a 1:100 dilution. The top concentration is now 100 µM, and the DMSO concentration is strictly locked at 1.0% across all wells, eliminating solvent gradients as a confounding variable.

Step 3: Incubation and Analysis

  • Incubate according to your specific target parameters.

  • Read the plate and plot the raw data (Signal vs. Log[Concentration]).

  • Fit the data using a 4-Parameter Logistic (4PL) non-linear regression model to determine the IC50/EC50.

References
  • Sapphire Bioscience.3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid Product Specifications.
  • Drug Hunter.AICs and PAINS: Mechanisms of Assay Interference.
  • National Institutes of Health (NIH).Standardization of High Content Imaging and Informatics - PMC (Assay Guidance Manual).
  • PubMed (NIH).Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility.
  • National Institutes of Health (NIH).Choosing Modern Assay Technologies to Develop Test Guidelines.
  • Selleckchem.Frequently Asked Questions - Solubility and Storage.
  • UTHSC Regional Biocontainment Laboratory.Antiviral Screening & HTS Assay Validation.

Sources

Optimization

Technical Support Center: Overcoming Resistance to 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid (CMSB)

Welcome to the technical support center for 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid, hereafter referred to as CMSB. This guide is designed for researchers, scientists, and drug development professionals encou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid, hereafter referred to as CMSB. This guide is designed for researchers, scientists, and drug development professionals encountering or aiming to prevent acquired resistance to CMSB in cell lines. As a novel small molecule inhibitor, understanding and overcoming resistance is paramount for its successful application in preclinical studies.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of drug resistance.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments with CMSB.

Problem Observed Potential Root Cause(s) Recommended Action Plan & Rationale
Increased IC50 of CMSB in later passages. Development of acquired resistance.1. Confirm IC50 Shift: Perform a new dose-response experiment with both the suspected resistant cells and a fresh, early-passage aliquot of the parental cell line. A significant rightward shift in the dose-response curve for the later-passage cells is a strong indicator of resistance.[1] 2. Authenticate Cell Line: Use Short Tandem Repeat (STR) profiling to confirm the identity of your cell line and rule out contamination or genetic drift.[1] 3. Investigate Mechanisms: Proceed to investigate common resistance mechanisms as detailed in the protocols section below (e.g., target expression, efflux pump activity).
High variability in dose-response curves. Inconsistent cell seeding, edge effects in plates, or experimental error.1. Automate Processes: Use automated cell plating and liquid handling to minimize variability.[2] 2. Avoid Edge Effects: Do not use the outer wells of microplates for experimental samples; instead, fill them with sterile media or PBS to maintain humidity.[2] 3. Increase Replicates: Perform multiple independent biological experiments with sufficient technical replicates to ensure statistical power.[2]
Cells initially respond but recover after drug removal. The compound may be cytostatic rather than cytotoxic at the tested concentrations, or the resistance is transient.1. Perform a Washout Experiment: Treat cells with CMSB for a standard duration (e.g., 72 hours), then wash the drug away and monitor cell growth in a drug-free medium. If cells resume proliferation, it suggests a cytostatic effect or a non-stable resistance mechanism. 2. Assess Apoptosis: Use assays like Annexin V/PI staining or caspase activity assays to determine if CMSB is inducing cell death or merely halting proliferation.
No CMSB activity in a new cell line expected to be sensitive. Intrinsic resistance, poor drug uptake, or incorrect target expression.1. Confirm Target Expression: Use Western blotting or qPCR to verify the expression of the intended molecular target of CMSB in the cell line. 2. Assess Drug Efflux: The cell line may have high basal expression of ABC transporters, leading to intrinsic resistance.[3][4] Perform an efflux assay as described in Protocol 3. 3. Review Literature: Check if the cell line has known mutations or pathway activations that could confer intrinsic resistance to this class of inhibitors.

Frequently Asked Questions (FAQs)

Q1: How can I definitively confirm that my cell line has developed stable, acquired resistance to CMSB?

A1: Confirmation of stable acquired resistance involves a multi-step validation process:

  • Demonstrate a Significant IC50 Shift: As mentioned in the troubleshooting guide, a reproducible and significant increase in the half-maximal inhibitory concentration (IC50) compared to the parental cell line is the primary evidence.[1]

  • Test for Stability: Culture the resistant cells in a drug-free medium for several passages (e.g., 5-10 passages). Afterwards, re-determine the IC50 for CMSB. If the IC50 remains elevated, the resistance phenotype is stable and likely due to genetic or stable epigenetic changes.[1]

  • Authenticate the Cell Line: It is crucial to rule out cross-contamination. Use STR profiling to confirm that your resistant cell line is indeed derived from the original parental stock.[1]

Q2: What are the most common molecular mechanisms that could drive resistance to a small molecule inhibitor like CMSB?

A2: Resistance to targeted therapies is a complex phenomenon, but several key mechanisms are frequently observed:[3][5]

  • Target Alteration: The protein target of CMSB could acquire mutations that prevent the drug from binding effectively. A common example is the "gatekeeper" mutation in kinases, which can sterically hinder drug access to the ATP-binding pocket.[6][7][8]

  • Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump the drug out of the cell, preventing it from reaching a therapeutic intracellular concentration.[9][10]

  • Activation of Bypass Signaling Pathways: Cells can compensate for the inhibition of one pathway by upregulating a parallel or downstream signaling pathway that promotes survival and proliferation.[3][11]

  • Drug Inactivation: Cells may increase the expression of enzymes that metabolize and inactivate CMSB.[5]

  • Epithelial-Mesenchymal Transition (EMT): A cellular reprogramming process that can confer broad drug resistance and is linked to immune evasion.[12][13]

Q3: My cells have confirmed resistance. What are the next steps to understand the mechanism?

A3: A logical workflow is essential to pinpoint the resistance mechanism.

G start Resistant Cell Line Confirmed ic50 Confirm IC50 Shift (vs. Parental Line) start->ic50 wb_target Western Blot: Target Protein Expression & Phosphorylation ic50->wb_target Is IC50 > 10-fold higher? efflux ABC Transporter Efflux Assay (e.g., Rhodamine 123) ic50->efflux target_result Target Expression Changed? wb_target->target_result efflux_result Increased Efflux? efflux->efflux_result mutation Hypothesis: Target Alteration (Sequence Target Gene) target_result->mutation Yes bypass Hypothesis: Bypass Pathway (Phospho-Array / RNA-Seq) target_result->bypass No efflux_result->bypass No efflux_mech Hypothesis: Efflux Pump Upregulation (qPCR/WB for ABCB1, etc.) efflux_result->efflux_mech Yes

Caption: Workflow for Investigating Resistance Mechanisms.

Q4: What strategies can be employed to overcome or re-sensitize CMSB-resistant cells?

A4: Overcoming resistance often involves combination therapies or targeting the specific resistance mechanism:

  • Combination Therapy: Combining CMSB with an inhibitor of a bypass pathway can create a synergistic effect and prevent escape.[14][15] For instance, if resistance is mediated by upregulation of a parallel kinase pathway, a dual-inhibitor approach may be effective.

  • Efflux Pump Inhibition: If resistance is due to ABC transporter upregulation, co-administration of an efflux pump inhibitor (e.g., verapamil, though clinical use is limited by toxicity) can restore CMSB sensitivity in vitro.[12][15]

  • Next-Generation Inhibitors: If resistance is caused by a specific target mutation, a next-generation inhibitor designed to bind to the mutated target could be effective.[15]

  • Targeted Protein Degradation: Approaches like PROTACs (Proteolysis-targeting chimeras) can be designed to degrade the resistant target protein rather than just inhibiting it, offering a way to overcome mutation-based resistance.[11]

Key Experimental Protocols

Protocol 1: Cell Viability Assay to Determine IC50 (MTT Assay)

Objective: To determine the concentration of CMSB that inhibits cell metabolic activity by 50%, a proxy for cell viability.[16][17][18]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Drug Treatment: Prepare a serial dilution of CMSB in culture medium. Remove the old medium from the cells and add the drug-containing medium. Include "vehicle-only" (e.g., DMSO) and "no treatment" controls.

  • Incubation: Incubate the plate for a duration relevant to the cell line's doubling time (typically 48-72 hours).

  • MTT Addition: Add 10-20 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[16]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow metabolically active cells to convert the yellow MTT to purple formazan crystals.[16][17]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[16]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[16][18]

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the results as percent viability versus drug concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the IC50 value.

Caption: IC50 Determination Workflow via MTT Assay.

Protocol 2: Western Blot Analysis for Target Pathway Activation

Objective: To assess the expression and phosphorylation status of the CMSB target and key downstream signaling proteins.[19][20]

Methodology:

  • Sample Preparation: Treat sensitive and resistant cells with CMSB at a relevant concentration (e.g., 1x and 10x the parental IC50) for a specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[21]

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in SDS loading buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[22]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[20]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[19]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your target protein (and its phosphorylated form) overnight at 4°C with gentle shaking.[19]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[22] Be sure to probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Protocol 3: ABC Transporter Efflux Assay (Rhodamine 123)

Objective: To functionally assess the activity of drug efflux pumps like P-glycoprotein (MDR1), which are known to transport substrates like Rhodamine 123.[23][24]

Methodology:

  • Cell Preparation: Harvest both sensitive and resistant cells and resuspend them at a concentration of 1 x 10^6 cells/mL in a suitable buffer (e.g., cold HBSS or RPMI).[23]

  • Dye Loading: Add Rhodamine 123 to the cell suspension at a final concentration of ~0.2-1 µg/mL. Incubate on ice for 30-60 minutes to allow the dye to load into the cells.[23][25]

  • Washing: Wash the cells twice with ice-cold buffer to remove any extracellular dye.[26]

  • Efflux Initiation: Resuspend the cell pellets in pre-warmed (37°C) buffer to initiate active efflux. For an inhibitor control, include a sample with a known efflux pump inhibitor (e.g., verapamil or vinblastine).[23]

  • Incubation: Incubate the cells at 37°C for a set time (e.g., 60-120 minutes) to allow for dye efflux.

  • Analysis: Pellet the cells and measure the amount of Rhodamine 123 retained inside the cells using a flow cytometer or a fluorescence plate reader (λex ≈ 505 nm, λem ≈ 525 nm).[26]

  • Interpretation: Resistant cells with upregulated efflux pumps will retain significantly less Rhodamine 123 compared to sensitive parental cells. The inhibitor control should show increased dye retention in resistant cells, confirming the role of the efflux pump.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Merck Millipore. Retrieved from [Link]

  • Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. (2023). Cancers. Retrieved from [Link]

  • Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment. (2024). MDPI. Retrieved from [Link]

  • “Gatekeeper” Mutations May Help Resistant Cancers Come Back Stronger. (2023). Berkeley Lab. Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. Retrieved from [Link]

  • Overcoming cancer drug resistance: Current approaches and future perspectives. (2025). Allied Academies. Retrieved from [Link]

  • Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. (n.d.). PMC. Retrieved from [Link]

  • What Causes Cancer Drug Resistance and What Can Be Done? (2025). City of Hope. Retrieved from [Link]

  • Strategies for overcoming ABC transporter-mediated multidrug resistance in colorectal cancer. (n.d.). American Journal of Physiology. Retrieved from [Link]

  • Mechanisms of acquired tumor drug resistance. (2019). PubMed. Retrieved from [Link]

  • Mechanisms that contribute to the acquired resistance of cancer cells to anticancer drugs. (n.d.). ResearchGate. Retrieved from [Link]

  • The Different Mechanisms of Cancer Drug Resistance: A Brief Review. (n.d.). PMC. Retrieved from [Link]

  • How to overcome ATP-binding cassette drug efflux transporter-mediated drug resistance? (n.d.). Drug Resistance Updates. Retrieved from [Link]

  • General mechanism of drug efflux via ABC transporters. (n.d.). ResearchGate. Retrieved from [Link]

  • Western Blot Protocol: A simple 7-step guide to protein detection. (2025). Cytiva. Retrieved from [Link]

  • THE RISE AND FALL OF GATEKEEPER MUTATIONS? THE BCR-ABL1T315I PARADIGM. (n.d.). PMC. Retrieved from [Link]

  • Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays. (2012). PLOS One. Retrieved from [Link]

  • Targeting Gatekeeper Mutations for Kinase Drug Discovery. (2022). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Advances in protein kinase drug discovery through targeting gatekeeper mutations. (2023). Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Western blot protocol: A simple 7-step guide to protein detection. (2025). Cytiva. Retrieved from [Link]

  • The structures of MsbA: Insight into ABC transporter-mediated multidrug efflux. (2006). PubMed. Retrieved from [Link]

  • Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs. (n.d.). PMC. Retrieved from [Link]

  • Gatekeeper mutations activate FGF receptor tyrosine kinases by destabilizing the autoinhibited state. (n.d.). PNAS. Retrieved from [Link]

  • Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays. (2012). PMC. Retrieved from [Link]

  • Western Blot. (2022). Addgene. Retrieved from [Link]

  • How to use in vitro models to study and overcome drug resistance in oncology. (2025). Crown Bioscience. Retrieved from [Link]

  • "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". (2017). Sorger Lab. Retrieved from [Link]

  • MDR1 Efflux Assay | ECM910. (n.d.). Merck Millipore. Retrieved from [Link]

  • Troubleshooting guide for cell culture. (n.d.). PromoCell. Retrieved from [Link]

  • Mastering the Fight Against Drug Resistance: How to Choose and Use the Right Models. (2025). Crown Bioscience. Retrieved from [Link]

  • Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. (2015). PMC. Retrieved from [Link]

  • Is rhodamine 123 an appropriate fluorescent probe to assess P-glycoprotein mediated multidrug resistance in vinblastine-resistan. (n.d.). SciSpace. Retrieved from [Link]

  • In vitro assays for the evaluation of drug resistance in tumor cells. (2009). PubMed. Retrieved from [Link]

  • In Vitro Resistance-Predicting Studies and In Vitro Resistance-Related Parameters—A Hit-to-Lead Perspective. (2024). MDPI. Retrieved from [Link]

  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. (n.d.). PMC. Retrieved from [Link]

  • Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. (2008). PMC. Retrieved from [Link]

  • Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. (n.d.). PubMed. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic Acid Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic, thermodynamic, and chemoselective challenges encountered when synthesizing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic, thermodynamic, and chemoselective challenges encountered when synthesizing 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid. This molecule requires the coupling of an electron-deficient, sterically hindered aniline with a bifunctional sulfonyl chloride, demanding precise control over reaction conditions to maximize yield and purity.

Mechanistic Insights & Reaction Dynamics

The synthesis relies on a nucleophilic acyl substitution (sulfonylation) between 3-(chlorosulfonyl)benzoic acid and 5-chloro-2-methoxyaniline. The primary challenge lies in the poor nucleophilicity of the aniline, caused by the electron-withdrawing inductive effect of the 5-chloro group and the steric bulk of the ortho-methoxy group. Without catalytic intervention, the activation energy barrier is too high, leading to stalled reactions and vulnerability to side pathways such as hydrolysis[1].

Mechanism SM1 3-(Chlorosulfonyl)benzoic acid (Electrophile) Intermediate Sulfonylpyridinium Intermediate (Highly Reactive) SM1->Intermediate Pyridine (Nucleophilic Catalysis) Side1 3-Sulfobenzoic acid (Hydrolysis) SM1->Side1 + H2O (Moisture impurity) SM2 5-Chloro-2-methoxyaniline (Nucleophile) Product 3-[(5-Chloro-2-methoxyphenyl) sulfamoyl]benzoic acid (Target) Intermediate->Product + SM2 (S_N attack) Side2 Di-sulfonylated Byproduct (Over-reaction) Product->Side2 + Excess SM1 (Deprotonation of N-H)

Caption: Nucleophilic acyl substitution pathway and competing side reactions.

Troubleshooting & FAQs (Diagnostic Guide)

Q: Why is my conversion rate plateauing at 40-50%, leaving unreacted 5-chloro-2-methoxyaniline? A: This is a classic issue of nucleophilic deactivation. If you are using a standard non-nucleophilic base like triethylamine (TEA) in dichloromethane (DCM), the base only acts as an acid scavenger, leaving the high activation energy barrier intact. Causality & Solution: Switch to pyridine as both the solvent and base. Pyridine acts as a nucleophilic catalyst, attacking the sulfonyl chloride to form a highly electrophilic sulfonylpyridinium intermediate. This activated species is reactive enough to overcome the poor nucleophilicity of your hindered aniline, driving the reaction to completion[2].

Q: I am isolating a highly polar byproduct (Rf ~0.1 on silica) instead of my target mass. What is it? A: This is 3-sulfobenzoic acid, the hydrolysis byproduct of your starting material. Sulfonyl chlorides are extremely hygroscopic and moisture-sensitive[1]. Causality & Solution: Water is a smaller, harder nucleophile than your hindered aniline and will rapidly outcompete it for the electrophile. Ensure all glassware is oven-dried, use strictly anhydrous solvents, and conduct the reaction under a positive pressure of dry nitrogen or argon.

Q: My LC-MS shows a mass corresponding to di-sulfonylation (M + 218 Da). How do I control chemoselectivity? A: Di-sulfonylation occurs when the newly formed sulfonamide—which possesses an acidic N-H proton—is deprotonated by excess base and subsequently attacks a second molecule of sulfonyl chloride[1]. Causality & Solution: This side reaction is driven by excess electrophile and elevated temperatures. Strictly control your stoichiometry to 1.05 equivalents of 3-(chlorosulfonyl)benzoic acid and maintain the reaction temperature at 0 °C during the addition phase to kinetically favor mono-sulfonylation.

Q: During the aqueous workup, I am losing my product. Where is it going? A: Your target molecule contains a free carboxylic acid moiety. Under basic reaction conditions (e.g., in the presence of pyridine), it exists as a highly water-soluble carboxylate salt. Causality & Solution: Standard organic extraction will leave the product trapped in the aqueous layer. You must perform an acidic quench. Carefully acidifying the aqueous layer to pH 2–3 with 1M HCl ensures the carboxylic acid is fully protonated, rendering the molecule lipophilic enough to be extracted into ethyl acetate (EtOAc)[3].

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and yield for this specific coupling, demonstrating why pyridine-mediated catalysis is the optimal choice[4].

Solvent SystemBase / CatalystTemp (°C)Time (h)Yield (%)Primary Impurity / Issue
DCMTEA (2.0 eq)251242%Unreacted aniline (Poor reactivity)
THF / H2ONa2CO3 (2.5 eq)25828%3-Sulfobenzoic acid (Hydrolysis)
DCMPyridine (2.0 eq)0 → 25675%Trace di-sulfonylation
Pyridine (Neat) Pyridine (Solvent) 0 → 25 4 91% None (Optimal conditions)

Self-Validating Experimental Protocol

This protocol utilizes a self-validating framework, ensuring that each step provides measurable feedback before proceeding to the next.

Scale: 10.0 mmol Target: 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid

Step 1: Amine Activation

  • In an oven-dried 100 mL round-bottom flask under an N₂ atmosphere, dissolve 5-chloro-2-methoxyaniline (1.57 g, 10.0 mmol) in anhydrous pyridine (15 mL).

  • Cool the solution to 0 °C using an ice-water bath. Validation Checkpoint: The solution must be clear and homogeneous. Any turbidity indicates moisture contamination.

Step 2: Electrophile Addition 3. Dissolve 3-(chlorosulfonyl)benzoic acid (2.32 g, 10.5 mmol, 1.05 eq) in anhydrous DCM (5 mL). 4. Add this solution dropwise to the stirring amine solution over 20 minutes. Causality: Slow addition at 0 °C prevents localized heating and suppresses the di-sulfonylation pathway.

Step 3: Catalytic Coupling 5. Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 4 hours. Validation Checkpoint: Perform TLC (Eluent: 9:1 DCM:MeOH with 1% Acetic Acid). The sulfonyl chloride (Rf ~0.7) should disappear, replaced by a new, highly UV-active product spot (Rf ~0.3).

Step 4: Acidic Quench & Phase Separation 6. Concentrate the reaction mixture under reduced pressure to remove the bulk of the pyridine. 7. Dilute the resulting residue with EtOAc (50 mL) and add 1M HCl dropwise until the aqueous phase reaches pH 2–3[3]. Validation Checkpoint: Verify the pH with indicator paper. The product will only partition into the organic layer if the carboxylic acid is fully protonated.

Step 5: Isolation 8. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with EtOAc (2 x 25 mL). 9. Combine the organic layers, wash with brine (30 mL), and dry over anhydrous MgSO₄. 10. Filter and concentrate in vacuo. Recrystallize the crude solid from hot ethanol/water to afford the pure target compound.

Workflow Step1 1. Amine Activation Dissolve aniline in Pyridine (0 °C) Step2 2. Electrophile Addition Dropwise addition of sulfonyl chloride Step1->Step2 Step3 3. Catalytic Coupling Stir at RT (4 h) | Check TLC Step2->Step3 Step4 4. Acidic Quench Add 1M HCl to pH 2-3 Step3->Step4 Step5 5. Phase Separation Extract with EtOAc | Wash with Brine Step4->Step5 Step6 6. Isolation Dry over MgSO4 | Recrystallize Step5->Step6

Caption: Optimized step-by-step workflow for the synthesis and isolation of the target sulfonamide.

Sources

Optimization

Technical Support Center: 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic Acid Dose-Response Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals working with 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals working with 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid (CAS: 327072-94-6). Small molecule screening frequently encounters physicochemical artifacts that distort dose-response curves (DRCs). This guide synthesizes structural causality, diagnostic workflows, and self-validating protocols to ensure high-fidelity screening data.

Part 1: Physicochemical Profile & Assay Vulnerabilities

To troubleshoot a compound, we must first understand its structural causality. 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid possesses specific moieties that dictate its behavior in aqueous assays:

  • Carboxylic Acid (pKa ~4.0): At a physiological pH of 7.4, this group is fully deprotonated. While this aids aqueous solubility, it makes the compound highly sensitive to acidic assay buffers (where it will precipitate) and drastically reduces passive cell membrane permeability.

  • Sulfonamide & Halogenated Aromatic Rings: High lipophilicity drives non-specific binding to polystyrene plasticware and carrier proteins like Bovine Serum Albumin (BSA).

  • Aggregation Potential: Like many lipophilic screening hits, at high micromolar concentrations (>30 µM), it is prone to forming colloidal aggregates. These aggregates sequester target proteins, leading to false positives or artifactual inhibition.

Part 2: Diagnostic Workflow for DRC Anomalies

G Start Observe DRC Anomaly A1 Flat Curve (No Inhibition) Start->A1 A2 Bell-Shaped Curve (Hook Effect) Start->A2 A3 Right-Shifted IC50 (Lower Potency) Start->A3 A4 High Variability (Poor Hill Slope) Start->A4 C1 Check Solubility / DMSO Precipitation A1->C1 C2 Check Aggregation / Fluorescence Quenching A2->C2 C3 Check Non-Specific Protein Binding (BSA) A3->C3 C4 Check Serial Dilution / Plastic Adsorption A4->C4 F1 Add 0.01% Triton X-100 or Lower Max Conc. C1->F1 F2 Run DLS or Counter-Screen C2->F2 F3 Titrate BSA in Assay Buffer C3->F3 F4 Use Low-Binding Plates & Fresh Stocks C4->F4

Diagnostic workflow for troubleshooting dose-response curve anomalies.

Part 3: Troubleshooting FAQs

Q1: My dose-response curve is completely flat, showing no inhibition even at 100 µM. What is happening? Causality: The compound likely precipitated out of solution when transitioning from 100% DMSO to the aqueous assay buffer. Because 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid contains lipophilic aromatic rings, exposing it directly to a large volume of water causes localized "crashing out." Solution: Perform serial dilutions in 100% DMSO first, then create an intermediate dilution in buffer before adding it to the final assay plate. Ensure the final DMSO concentration is ≤1% to maintain target viability. This aligns with standard compound handling practices outlined in the [1][2].

Q2: I am seeing a bell-shaped curve (inhibition increases, then decreases at the highest doses). Is this a hook effect? Causality: Bell-shaped curves in small molecule screening often indicate colloidal aggregation rather than a true biological hook effect. At high concentrations (>30 µM), the compound forms colloidal aggregates that non-specifically sequester the target protein or scatter light in the assay readout. This phenomenon is extensively documented by the [3][4][5]. Solution: Add a non-ionic detergent (e.g., 0.01% Triton X-100 or CHAPS) to the assay buffer. Detergents disrupt colloidal aggregates. Alternatively, use Dynamic Light Scattering (DLS) to verify aggregate formation.

Q3: The IC50 shifts significantly to the right (becomes less potent) when I change the assay buffer. Why? Causality: This compound is highly susceptible to non-specific protein binding due to its hydrophobic moieties. If your new buffer contains higher concentrations of carrier proteins like Bovine Serum Albumin (BSA) or fetal bovine serum (FBS), the effective free concentration of the compound decreases, artificially raising the IC50. Solution: Standardize the carrier protein concentration across all experiments. If running a biochemical assay, keep BSA constant (e.g., 0.01%).

Q4: My replicates have high variability and the Hill slope is extremely steep ( nH​>2.0 ). How do I fix this? Causality: A steep Hill slope is a classic hallmark of Pan-Assay Interference Compounds (PAINS) behavior, such as chemical reactivity, aggregation, or serial dilution errors (e.g., the compound adsorbing to the walls of polystyrene plates) as defined by [6][7][8]. Solution: Switch to low-binding polypropylene plates for all serial dilution steps. Ensure thorough trituration (pipetting up and down) at each step to prevent localized concentration gradients.

Q5: My compound shows sub-micromolar potency in biochemical assays but is completely inactive in cell-based assays. Why? Causality: The carboxylic acid moiety (pKa ~4.0) is fully deprotonated at physiological pH (7.4). While this negative charge improves aqueous solubility in biochemical buffers, it severely restricts passive diffusion across the hydrophobic lipid bilayer of cell membranes. Solution: If cellular target engagement is required, consider synthesizing a prodrug (e.g., an ester derivative) to mask the carboxylic acid, or utilize a permeabilizing agent if the assay format permits.

Part 4: Standardized 10-Point Dose-Response Protocol

To ensure a self-validating system, every DRC must include an intermediate dilution step to prevent precipitation and internal controls to validate dynamic range.

Workflow S1 10 mM DMSO Stock (327072-94-6) S2 10-Point Serial Dilution (100% DMSO, 3-fold) S1->S2 S3 Intermediate Dilution (Assay Buffer, 5% DMSO) S2->S3 S4 Transfer to Assay Plate (Final 1% DMSO) S3->S4 S5 Add Target/Cells & Incubate S4->S5 S6 Read Signal & Non-Linear Regression S5->S6

Standardized 10-point dose-response experimental workflow.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock of 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid in 100% anhydrous DMSO. Store aliquots at -20°C to prevent freeze-thaw degradation.

  • Serial Dilution (100% DMSO): In a low-binding polypropylene V-bottom plate, perform a 3-fold serial dilution across 10 points in 100% DMSO.

  • Intermediate Dilution: Transfer 2 µL of the DMSO dilution series into 98 µL of Assay Buffer (yielding 2% DMSO). Self-Validation Checkpoint: Visually inspect for cloudiness, which indicates precipitation.

  • Final Assay Plate: Transfer 10 µL of the intermediate dilution to 10 µL of the target/cell suspension in the final assay plate. The final top concentration will be 100 µM at 1% DMSO.

  • Incubation & Readout: Incubate according to assay specifications and read the signal. Self-Validation Checkpoint: Include a known reference inhibitor and a DMSO-only vehicle on every plate. Calculate the Z'-factor; a value >0.5 validates the assay independently of the test compound.

  • Data Analysis: Fit the data using a 4-parameter logistic (4PL) non-linear regression model as recommended by the [9].

Part 5: Data Presentation - DRC Parameter Diagnostics

Compare your non-linear regression outputs against this diagnostic table to rapidly identify experimental artifacts.

ParameterExpected RangeAnomalous ObservationDiagnostic MeaningCorrective Action
Top Plateau ~100% Activity<80% ActivityPoor solubility at high concentrations; compound crashing out.Check DMSO tolerance; add detergent.
Bottom Plateau ~0% Activity>20% ActivityPartial agonism/inhibition or assay background interference.Run orthogonal assay readout.
IC50 Assay-dependentRight-shifted (less potent)Target depletion, high protein binding (BSA/FBS).Titrate carrier proteins.
Hill Slope ( nH​ ) 0.8 to 1.2 >2.0 (Steep)PAINS behavior, aggregation, or serial dilution error.Use low-binding plates; add Triton X-100.
Hill Slope ( nH​ ) 0.8 to 1.2 <0.5 (Shallow)Multiple binding sites, impure compound, or target heterogeneity.Verify compound purity via LC-MS.
References
  • Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) / Eli Lilly & Company and the National Center for Advancing Translational Sciences URL:[Link]

  • New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays Source: Journal of Medicinal Chemistry (Baell J.B., Holloway G.A.) URL:[Link]

  • Colloidal Drug Formulations Can Explain "Bell-Shaped" Concentration-Response Curves Source: ACS Chemical Biology (Owen et al. / Shoichet Laboratory) URL:[Link]

  • How Do I Perform a Dose-Response Experiment? (Curve Fitting Guide) Source: GraphPad Support URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Target Engagement of 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic Acid: A Comparative Guide

In the landscape of modern drug discovery, unequivocally demonstrating that a molecule engages its intended protein target within a complex biological system is a cornerstone of a successful therapeutic program.[1][2] Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, unequivocally demonstrating that a molecule engages its intended protein target within a complex biological system is a cornerstone of a successful therapeutic program.[1][2] This guide provides an in-depth, comparative framework for validating the target engagement of a novel compound, 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid. The structural motifs of this compound, particularly the sulfamoylbenzoic acid core, are suggestive of interaction with protein kinases, a class of enzymes frequently implicated in oncology.

For the purpose of this illustrative guide, we will hypothesize that 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid, hereafter referred to as "Compound X," is a putative inhibitor of the B-Raf kinase . B-Raf is a critical serine/threonine kinase in the MAPK/ERK signaling pathway, and its mutated form, B-Raf V600E, is a key driver in a significant percentage of melanomas and other cancers.[3]

This guide will compare Compound X against a well-established B-Raf V600E inhibitor, Vemurafenib , to provide a clear benchmark for performance. We will explore a multi-faceted approach, combining direct biochemical and biophysical assays with cell-based methodologies to build a robust body of evidence for target engagement.[4][5]

Section 1: Biochemical and Biophysical Validation of Direct Target Engagement

The initial step in validating a hypothesized drug-target interaction is to demonstrate direct physical binding and functional consequence using purified components. This approach provides the cleanest assessment of the molecular interaction, free from the complexities of a cellular environment.[6]

Method 1: In Vitro Kinase Activity Assay

The most direct functional evidence of target engagement for an enzyme inhibitor is the modulation of its catalytic activity.[2] A biochemical kinase assay measures the ability of Compound X to inhibit B-Raf V600E from phosphorylating its substrate, MEK1.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Reconstitute recombinant active B-Raf V600E kinase and its substrate, kinase-dead MEK1 (K97R), in the reaction buffer.

    • Prepare a serial dilution of Compound X and Vemurafenib in DMSO, followed by a final dilution in the reaction buffer.

    • Prepare ATP at a concentration equal to the Km for B-Raf V600E.

  • Kinase Reaction:

    • To a 384-well plate, add 5 µL of the kinase/substrate mix.

    • Add 2.5 µL of the serially diluted compounds (or DMSO as a vehicle control).

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 2.5 µL of ATP.

    • Incubate for 1 hour at 30°C.

  • Signal Detection:

    • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition relative to the DMSO control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Method 2: Isothermal Titration Calorimetry (ITC)

ITC provides a comprehensive thermodynamic profile of the binding interaction by directly measuring the heat released or absorbed during the binding event.[7] This technique yields the binding affinity (Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy.

Experimental Protocol: ITC

  • Sample Preparation:

    • Dialyze purified B-Raf V600E protein extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Dissolve Compound X and Vemurafenib in the final dialysis buffer. Ensure the DMSO concentration is identical in both the protein and compound solutions to minimize artifacts.

  • ITC Experiment:

    • Load the B-Raf V600E solution (e.g., 20 µM) into the sample cell of the calorimeter.

    • Load the compound solution (e.g., 200 µM) into the injection syringe.

    • Perform a series of injections (e.g., 20 injections of 2 µL each) at a constant temperature (25°C).

  • Data Analysis:

    • Integrate the heat-change peaks for each injection.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters (Kd, ΔH, n).

Method 3: Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that provides real-time data on the kinetics of a molecular interaction, including the association rate (ka) and dissociation rate (kd), from which the equilibrium dissociation constant (Kd) can be calculated.[6][7]

Experimental Protocol: SPR

  • Chip Preparation:

    • Immobilize a high-purity B-Raf V600E protein onto a CM5 sensor chip surface via amine coupling.

    • Use a reference flow cell that has been activated and deactivated to serve as a control for non-specific binding.

  • Binding Analysis:

    • Prepare a series of concentrations of Compound X and Vemurafenib in a running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

    • Inject the compound solutions over the sensor and reference surfaces at a constant flow rate.

    • Monitor the change in the SPR signal (measured in response units, RU) during the association phase.

    • Inject running buffer to monitor the dissociation phase.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

    • Globally fit the kinetic data from all concentrations to a 1:1 Langmuir binding model to determine ka, kd, and calculate Kd (kd/ka).

Comparative Biochemical and Biophysical Data
ParameterCompound X (Hypothetical Data)Vemurafenib (Reference Data)Rationale for Comparison
Kinase IC₅₀ (ADP-Glo) 85 nM31 nMMeasures functional inhibition of the enzyme. A lower value indicates higher potency.
Binding Affinity Kd (ITC) 120 nM45 nMQuantifies the strength of the direct binding interaction.
Binding Affinity Kd (SPR) 115 nM42 nMProvides an orthogonal measure of binding affinity and kinetic details.
Dissociation Rate kd (SPR) 1.5 x 10⁻³ s⁻¹5.0 x 10⁻⁴ s⁻¹Indicates the stability of the drug-target complex. A slower off-rate (smaller kd) can lead to prolonged target inhibition.

Section 2: Cellular Target Engagement and Pathway Modulation

Demonstrating that a compound binds its target in a test tube is a critical first step, but it does not guarantee engagement within the complex and crowded environment of a living cell.[1] Cellular target engagement assays are essential for confirming that the compound can penetrate the cell membrane, reach its target, and exert a biological effect.

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[7][8] This method provides direct evidence of target engagement within intact cells or cell lysates.

Experimental Workflow: CETSA

A Treat intact cells with Compound X or DMSO B Heat cell suspensions across a temperature gradient A->B C Lyse cells by freeze-thaw cycles B->C D Separate soluble and precipitated proteins by centrifugation C->D E Analyze soluble fraction by Western Blot for B-Raf D->E F Plot soluble B-Raf vs. Temperature E->F G Determine thermal shift (ΔTm) F->G

Caption: CETSA workflow to determine target-induced thermal stabilization.

Experimental Protocol: CETSA

  • Cell Treatment:

    • Culture A375 cells (human melanoma, B-Raf V600E positive) to ~80% confluency.

    • Treat cells with varying concentrations of Compound X or Vemurafenib (or DMSO control) for 1 hour at 37°C.

  • Thermal Challenge:

    • Harvest and resuspend the cells in PBS. Aliquot the cell suspension into PCR tubes.

    • Heat the tubes in a thermal cycler to a range of temperatures (e.g., 45°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.

  • Lysis and Separation:

    • Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).

    • Pellet the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analysis:

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble B-Raf in each sample by Western blotting using a B-Raf specific antibody.

    • Quantify the band intensities and plot them as a percentage of the non-heated control against the temperature.

    • Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm). A positive shift in Tm indicates target engagement.

Method 2: Western Blot Analysis of Downstream Signaling

If Compound X truly engages and inhibits B-Raf, it should block the downstream signaling cascade. A hallmark of B-Raf inhibition is a decrease in the phosphorylation of its direct substrate, MEK, and the subsequent substrate, ERK.[3]

Signaling Pathway

cluster_pathway MAPK/ERK Signaling Pathway RAS RAS-GTP BRaf B-Raf V600E RAS->BRaf MEK MEK BRaf->MEK P pMEK p-MEK ERK ERK pERK p-ERK pMEK->ERK P Proliferation Cell Proliferation pERK->Proliferation CompoundX Compound X CompoundX->BRaf

Caption: Inhibition of the B-Raf signaling pathway by Compound X.

Experimental Protocol: Western Blot

  • Cell Treatment:

    • Seed A375 cells and allow them to adhere overnight.

    • Starve the cells in serum-free media for 4 hours.

    • Treat the cells with a dose-response of Compound X or Vemurafenib for 2 hours.

  • Lysis and Protein Quantification:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Immunoblotting:

    • Separate equal amounts of protein (e.g., 20 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Probe with primary antibodies against phospho-ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH).

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Detect the signal using an ECL substrate and an imaging system.

    • Quantify the band intensities. Normalize the p-ERK signal to the total ERK signal.

    • Plot the normalized p-ERK levels against compound concentration to determine the IC₅₀ for pathway inhibition.

Method 3: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a powerful live-cell method that quantifies compound binding at the target protein.[9] It relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer that binds to the same target. A test compound will compete with the tracer for binding, leading to a decrease in the BRET signal.

Experimental Workflow: NanoBRET™

A Transfect cells with B-Raf-NanoLuc® fusion construct B Plate cells and treat with a serial dilution of Compound X A->B C Add fluorescent NanoBRET® tracer to all wells B->C D Add Nano-Glo® substrate C->D E Measure donor (460 nm) and acceptor (610 nm) emissions D->E F Calculate BRET ratio (Acceptor/Donor) E->F G Plot BRET ratio vs. [Compound] to determine cellular IC₅₀ F->G

Caption: NanoBRET™ workflow for quantifying cellular target engagement.

Experimental Protocol: NanoBRET™

  • Cell Preparation:

    • Transiently transfect HEK293 cells with a plasmid encoding for a B-Raf-NanoLuc® fusion protein.

    • Plate the transfected cells in a 96-well white assay plate and incubate for 24 hours.

  • Compound Treatment:

    • Prepare a serial dilution of Compound X and Vemurafenib.

    • Add the compounds to the cells and incubate for 2 hours at 37°C.

  • Tracer and Substrate Addition:

    • Add the NanoBRET® fluorescent tracer (at a pre-determined optimal concentration) to all wells.

    • Equilibrate the plate at 37°C.

    • Add the Nano-Glo® substrate to generate the luminescent signal.

  • Signal Detection and Analysis:

    • Read the filtered luminescence at 460 nm (donor emission) and 610 nm (acceptor emission) on a BRET-capable plate reader.

    • Calculate the BRET ratio (610 nm / 460 nm).

    • Plot the BRET ratio against the compound concentration and fit the data to determine the cellular IC₅₀ for target displacement.

Comparative Cellular Engagement and Pathway Data
ParameterCompound X (Hypothetical Data)Vemurafenib (Reference Data)Rationale for Comparison
CETSA ΔTm at 10 µM +5.2 °C+7.8 °CConfirms direct target binding in the cellular milieu. A larger shift indicates stronger stabilization.
p-ERK Inhibition IC₅₀ 250 nM90 nMMeasures the functional consequence of target engagement on the downstream signaling pathway.
NanoBRET™ IC₅₀ 210 nM75 nMProvides a direct and quantitative measure of target occupancy by the compound in live cells.
Anti-proliferative IC₅₀ (A375) 300 nM110 nMLinks target engagement and pathway inhibition to a phenotypic outcome (inhibition of cancer cell growth).

Conclusion and Forward Look

This guide outlines a rigorous, multi-pronged strategy to validate the hypothesis that 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid (Compound X) is a B-Raf kinase inhibitor. By systematically progressing from direct, purified-component assays to complex, cell-based systems, we can build a compelling case for its mechanism of action.

The hypothetical data presented suggests that Compound X is a bona fide B-Raf inhibitor, albeit with lower potency than the clinical-grade comparator, Vemurafenib. The concordance between the biochemical IC₅₀, the cellular target engagement IC₅₀ (NanoBRET™), and the downstream pathway inhibition IC₅₀ (p-ERK) provides strong evidence that the compound's anti-proliferative effects are driven by on-target activity.[4]

Future work would involve expanding these studies to include selectivity profiling against a panel of other kinases to understand off-target effects, as well as initiating in vivo studies in relevant animal models to connect target engagement with therapeutic efficacy. The continued maturation and application of robust target engagement technologies are fundamental to de-risking drug candidates and increasing the probability of clinical success.[2][10]

References

  • Target Engagement Assays in Early Drug Discovery - PMC - NIH.
  • Target Engagement Assays - DiscoverX.
  • NanoBRET® Target Engagement | Live-Cell Compound Binding Assay.
  • Biophysical Target Engagement Assays in Chemical Biology and Pharmacological Research - Frontiers.
  • A Practical Guide to Target Engagement Assays - Selvita.
  • Determining target engagement in living systems - PMC.
  • Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - Frontiers.
  • Biophysical methods in early drug discovery - PMC.
  • The use of biophysical methods in the hit-to-lead process - Drug Target Review.
  • Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society.
  • Dual Targeting of BRAF and mTOR Signaling in Melanoma Cells with Pyridinyl Imidazole Compounds - PMC.

Sources

Comparative

A Comparative Guide to 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid (SLC-0111) and Other Carbonic Anhydrase IX Inhibitors for Cancer Therapy

This guide provides an in-depth, objective comparison of 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid, also known as SLC-0111, with other prominent inhibitors of Carbonic Anhydrase IX (CA IX). Designed for researc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid, also known as SLC-0111, with other prominent inhibitors of Carbonic Anhydrase IX (CA IX). Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic nuances, comparative efficacy, and experimental protocols relevant to the evaluation of these promising anti-cancer agents.

Introduction: The Rationale for Targeting Carbonic Anhydrase IX in Oncology

Solid tumors are often characterized by regions of hypoxia, a state of low oxygen that triggers a cascade of adaptive responses to promote cancer cell survival and progression. A key player in this process is the hypoxia-inducible factor-1α (HIF-1α), which upregulates the expression of several proteins, including the transmembrane enzyme Carbonic Anhydrase IX (CA IX).

CA IX is a zinc metalloenzyme that is highly overexpressed in a variety of cancers, including breast, lung, colon, and glioblastoma, while its expression in normal tissues is highly restricted. This tumor-specific expression makes it an attractive therapeutic target. CA IX plays a crucial role in maintaining the pH homeostasis of cancer cells within the acidic tumor microenvironment. By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, CA IX helps to maintain a neutral intracellular pH (pHi), which is essential for cell survival and proliferation, while contributing to the acidification of the extracellular space (pHe). This acidic pHe promotes tumor invasion, metastasis, and resistance to conventional therapies.

The inhibition of CA IX, therefore, represents a promising strategy to disrupt this critical survival mechanism of cancer cells, potentially leading to increased sensitivity to chemotherapy and radiotherapy. 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid (SLC-0111) is a potent and selective, first-in-class inhibitor of CA IX that has advanced to clinical trials.[1] This guide will compare its performance against other known CA IX inhibitors, providing the necessary data and methodologies for a comprehensive evaluation.

Mechanism of Action and the Structural Basis for Selectivity

The primary mechanism of action for sulfonamide-based CA inhibitors, including SLC-0111, Acetazolamide, and Dorzolamide, involves the coordination of the sulfonamide group to the zinc ion located in the active site of the enzyme. This interaction effectively blocks the binding of the natural substrate, carbon dioxide, thereby inhibiting the enzyme's catalytic activity.

The selectivity of these inhibitors for CA IX over other isoforms, particularly the ubiquitous cytosolic isoform CA II, is a critical factor in minimizing off-target side effects. This selectivity is largely determined by the specific amino acid residues lining the active site cavity. For instance, the active site of CA II contains a bulky phenylalanine residue at position 131 (Phe131), which can cause steric hindrance for certain inhibitor "tail" groups. In contrast, CA IX has a smaller valine residue at the equivalent position (Val131), creating a more accommodating hydrophobic pocket.[2][3] This structural difference allows for the design of inhibitors with moieties that can specifically interact with the unique features of the CA IX active site, leading to enhanced selectivity.

The "tail approach" in drug design exploits these differences by modifying the chemical groups attached to the core sulfonamide scaffold to achieve specific interactions with non-conserved residues in the active site of the target isoform.[2]

Signaling Pathway: The Role of CA IX in the Tumor Microenvironment

CAIX_Pathway cluster_TME Tumor Microenvironment (Acidic pHe) cluster_Cell Cancer Cell (Neutral pHi) Tumor_Cell Tumor_Cell Extracellular_Space Extracellular_Space Invasion_Metastasis Invasion & Metastasis Extracellular_Space->Invasion_Metastasis promotes Glycolysis Glycolysis Lactic_Acid Lactic_Acid Glycolysis->Lactic_Acid produces CO2_H2O CO2 + H2O H2CO3 H2CO3 HCO3_H HCO3- + H+ CO2_H2O->HCO3_H CAIX HCO3_H->Extracellular_Space H+ efflux CAIX CA IX MCT MCTs Hypoxia Hypoxia HIF-1α HIF-1α Hypoxia->HIF-1α induces HIF-1α->CAIX upregulates Lactic_Acid->Extracellular_Space efflux via MCTs

Caption: The role of Carbonic Anhydrase IX (CA IX) in maintaining pH homeostasis in the tumor microenvironment.

Comparative Inhibitory Activity

The efficacy of a carbonic anhydrase inhibitor is primarily determined by its inhibition constant (Ki), which represents the concentration of the inhibitor required to produce 50% inhibition of the enzyme. A lower Ki value indicates a more potent inhibitor. The following table summarizes the Ki values for SLC-0111 and other well-characterized CA inhibitors against the target isoform CA IX and the major off-target isoforms CA I and CA II.

InhibitorCA IX Ki (nM)CA I Ki (nM)CA II Ki (nM)CA XII Ki (nM)Selectivity (CA II / CA IX)References
SLC-0111 4550809604.5~21[2][4]
Acetazolamide 25250125.7~0.5[5][6]
Dorzolamide 5260001.93.5~0.04[7][8]
Brinzolamide 31>100003.25.1~0.1[9]
Indisulam 3.2304.5-~1.4[9]
U-NO2 1-15615[2]

Note: Ki values can vary slightly between different studies due to variations in experimental conditions.

As the data indicates, SLC-0111 demonstrates high potency against CA IX with a Ki of 45 nM. Importantly, it exhibits significantly lower affinity for the off-target isoforms CA I and CA II, with Ki values in the micromolar range. This results in a selectivity ratio (CA II Ki / CA IX Ki) of approximately 21, highlighting its preferential inhibition of the tumor-associated isoform. In contrast, the widely used CA inhibitor Acetazolamide is more potent against CA II (Ki = 12 nM) than CA IX (Ki = 25 nM), indicating a lack of selectivity. Similarly, Dorzolamide is a highly potent CA II inhibitor (Ki = 1.9 nM) with weaker activity against CA IX. The ureido-substituted benzenesulfonamide, U-NO2, shows very high potency for CA IX (Ki = 1 nM) and maintains good selectivity over CA II.[2]

In Vitro and In Vivo Anti-Cancer Efficacy

The ultimate measure of a CA IX inhibitor's potential is its ability to inhibit cancer cell growth and tumor progression. The following tables summarize key in vitro and in vivo data for SLC-0111 and comparator compounds.

In Vitro Anti-Cancer Activity
InhibitorCell LineAssayEndpointResultReferences
SLC-0111 Melanoma (A375-M6)CytotoxicityPotentiation of Dacarbazine/TemozolomideSignificant increase in cytotoxicity[10]
Breast (MCF7)CytotoxicityPotentiation of DoxorubicinSignificant increase in cytotoxicity[10]
Colorectal (HCT116)CytotoxicityPotentiation of 5-FluorouracilEnhanced cytostatic activity[10]
Glioblastoma (D456, 1016)Cell GrowthInhibition of tumorsphere growthSignificant inhibition[11]
Acetazolamide Renal Carcinoma (Caki-1, Caki-2, ACHN, A-498)Invasion AssayInhibition of invasion18-74% inhibition at 10 µM[1]
In Vivo Anti-Cancer Activity
InhibitorCancer ModelAnimal ModelTreatment RegimenKey FindingsReferences
SLC-0111 Glioblastoma (GBM)Mouse XenograftCombination with TemozolomideSignificant regression of xenografts and extended survival[11]
Metastatic Breast CancerMouse ModelMonotherapySuppression of tumor growth and attenuation of metastasis[2]
Acetazolamide Renal Cell Carcinoma (SKRC-52)Nude MiceConjugated to a cytotoxic payloadDelayed tumor growth[12][13]
Intestinal PolypsMin Mice200-400 ppm in dietReduced number of intestinal polyps[14]
Dorzolamide Ehrlich's CarcinomaMice3, 10, or 30 mg/kg/day, i.p.Synergistic antitumor activity with Mitomycin C[15]

Preclinical studies have consistently demonstrated the anti-tumor efficacy of SLC-0111, both as a single agent and in combination with standard-of-care chemotherapies.[10][11] For example, in glioblastoma models, the combination of SLC-0111 and temozolomide led to significant tumor regression and prolonged survival.[11] In vivo studies with acetazolamide have also shown anti-tumor effects, although often as part of a drug conjugate or at relatively high doses.[12][13][14] Dorzolamide has been shown to synergize with mitomycin C in a mouse model of Ehrlich's carcinoma.[15]

Experimental Protocols

A critical component of evaluating CA inhibitors is the accurate and reproducible measurement of their inhibitory activity. The stopped-flow CO2 hydration assay is the gold standard method for determining the kinetic parameters of CA inhibition.

Experimental Workflow: Stopped-Flow CO2 Hydration Assay

Sources

Validation

A Head-to-Head Comparison of Two Potent and Selective Mcl-1 Inhibitors: S63845 vs. AMG-176

In the landscape of targeted cancer therapy, the B-cell lymphoma 2 (Bcl-2) family of proteins represents a critical node in the regulation of apoptosis, or programmed cell death. Among its members, Myeloid cell leukemia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted cancer therapy, the B-cell lymphoma 2 (Bcl-2) family of proteins represents a critical node in the regulation of apoptosis, or programmed cell death. Among its members, Myeloid cell leukemia 1 (Mcl-1) has emerged as a high-priority target due to its frequent overexpression in a multitude of cancers, which contributes to tumor survival and resistance to conventional therapies.[1][2] This guide provides a detailed comparative analysis of two leading selective Mcl-1 inhibitors, S63845 and AMG-176, intended for researchers and drug development professionals. While the initial query mentioned 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid, the public scientific literature more extensively details the preclinical and clinical development of S63845 and AMG-176, making them more suitable for a comprehensive and data-driven comparison of Mcl-1 targeted therapies.

The Central Role of Mcl-1 in Cancer Cell Survival

Mcl-1 is an anti-apoptotic protein that sequesters pro-apoptotic proteins, such as Bak and Bax, preventing them from inducing mitochondrial outer membrane permeabilization and subsequent cell death.[3][4] Cancer cells often become dependent on the high levels of Mcl-1 for their survival, a phenomenon known as "Mcl-1 addiction."[1] Therefore, the direct inhibition of Mcl-1 is a promising therapeutic strategy to restore the apoptotic potential of cancer cells.

Mechanism of Action: Releasing the Brakes on Apoptosis

Both S63845 and AMG-176 are BH3 mimetics, small molecules designed to mimic the binding of pro-apoptotic BH3-only proteins to the BH3-binding groove of Mcl-1.[5][6] This competitive binding displaces pro-apoptotic effector proteins like Bak and Bax, which are then free to oligomerize and trigger the intrinsic mitochondrial apoptotic pathway, leading to caspase activation and cell death.[3][7][8]

Mcl-1 Inhibition Pathway cluster_normal Normal Cell Survival cluster_inhibited Mcl-1 Inhibition Mcl1_N Mcl-1 Bak_N Bak/Bax Mcl1_N->Bak_N Sequesters Apoptosis_N Apoptosis Blocked Mcl1_I Mcl-1 Bak_I Free Bak/Bax Mcl1_I->Bak_I Releases Inhibitor S63845 / AMG-176 Inhibitor->Mcl1_I Binds to BH3 groove Apoptosis_I Apoptosis Induced Bak_I->Apoptosis_I Activates

Caption: Mechanism of Mcl-1 inhibition by BH3 mimetics.

Comparative In Vitro Efficacy

Both S63845 and AMG-176 exhibit potent and selective inhibition of Mcl-1, leading to cell death in Mcl-1-dependent cancer cell lines. The following table summarizes their reported binding affinities and in vitro cytotoxicities against various hematological cancer cell lines.

ParameterS63845AMG-176
Binding Affinity (Kd or Ki) Kd: 0.19 nM (human Mcl-1)[6][8]Ki: 0.06 nM[1]
Selectivity No discernible binding to Bcl-2 or Bcl-xL[8]>10,000-fold selective over Bcl-2 and Bcl-xL[1]
AML Cell Line IC50 4–233 nM (across 8 cell lines)[1]Potent activity in AML cell lines[7]
Multiple Myeloma IC50 Sensitive (IC50 <0.1 µM) in some lines[4]Potent activity in multiple myeloma lines[7]
CLL Patient Samples Not extensively reported30-45% cell death at 100-300 nM after 24h[9][10]

Note: IC50 values can vary depending on the specific cell line and assay conditions.

Preclinical In Vivo Antitumor Activity

In vivo studies in various xenograft models have demonstrated the potent antitumor activity of both compounds.

S63845:

  • In an acute myeloid leukemia (AML) xenograft model, treatment with 25 mg/kg of S63845 resulted in complete remission in 6 out of 8 mice after 80 days.[1]

  • In a multiple myeloma model, S63845 induced complete regression in 7 out of 8 mice at a dose of 25 mg/kg.[4]

  • The compound has shown an acceptable safety margin in preclinical models.[6][8]

AMG-176:

  • Demonstrated robust tumor growth inhibition in xenograft models of hematologic malignancies.[7]

  • Showed a clear pharmacokinetic/pharmacodynamic relationship with on-mechanism activity, as measured by Bak and caspase activation.[7]

  • Effective in aggressive B-cell lymphoma models, with IC50 values in the nanomolar to low micromolar range.[11]

Clinical Development and Challenges

Several Mcl-1 inhibitors, including AMG-176 and a derivative of the S63845 series (S64315/MIK665), have entered clinical trials.[2][12] However, a significant challenge for this class of drugs has been the emergence of on-target cardiotoxicity, manifested by increases in cardiac troponin levels in some patients.[12][13][14] This has led to the termination of some clinical trials and highlights the critical need for a therapeutic window where cancer cells are more sensitive to Mcl-1 inhibition than healthy tissues, particularly cardiomyocytes.

Experimental Protocol: In Vitro Cell Viability Assay

The following is a generalized protocol for assessing the cytotoxic effects of Mcl-1 inhibitors on cancer cell lines.

Cell Viability Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout Cell_Culture 1. Culture Cells (e.g., AML cell line) Harvest 2. Harvest & Count Cells Cell_Culture->Harvest Seed 3. Seed Cells in 96-well plate Harvest->Seed Add_Compound 5. Add Compound to Wells Seed->Add_Compound Plate cells Compound_Prep 4. Prepare Serial Dilutions (S63845 / AMG-176) Compound_Prep->Add_Compound Incubate 6. Incubate (e.g., 24-72h) Add_Compound->Incubate Add_Reagent 7. Add Viability Reagent (e.g., CellTiter-Glo) Incubate->Add_Reagent After incubation Incubate_Reagent 8. Incubate (10 min) Add_Reagent->Incubate_Reagent Read_Luminescence 9. Read Luminescence Incubate_Reagent->Read_Luminescence Analyze 10. Analyze Data (IC50) Read_Luminescence->Analyze

Caption: Workflow for an in vitro cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture Mcl-1-dependent cancer cells (e.g., MOLM-13 for AML) in appropriate media and conditions.

    • Harvest cells during the logarithmic growth phase and perform a cell count.

    • Seed the cells into a 96-well opaque plate at a density of 5,000-10,000 cells per well in 100 µL of media.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the Mcl-1 inhibitor (S63845 or AMG-176) in DMSO.

    • Perform serial dilutions of the compound in culture media to achieve the desired final concentrations.

    • Add the diluted compound to the appropriate wells. Include vehicle-only (DMSO) controls.

  • Incubation:

    • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment (using a luminescent assay like CellTiter-Glo®):

    • Equilibrate the plate and the viability reagent to room temperature.

    • Add a volume of the viability reagent equal to the volume of media in the well (e.g., 100 µL).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized viability against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Conclusion

Both S63845 and AMG-176 are highly potent and selective Mcl-1 inhibitors that have demonstrated significant preclinical efficacy in various cancer models, particularly hematological malignancies. Their development has validated Mcl-1 as a druggable and important target in oncology. While their binding affinities and in vitro potencies are comparable, the ultimate clinical utility of these and other Mcl-1 inhibitors will depend on navigating the on-target toxicity challenges to achieve a safe and effective therapeutic window in patients. Further research into dosing schedules, combination therapies, and patient selection biomarkers will be crucial for the successful clinical translation of this promising class of anticancer agents.

References

  • Targeting MCL-1 in cancer: current status and perspectives - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

  • S-63845 is a highly potent and selective MCL1 inhibitor with efficacy in cancer models. (2016, October 26). BioWorld. Retrieved March 20, 2026, from [Link]

  • Abstract DDT01-01: The discovery and preclinical characterization of AMG 176: A first-in-class Mcl-1 inhibitor in clinical development for multiple myeloma. (2017, July 1). Cancer Research. Retrieved March 20, 2026, from [Link]

  • MCL-1: A TARGET WITH IMMENSE POTENTIAL IN ONCOLOGY. (2024, May 29). Captor Therapeutics. Retrieved March 20, 2026, from [Link]

  • A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies. (2024, November 1). AACR Journals. Retrieved March 20, 2026, from [Link]

  • Targeting MCL-1 protein to treat cancer: opportunities and challenges. (n.d.). Frontiers. Retrieved March 20, 2026, from [Link]

  • The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models. (2016, October 27). AML Hub. Retrieved March 20, 2026, from [Link]

  • AMG-176, an Mcl-1 Antagonist, Shows Preclinical Efficacy in Chronic Lymphocytic Leukemia. (2020, July 15). Clinical Cancer Research. Retrieved March 20, 2026, from [Link]

  • AMG-176, an Mcl-1 antagonist, shows preclinical efficacy in chronic lymphocytic leukemia - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

  • FDA Places Trials of MCL-1 Inhibitor on Clinical Hold. (2021, December 30). ASH Publications. Retrieved March 20, 2026, from [Link]

  • Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model. (2025, August 27). ACS Publications. Retrieved March 20, 2026, from [Link]

  • Myeloid Cell Leukemia 1 Small Molecule Inhibitor S63845 Synergizes with Cisplatin in Triple-Negative Breast Cancer - PMC. (2023, September 8). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

  • AMG176, an MCL-1 Inhibitor, is Active in Pre-clinical Models of Aggressive B-cell Lymphomas - PMC. (2023, April 19). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

  • Natural Products as Mcl-1 Inhibitors: A Comparative Study of Experimental and Computational Modelling Data. (2022, September 6). MDPI. Retrieved March 20, 2026, from [Link]

  • Humanized Mcl-1 mice enable accurate pre-clinical evaluation of MCL-1 inhibitors destined for clinical use. (2018, June 14). bioRxiv. Retrieved March 20, 2026, from [Link]

  • Selective MCL-1 inhibitor ABBV-467 is efficacious in tumor models but is associated with cardiac troponin increases in patients - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

  • Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC. (2008, February 19). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

  • Inhibition of K-RAS4B by a Unique Mechanism of Action: Stabilizing Membrane-Dependent Occlusion of the Effector-Binding Site. (2018, November 15). PubMed. Retrieved March 20, 2026, from [Link]

  • (PDF) Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. (2026, February 10). ResearchGate. Retrieved March 20, 2026, from [Link]

  • (PDF) N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. (2022, May 5). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. (2023, February 23). MDPI. Retrieved March 20, 2026, from [Link]

  • 1,3-Dichloroadamantyl-Containing Ureas as Potential Triple Inhibitors of Soluble Epoxide Hydrolase, p38 MAPK and c-Raf. (2023, December 26). MDPI. Retrieved March 20, 2026, from [Link]

  • Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX - PMC. (2021, December 23). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

  • Registered report: RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth. (2016, February 16). eLife. Retrieved March 20, 2026, from [Link]

Sources

Comparative

A Comparative Guide to Confirming the Mechanism of Action of 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid as a MATE1 Inhibitor

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm and characterize the inhibitory action of 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid on th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm and characterize the inhibitory action of 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid on the human Multidrug and Toxin Extrusion Transporter 1 (MATE1, SLC47A1). We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and compare the compound's activity with other known MATE1 inhibitors, supported by experimental data.

Introduction: The Critical Role of MATE1 in Drug Disposition

The human MATE1 transporter is a key player in the elimination of xenobiotics and endogenous waste products.[1] As a proton/organic cation antiporter, it is highly expressed on the apical membrane of renal proximal tubule cells and the canalicular membrane of hepatocytes.[2][3] In these locations, MATE1 works in concert with basolateral uptake transporters, such as the Organic Cation Transporter 2 (OCT2) in the kidney, to facilitate the vectorial transport of substrates from the blood into the urine or bile.[3][4]

Inhibition of MATE1 can lead to significant drug-drug interactions (DDIs), altering the pharmacokinetics of co-administered drugs and potentially causing toxicity.[1][5] Therefore, identifying and characterizing potent and selective MATE1 inhibitors like 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid is crucial for both mechanistic studies and predictive toxicology. This guide outlines the essential experiments to definitively confirm its mechanism of action.

The MATE1-OCT2 Axis in Renal Clearance

To understand the impact of MATE1 inhibition, it is essential to visualize its role in the physiological context of renal clearance. MATE1 does not act in isolation. In the kidney, it forms a critical efflux pathway for cationic drugs that are first taken up from the bloodstream into the proximal tubule cells by OCT2.

cluster_pathway OCT2 OCT2 (SLC22A2) Uptake of Organic Cations (OC+) OC_cell OC+ MATE1 MATE1 (SLC47A1) Efflux of OC+ for H+ Urine Urine (Apical Side) H_cell H+ Blood Blood (Basolateral Side) OC_blood OC+ OC_blood->OCT2:f1 Uptake OC_cell->MATE1:f1 Efflux H_urine H+ H_urine->MATE1:f1 Antiport

Caption: Vectorial transport of organic cations (OC+) in the kidney.

Experimental Confirmation: MATE1 Inhibition Assay

The cornerstone for confirming the mechanism of action is a direct, in vitro transport assay using a cell line that overexpresses human MATE1. This allows for the precise measurement of the compound's inhibitory effect on MATE1-mediated substrate transport.

Rationale for Assay Design
  • Cell System: Human Embryonic Kidney 293 (HEK293) cells are commonly used as they provide a low-background system when transfected to stably overexpress a single transporter like MATE1.[6] This isolates the activity of interest.

  • Substrate Choice: A fluorescent substrate like 4-(4-(dimethylamino)styryl)-N-methylpyridinium (ASP+) or a radiolabeled substrate such as [¹⁴C]tetraethylammonium (TEA) or [¹⁴C]metformin are ideal.[1][6] These are well-characterized MATE1 substrates. For high-throughput screening, fluorescent probes are often preferred for their simplicity.[5]

  • Driving Force: MATE1 is an antiporter that uses an outwardly directed proton (H+) gradient to drive substrate efflux.[3][7] To measure inhibition via a substrate uptake assay, this gradient must be artificially created. Pre-incubating the cells with ammonium chloride (NH₄Cl) loads the cells with NH₃ and H+. When the NH₄Cl is removed, the neutral NH₃ diffuses out rapidly, leaving the protons behind and creating the necessary acidic intracellular environment to drive substrate uptake.[6][7]

Experimental Workflow Diagram

arrow arrow Start Start Step1 Seed MATE1-HEK293 & Vector-HEK293 cells in 96-well plates Start->Step1 Step2 Incubate cells for 24-48 hours Step1->Step2 Step3 Wash cells with uptake buffer Step2->Step3 Step4 Pre-incubate with test compound (e.g., 3-sulfamoylbenzoic acid) or vehicle Step3->Step4 Step5 Establish proton gradient (Pre-incubate with NH4Cl) Step4->Step5 Step6 Initiate uptake by adding fluorescent or radiolabeled MATE1 substrate Step5->Step6 Step7 Incubate for a defined time (e.g., 1-5 min in linear range) Step6->Step7 Step8 Stop uptake by washing with ice-cold buffer Step7->Step8 Step9 Lyse cells and measure signal (Fluorescence or Scintillation Counting) Step8->Step9 End Calculate % Inhibition & IC50 Step9->End

Caption: Workflow for MATE1 substrate uptake inhibition assay.

Detailed Step-by-Step Protocol: IC₅₀ Determination

This protocol is designed to be self-validating by including both a positive control inhibitor and a negative control cell line.

  • Cell Culture: Seed HEK293 cells stably transfected with human MATE1 and control cells transfected with an empty vector into 96-well poly-D-lysine coated plates at an appropriate density. Culture for 24-48 hours to form a confluent monolayer.

  • Compound Preparation: Prepare a serial dilution of 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid (e.g., from 0.01 µM to 100 µM) in transport buffer. Also prepare solutions for a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., 25 µM Cimetidine).[6]

  • Proton Gradient Establishment:

    • Wash the cell monolayers twice with a pre-warmed transport buffer.

    • Pre-incubate the cells with transport media containing 30 mM ammonium chloride for 20 minutes at 37°C.[6] This step acidifies the cytosol.

  • Inhibitor Pre-incubation:

    • Remove the ammonium chloride buffer.

    • Immediately add the buffers containing the different concentrations of the test compound, vehicle, or positive control.

  • Substrate Uptake:

    • Initiate the transport reaction by adding the MATE1 substrate (e.g., 2 µM ASP+).[5] The chosen concentration should ideally be below the substrate's Kₘ value to ensure the assay is sensitive to competitive inhibition.[5]

    • Incubate for a short period (e.g., 1.5 minutes) at 37°C. This time must be within the linear range of transport, which should be determined in preliminary experiments.[5]

  • Reaction Termination: Stop the uptake by rapidly aspirating the substrate solution and washing the cells three times with ice-cold transport buffer.

  • Quantification:

    • Lyse the cells with a suitable lysis buffer.

    • Measure the intracellular substrate concentration using a fluorescence plate reader (for ASP+) or a liquid scintillation counter (for radiolabeled substrates).

  • Data Analysis:

    • Subtract the signal from the empty vector control cells from the MATE1-expressing cells to determine MATE1-specific transport.

    • Normalize the data to the vehicle control (defined as 100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Comparative Analysis: Benchmarking Against Alternatives

To understand the significance of 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid, its inhibitory potency must be compared against other known MATE1 inhibitors. This comparison provides context for its potential utility as a research tool or its risk profile in drug development.

InhibitorClass / Primary UseMATE1 IC₅₀ (µM)Selectivity ProfileMechanism of Action
Cimetidine H₂ receptor antagonist~1.2[1][5]Pan-inhibitor of MATE1, MATE2-K, and OCT2[5]Competitive
Pyrimethamine AntimalarialPotent; Sub-µMConsidered relatively selective for MATEs over OCTs[2]Competitive
Nilotinib Tyrosine Kinase Inhibitor~0.38 (human)[6]Also inhibits other transporters; species-dependent potency[6]Non-competitive, Reversible[6]
Granisetron 5-HT₃ antagonistPotent; Sub-µMMore potent against MATE1 than OCT2[8]Not fully elucidated

This table summarizes representative data from multiple studies. Exact IC₅₀ values can vary based on experimental conditions.

Confirming Selectivity: Essential Counter-Screens

A key aspect of characterizing any inhibitor is to determine its selectivity. For a MATE1 inhibitor, the most critical counter-screens are against functionally related transporters, namely MATE2-K (SLC47A2) and OCT2 (SLC22A2).

  • Rationale: MATE2-K is another isoform of the MATE transporter, while OCT2 is the primary uptake transporter that works in series with MATE1 in the kidney.[1][3] Inhibition of OCT2 would produce a different physiological outcome than selective MATE1 inhibition. For instance, a selective MATE1 inhibitor would be expected to increase the intracellular accumulation of a substrate in cells co-expressing OCT2 and MATE1, whereas a pan-inhibitor might not.[4][9]

  • Methodology: The experimental protocol for counter-screening is identical to the one described for MATE1, except it utilizes cell lines stably overexpressing human MATE2-K or human OCT2. By determining the IC₅₀ values for these transporters, a selectivity ratio can be calculated (e.g., IC₅₀-OCT2 / IC₅₀-MATE1), providing a quantitative measure of selectivity.

Conclusion

References

  • Wittwer, M. B., et al. (2013). Discovery of Potent, Selective Multidrug And Toxin Extrusion Transporter 1 (MATE1, SLC47A1) Inhibitors Through Prescription Drug Profiling and Computational Modeling. Journal of Medicinal Chemistry, 56(3), 781–795. [Link]

  • Levy, R. H., et al. (2021). In Vitro and In Vivo Inhibition of MATE1 by Tyrosine Kinase Inhibitors. Pharmaceutics, 13(10), 1546. [Link]

  • Wittwer, M. B., et al. (2012). Discovery of Potent, Selective Multidrug and Toxin Extrusion Transporter 1 (MATE1, SLC47A1) Inhibitors Through Prescription Drug Profiling and Computational Modeling. Journal of Medicinal Chemistry. [Link]

  • BioIVT. MATE1 Transporter Assay. BioIVT. [Link]

  • Solvo Biotechnology. MATE1 - Transporters. Solvo Biotechnology. [Link]

  • Müller, F., et al. (2014). Effects of inhibitors on the interplay of OCT2 and MATE1. ResearchGate. [Link]

  • Müller, J., & Fromm, M. F. (2016). Structure and function of multidrug and toxin extrusion proteins (MATEs) and their relevance to drug therapy and personalized medicine. U-PGx. [Link]

  • Kajiwara, M., et al. (2008). Human multidrug and toxin extrusion 1 (MATE1/SLC47A1) transporter: functional characterization, interaction with OCT2 (SLC22A2), and single nucleotide polymorphisms. American Journal of Physiology-Cell Physiology. [Link]

  • Pávková, I., et al. (2013). Multidrug and toxin extrusion proteins (MATE/SLC47); role in pharmacokinetics. PubMed. [Link]

  • Sano, R., et al. (2024). Prediction of Inhibitory Activity against the MATE1 Transporter via Combined Fingerprint- and Physics-Based Machine Learning Models. ACS Publications. [Link]

  • Salphati, L., et al. (2021). In Vitro Inhibition of Renal OCT2 and MATE1 Secretion by Antiemetic Drugs. MDPI. [Link]

Sources

Safety & Regulatory Compliance

Safety

3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid proper disposal procedures

The management and disposal of complex active pharmaceutical ingredients (APIs) and their synthetic intermediates require precision to ensure regulatory compliance and laboratory safety. 3-[(5-Chloro-2-methoxyphenyl)sulf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The management and disposal of complex active pharmaceutical ingredients (APIs) and their synthetic intermediates require precision to ensure regulatory compliance and laboratory safety. 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid (CAS: 327072-94-6) presents a unique set of disposal challenges. Because its molecular architecture includes a halogen (chlorine), a sulfonamide linkage, and a carboxylic acid moiety, it cannot be treated as generic organic waste[1].

This guide provides researchers, EHS professionals, and drug development scientists with authoritative, step-by-step operational workflows for the safe handling, segregation, and disposal of this compound, grounded in EPA and RCRA standards[2][3].

Hazard Assessment & Disposal Causality

To build a self-validating safety protocol, laboratory personnel must understand why specific disposal routes are chosen. The chemical properties of 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid dictate its waste trajectory:

  • The Halogen Factor (Chlorine): The presence of a chlorine atom on the phenyl ring mandates that any organic solution containing this compound be segregated into a halogenated waste stream . Incinerating halogenated compounds requires specialized high-temperature facilities equipped with alkaline scrubbers. If mixed with non-halogenated waste, combustion can release highly toxic dioxins and hydrochloric acid (HCl) gas[4].

  • Acidic Moieties: The carboxylic acid group (pKa ~4) and the sulfonamide proton allow this compound to form water-soluble salts in basic conditions (e.g., NaOH or KOH solutions). Consequently, aqueous waste streams containing this compound must be carefully pH-monitored and kept separate from acidic streams to prevent sudden precipitation and pressure buildup[5].

  • Physical State: As a dry powder, the compound poses an inhalation hazard. Sweeping or aggressive dry-transfer methods can aerosolize the particles, necessitating wet-wiping or HEPA-filtered vacuuming during spill responses[3].

Table 1: Chemical Properties Influencing Disposal Logistics
PropertyCharacteristicOperational Disposal Implication
Molecular Formula C14H12ClNO5SContains Cl and S. Must be classified and manifested as halogenated waste.
Molecular Weight 341.77 g/mol Heavy organic solid; generates inhalable particulate dust if swept dry.
Functional Groups Carboxylic acid, SulfonamideSoluble in basic aqueous solutions. Do not mix with strong oxidizers.
Physical State Solid (Powder/Crystals)Requires dust-minimizing cleanup protocols (e.g., damp wiping).

Waste Segregation & Accumulation Workflow

Improper segregation is the leading cause of regulatory fines and laboratory accidents. The workflow below maps the precise decision tree for segregating 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid based on its state at the time of disposal.

WasteSegregation Start Waste Generation: 3-[(5-Chloro-2-methoxyphenyl) sulfamoyl]benzoic acid Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Dissolved in Solvent) Start->Liquid Halogenated Halogenated Organic Waste Stream Solid->Halogenated Treat as halogenated due to Cl atom Liquid->Halogenated Organic Solvents (DMSO, DCM) Aqueous Aqueous Waste (Basic Solutions) Liquid->Aqueous Aqueous Base (NaOH, KOH) Incineration High-Temp Incineration (EPA Approved TSDF) Halogenated->Incineration Aqueous->Incineration pH adjust & manifest

Workflow for segregating 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid waste streams.

Table 2: Waste Segregation & Compatibility Matrix
Waste TypePrimary Container TypeSecondary ContainmentIncompatible Materials
Solid Waste (Vials, Powders) High-Density Polyethylene (HDPE)Plastic bin (segregated from liquids)Strong oxidizers, strong bases (if dry)
Organic Solutions (DMSO/DCM) Amber Glass or PTFE-lined HDPEFlammable/Halogenated cabinetAqueous acids, reactive metals
Aqueous Solutions (Basic) HDPE CarboyCorrosive/Base cabinetAcids (risk of rapid precipitation)

Step-by-Step Disposal Methodologies

Protocol A: Routine Disposal of Solid Reagents and Consumables

This protocol applies to expired bulk powders, contaminated weighing boats, spatulas, and pipette tips.

  • Collection: Place all solid waste directly into a designated, rigid, leak-proof container (e.g., an HDPE pail lined with a clear, heavy-duty plastic bag).

  • Labeling (Critical Step): Immediately affix a hazardous waste label. Check the boxes for "Toxic" and "Halogenated." Write the full chemical name: 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid. Causality: The EPA prohibits the use of chemical formulas or abbreviations on waste labels to ensure emergency responders can rapidly identify hazards[5][6].

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA) within the line of sight of the generation point.

  • Closure: The container must remain tightly sealed at all times unless actively receiving waste. Leaving a container open violates RCRA regulations and risks aerosolization[2][5].

Protocol B: Disposal of Liquid Solutions (Organic & Aqueous)

Note: Even if dissolved in a non-halogenated solvent like DMSO or Methanol, the resulting mixture must be treated as halogenated due to the solute's chlorine atom.

  • Segregation: Identify the solvent base.

    • Organic Solvents: Transfer to the "Halogenated Organic Waste" carboy.

    • Aqueous Bases: Transfer to the "Aqueous Base Waste" carboy. Do not mix with organic solvents to prevent phase separation and hazardous pressure buildup[4].

  • Transfer Mechanics: Use a dedicated, chemically compatible funnel to transfer the liquid. Causality: You must remove the funnel immediately after the transfer and recap the carboy. Leaving a funnel in the container allows volatile organic compounds (VOCs) to escape, violating EPA closed-container mandates[5].

  • Volume Management: Fill liquid waste containers to a maximum of 90% capacity . This headspace is required to accommodate vapor expansion caused by temperature fluctuations, preventing container rupture[7].

Protocol C: Spill Response and Decontamination

In the event of an accidental release, follow this logical progression to contain the hazard without exacerbating exposure risks.

SpillResponse Spill Spill Identified: Compound or Solution Assess Assess Scale & Don PPE Spill->Assess SolidSpill Solid Spill Assess->SolidSpill LiquidSpill Solution Spill Assess->LiquidSpill Sweep Damp Wiping (Avoid Dust Generation) SolidSpill->Sweep Absorb Use Inert Absorbent (Sand/Vermiculite) LiquidSpill->Absorb Container Seal in Hazardous Waste Container Sweep->Container Absorb->Container Label Label as Halogenated Solid Waste Container->Label

Step-by-step spill response and containment logic for halogenated sulfonamide derivatives.

  • Assessment & PPE: Evacuate non-essential personnel. Don nitrile gloves, safety goggles, and a lab coat. If the spill involves a volatile solvent vehicle, utilize a respirator or ensure the area is heavily ventilated[3].

  • Solid Spill Containment: Do not dry-sweep the powder. Causality: Dry sweeping aerosolizes the API, creating an inhalation hazard. Instead, gently cover the powder with damp paper towels (using water or a mild solvent) to suppress dust, then carefully scoop the material into a solid waste container[3][7].

  • Liquid Spill Containment: Encircle the spill with an inert absorbent material (e.g., vermiculite or sand). Avoid combustible absorbents like sawdust, which can react if the solvent mixture is oxidizing[7].

  • Final Decontamination: Wash the affected surface with a mild detergent solution, followed by a water wipe-down. Dispose of all cleaning materials, including gloves and wipes, as solid halogenated hazardous waste.

Regulatory Compliance & Documentation

Maintaining a compliant laboratory environment requires strict adherence to federal tracking systems.

  • EPA Subpart K (Academic & Research Laboratories): If your institution operates under EPA Subpart K, ensure that unwanted materials are removed from the laboratory SAA within six months, or immediately once the volume limit (typically 55 gallons of hazardous waste or 1 quart of acutely hazardous waste) is reached[3][8].

  • Manifesting: When transferring waste to a Central Accumulation Area (CAA), institutional EHS professionals must log the estimated mass of the compound and the exact volume of the solvent on a standardized RCRA waste manifest[6].

  • TSDF Handoff: Final disposal must be executed by a certified Treatment, Storage, and Disposal Facility (TSDF) capable of high-temperature halogenated incineration[7][9].

References

  • American Chemical Society (ACS). "Regulation of Laboratory Waste." Available at: [Link]

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Available at: [Link]

  • MLI Environmental. "Chemical Waste Disposal Guidelines for Educational Facilities." Available at: [Link]

  • Columbia University Environmental Health & Safety. "Hazardous Chemical Waste Management Guidelines." Available at: [Link]

  • GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly." Available at: [Link]

  • Lab Manager. "Managing Hazardous Chemical Waste in the Lab." Available at: [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid: Personal Protective Equipment and Disposal

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid, a substituted sulfonamide benzoic acid derivative, demands a proactive and informed approach to personal protection. This guide provides a detailed, experience-driven framework for the safe handling and disposal of this compound, grounded in established safety principles for related chemical classes.

Disclaimer: At the time of writing, a specific Safety Data Sheet (SDS) for 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid (CAS No. 327072-94-6) was not publicly available. The following recommendations are synthesized from the safety profiles of structurally analogous compounds, including sulfonamides, aromatic carboxylic acids, and chlorinated organic compounds. It is imperative to consult the supplier-specific SDS upon receipt of the material and to conduct a thorough, lab-specific risk assessment before commencing any work.

Hazard Assessment: Understanding the Risks

Based on the chemical structure, 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid is anticipated to be a solid, likely a crystalline powder. The primary routes of occupational exposure are inhalation of dust particles, dermal contact, and eye contact. While specific toxicological data is unavailable, related compounds exhibit a range of hazards:

  • Skin and Eye Irritation: A common characteristic of aromatic carboxylic acids and sulfonamides.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of fine dust can lead to irritation of the respiratory system.[4][5]

  • Potential for Harm if Swallowed or Inhaled: Systemic effects cannot be ruled out without specific data. Some related compounds are known to be toxic if swallowed or harmful in contact with the skin.[2][6][7]

  • Photosensitivity and Air Sensitivity: Some related compounds are sensitive to light and air, which may affect their stability and reactivity.[8]

  • Hazardous Decomposition: In the event of a fire, thermal decomposition may produce toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride gas.[2][6][8]

Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is essential to create a robust barrier against exposure.

Personal Protective Equipment (PPE): A Comprehensive Strategy

The selection of PPE should be guided by a thorough risk assessment of the specific procedures being undertaken. The following table outlines the recommended PPE for handling 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid.

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation (e.g., weighing, preparing solutions).[9][10]Protects against accidental splashes and airborne particles. Standard safety glasses do not provide a sufficient seal.[10]
Skin Protection Gloves: Nitrile gloves are the recommended minimum. Consider double-gloving for extended handling periods or when working with solutions. For tasks with a high risk of splash, consider gloves with extended cuffs. Lab Coat: A clean, buttoned lab coat is required. An apron made of a chemically resistant material like PVC can be worn over the lab coat for added protection during large-scale operations.[9][11][12]Nitrile provides good resistance to a range of chemicals, including acids and some organic solvents.[9][12] Always inspect gloves for tears or pinholes before use. Change gloves immediately if contamination is suspected. A lab coat protects personal clothing and underlying skin from contamination.[11]
Respiratory Protection All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood. If a fume hood is not available or if engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator (e.g., an N95 dust mask for nuisance dust, or a half-mask respirator with appropriate cartridges for organic vapors and acid gases if handling solutions) must be worn.[1][11]A chemical fume hood is the primary engineering control to minimize inhalation exposure.[1] Respirator use requires a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.[10]
PPE Selection and Donning/Doffing Workflow

The following diagram illustrates the logical flow for selecting and using PPE when handling 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection & Donning cluster_handling Chemical Handling cluster_post Post-Handling start Start: Assess Task-Specific Risks fume_hood Is a certified chemical fume hood available? start->fume_hood don_ppe Don PPE: 1. Lab Coat 2. Goggles 3. Face Shield (if needed) 4. Gloves (Nitrile) fume_hood->don_ppe Yes respirator Don Respirator (Fit-tested) + Full PPE fume_hood->respirator No handle_in_hood Proceed with handling in fume hood don_ppe->handle_in_hood handle_with_resp Proceed with handling using respirator respirator->handle_with_resp doff_ppe Doff PPE in reverse order of donning (Gloves first) handle_in_hood->doff_ppe handle_with_resp->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands

Caption: PPE Selection and Use Workflow

Operational and Disposal Plans

A safe laboratory environment is maintained through meticulous operational procedures and compliant waste disposal.

Safe Handling Procedures
  • Preparation: Designate a specific area for handling, preferably within a chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[2]

  • Weighing and Transfer: To minimize dust generation, weigh the solid compound in a fume hood. Use a spatula for transfers and avoid pouring the powder. If possible, use a containment system like a glove bag for handling larger quantities.

  • Solution Preparation: When dissolving the solid, add the powder slowly to the solvent to avoid splashing. Be aware of any potential exothermic reactions, although none are specifically documented for this compound.

  • Spill Management: In the event of a small spill, decontaminate the area with an appropriate solvent (e.g., ethanol), followed by a thorough wash with soap and water. For larger spills, evacuate the area and follow your institution's emergency procedures. All materials used for spill cleanup should be treated as hazardous waste.

  • Personal Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4] Do not eat, drink, or smoke in the laboratory.[8]

Storage

Store 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[8] If the compound is light or air-sensitive, store it under an inert atmosphere and in an opaque container.[8]

Disposal Plan

All waste containing 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid, including contaminated PPE, empty containers, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Waste Collection: Collect all waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal Method: The preferred method of disposal is incineration in a licensed hazardous waste facility.[13] The compound may be dissolved in a combustible solvent to facilitate incineration.

  • Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal environmental regulations. Never dispose of this chemical down the drain.[7][13]

By integrating these safety protocols into your laboratory workflow, you can effectively mitigate the risks associated with handling 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid, ensuring both personal safety and the integrity of your research.

References

  • University of California, Los Angeles. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • Merck Manual Professional Edition. (n.d.). Sulfonamides. Retrieved from [Link]

  • NHS Specialist Pharmacy Service. (2024, October 2). Managing medicines for people with sulfonamide allergy. Retrieved from [Link]

  • Australasian Society of Clinical Immunology and Allergy. (2024, June 15). Sulfonamide Antibiotic Allergy Frequently Asked Questions. Retrieved from [Link]

  • bpac NZ. (n.d.). Appropriate use of sulfonamide antibiotics. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-chloro-2-methoxybenzoate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Synthesis of 4-Chloro-2-fluoro-5-sulfamylbenzoic Acid. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.